molecular formula C8H10ClNO B1590857 (4-Chloro-3-methoxyphenyl)methanamine CAS No. 247569-42-2

(4-Chloro-3-methoxyphenyl)methanamine

Cat. No.: B1590857
CAS No.: 247569-42-2
M. Wt: 171.62 g/mol
InChI Key: PJXDPMLLVPKDEU-UHFFFAOYSA-N
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Description

(4-Chloro-3-methoxyphenyl)methanamine, available as a hydrochloride salt (CAS 41965-95-1), is a valuable chemical intermediate in organic synthesis and pharmaceutical research . This compound serves as a critical precursor in the synthesis of advanced molecules, most notably as a key building block in the preparation of potent Phosphodiesterase-5 (PDE5) inhibitors such as Avanafil, a medication used to treat erectile dysfunction . Its structural motif is also employed in the development of novel quinoline-based PDE5 inhibitors, which are being investigated for their potential to cross the blood-brain barrier and treat conditions like Alzheimer's disease by rescuing synaptic and memory defects . The compound features a molecular formula of C8H11Cl2NO in its hydrochloride salt form and has a melting point of 250-255 °C . (4-Chloro-3-methoxyphenyl)methanamine is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with care, as it is classified as toxic and carries risk phrases R25 . Appropriate personal protective equipment should be worn.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloro-3-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXDPMLLVPKDEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573970
Record name 1-(4-Chloro-3-methoxyphenyl)methanamine
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Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247569-42-2
Record name 1-(4-Chloro-3-methoxyphenyl)methanamine
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Record name (4-chloro-3-methoxyphenyl)methanamine
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Foundational & Exploratory

Technical Guide: Physicochemical Profiling & Synthesis of (4-Chloro-3-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Identity

(4-Chloro-3-methoxyphenyl)methanamine (CAS: 247569-42-2) is a specialized benzylamine intermediate used primarily in the synthesis of kinase inhibitors and GPCR ligands. It functions as a "privileged scaffold" fragment, where the methoxy and chloro substituents modulate the electronic environment and lipophilicity of the phenyl ring, influencing the binding affinity of the terminal amine in active pharmaceutical ingredients (APIs).

Crucial Distinction (Researcher Alert): Do not confuse this compound with its regioisomer, 3-Chloro-4-methoxybenzylamine (CAS: 41965-95-1), which is the key intermediate for the PDE5 inhibitor Avanafil. The structural difference (position of Cl vs. OMe) significantly alters the metabolic stability and pKa of the molecule.

Molecular Identity Table
ParameterDetail
IUPAC Name (4-Chloro-3-methoxyphenyl)methanamine
Common Name 4-Chloro-3-methoxybenzylamine
CAS Number 247569-42-2
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
SMILES COC1=C(C=CC(=C1)CN)Cl
InChI Key PJXDPMLLVPKDEU-UHFFFAOYSA-N

Physicochemical Properties

The following data aggregates experimental baselines with high-confidence predictive models (ACD/Labs, Epik) essential for formulation and medicinal chemistry optimization.

Core Physical Parameters
PropertyValueContext/Implication
LogP (Octanol/Water) 1.42 ± 0.3 (Calc)Moderate lipophilicity; suitable for CNS penetration if scaffolded correctly.
pKa (Basic Amine) 9.15 ± 0.10The primary amine is protonated at physiological pH (7.4), enhancing solubility but requiring active transport or lipophilic masking for membrane permeability.
Polar Surface Area (PSA) 35.25 ŲWell within the Veber rule (<140 Ų) for oral bioavailability.
H-Bond Donors 1Primary amine (-NH₂).
H-Bond Acceptors 2Amine nitrogen and Methoxy oxygen.
Boiling Point 265.0 ± 20.0 °CHigh boiling point indicates low volatility; stable under standard reflux conditions.
Density 1.185 ± 0.06 g/cm³denser than water; organic layer separation requires halogenated solvents (DCM/CHCl₃) or salting out.
Electronic Effects & Reactivity
  • Inductive Effect: The C4-Chloro group exerts a strong electron-withdrawing inductive effect (-I), slightly lowering the pKa of the benzylic amine compared to unsubstituted benzylamine (pKa ~9.3).

  • Resonance Effect: The C3-Methoxy group is an electron donor (+M), but its meta-position relative to the aminomethyl group limits direct resonance stabilization of the benzylic cation, primarily affecting the ring's electrophilic substitution patterns.

Synthesis & Purification Protocols

While catalytic hydrogenation of the nitrile is possible, the Reductive Amination of 4-chloro-3-methoxybenzaldehyde is preferred for laboratory-scale synthesis due to milder conditions and higher functional group tolerance.

Method: Reductive Amination (Sodium Triacetoxyborohydride Route)

Rationale: This method avoids the use of high-pressure hydrogen gas and minimizes dechlorination byproducts often seen with Pd/C hydrogenation of chloro-arenes.

Reagents
  • Precursor: 4-Chloro-3-methoxybenzaldehyde (CAS: 13726-10-8 - Note: Precursor CAS provided for sourcing)

  • Amine Source: Ammonium Acetate (excess)

  • Reductant: Sodium Triacetoxyborohydride (STAB)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

Step-by-Step Protocol
  • Imine Formation:

    • Charge a reaction vessel with 4-Chloro-3-methoxybenzaldehyde (1.0 eq) and Ammonium Acetate (10.0 eq).

    • Dissolve in Methanol (0.5 M concentration relative to aldehyde).

    • Stir at room temperature for 1-2 hours. Checkpoint: Monitor by TLC for disappearance of aldehyde.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Cyanoborohydride (NaCNBH₃) or STAB (1.5 eq) portion-wise to control exotherm.

    • Allow to warm to room temperature and stir for 12 hours.

  • Workup (Critical for Purity):

    • Quench with 1N NaOH to pH > 10 (ensures amine is in free-base form).

    • Extract 3x with Dichloromethane (DCM).

    • Wash combined organics with Brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Salt Formation (Storage):

    • Dissolve the crude oil in minimal diethyl ether.

    • Add 2M HCl in ether dropwise.

    • Filter the white precipitate ((4-Chloro-3-methoxyphenyl)methanamine Hydrochloride).

Visualization: Synthesis Workflow

SynthesisRoute Start 4-Chloro-3-methoxybenzaldehyde Imine Imine Intermediate Start->Imine NH4OAc, MeOH Imine Formation Product (4-Chloro-3-methoxyphenyl) methanamine (Free Base) Imine->Product NaBH3CN or STAB Reductive Amination Salt HCl Salt Form (Stable Storage) Product->Salt HCl/Ether Precipitation

Figure 1: Reductive amination pathway favoring the preservation of the aryl-chloride motif.

Handling, Stability & Safety

Hazard Class: Corrosive (Category 1B).[1] Causes severe skin burns and eye damage.[1][2]

Carbon Dioxide Sensitivity (The "Carbamate Trap")

Primary benzylamines are avid nucleophiles. Upon exposure to atmospheric CO₂, they rapidly form solid carbamate salts (white crust), often mistaken for degradation or impurities.

  • Mechanism:

    
    
    
  • Prevention: Store the free base under Argon/Nitrogen. If the free base solidifies or crusts, regenerate by partitioning between 1N NaOH and DCM.

Storage Recommendation
  • Form: Store as the Hydrochloride (HCl) salt . The salt is non-hygroscopic and resistant to oxidation/carbamate formation.

  • Conditions: Desiccated, +4°C.

Analytical Characterization Standards

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

TechniqueExpected SignatureMechanistic Reason
¹H NMR (DMSO-d₆) Singlet ~3.85 ppm (3H)Methoxy group (-OCH₃).
¹H NMR (DMSO-d₆) Broad Singlet ~8.3 ppm (3H)Ammonium protons (-NH₃⁺) in salt form.
¹H NMR (DMSO-d₆) Singlet ~4.0 ppm (2H)Benzylic methylene (-CH₂-).
LC-MS (ESI+) m/z 172.05 [M+H]⁺Protonated molecular ion (Isotope pattern will show ³⁵Cl/³⁷ Cl 3 :1 ratio).
Visualization: Isomer Differentiation Logic

Researchers often confuse the 4-Cl,3-OMe isomer with the 3-Cl,4-OMe isomer.

IsomerCheck Decision Target Molecule Identification Check1 Check C4 Substituent Decision->Check1 IsoA 4-Chloro-3-methoxyphenyl methanamine (Target of this Guide) AppA AppA IsoA->AppA Kinase Inhibitors GPCR Ligands IsoB 3-Chloro-4-methoxyphenyl methanamine (Avanafil Intermediate) AppB AppB IsoB->AppB PDE5 Inhibitors (Avanafil) Check1->IsoA Chloro Check1->IsoB Methoxy

Figure 2: Structural discrimination logic to prevent regiochemical errors in synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15548036, (4-chloro-3-methoxyphenyl)methanamine. Retrieved from [Link]

Sources

(4-Chloro-3-methoxyphenyl)methanamine structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (4-Chloro-3-methoxyphenyl)methanamine Structural Analogs and Derivatives

Executive Summary & Chemical Profile

(4-Chloro-3-methoxyphenyl)methanamine (CAS: 247569-42-2), also known as 4-chloro-3-methoxybenzylamine, represents a critical "privileged scaffold" in modern medicinal chemistry. Distinct from its isomer (3-chloro-4-methoxybenzylamine, an intermediate for Avanafil), this specific substitution pattern—a lipophilic chlorine at the para position and an electron-donating methoxy group at the meta position—imparts unique electronic and steric properties essential for ligand-protein binding.

This monograph details the synthetic pathways, structural-activity relationships (SAR), and experimental protocols for this pharmacophore, serving as a blueprint for its integration into kinase inhibitors, GPCR ligands, and phosphodiesterase (PDE) modulators.

Property Data
IUPAC Name (4-chloro-3-methoxyphenyl)methanamine
CAS Number 247569-42-2 (Free base) / 41965-95-1 (HCl salt generic)
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
Key Functionality Primary Amine (Nucleophile), Aryl Chloride (Lipophile), Methoxy (H-bond Acceptor)
LogP (Predicted) ~1.8 - 2.1

Synthetic Architecture

The preparation of (4-Chloro-3-methoxyphenyl)methanamine relies on robust reduction methodologies. The choice of route depends on the available precursor (nitrile vs. aldehyde) and the scale of operation.

Pathway Logic
  • Route A (Nitrile Reduction): Preferred for scale-up due to the stability of the benzonitrile precursor. Uses Borane-THF or catalytic hydrogenation.

  • Route B (Reductive Amination): Preferred for library generation (parallel synthesis) where the aldehyde is reacted with ammonia or ammonium salts.

Synthesis_Pathways Precursor1 4-Chloro-3-methoxybenzonitrile (CAS: 1352318-25-2) Reagent1 Reduction (BH3·THF or H2/Raney Ni) Precursor1->Reagent1 Precursor2 4-Chloro-3-methoxybenzaldehyde (CAS: 82294-70-0) Reagent2 Reductive Amination (NH4OAc, NaBH3CN) Precursor2->Reagent2 Product (4-Chloro-3-methoxyphenyl)methanamine (Target Scaffold) Reagent1->Product High Yield (>85%) Reagent2->Product Mild Conditions Derivative1 Urea Derivatives (Kinase Inhibitors) Product->Derivative1 Derivative2 Amide Derivatives (PDE Inhibitors) Product->Derivative2

Figure 1: Convergent synthetic pathways for the target benzylamine scaffold.

Experimental Protocol: Synthesis from Nitrile

Objective: Preparation of (4-Chloro-3-methoxyphenyl)methanamine Hydrochloride via Borane Reduction. Scale: 10 mmol basis (adaptable).

Reagents & Materials:
  • 4-Chloro-3-methoxybenzonitrile (1.67 g, 10.0 mmol)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution (30 mL, 30.0 mmol)

  • Methanol (MeOH), anhydrous

  • Hydrochloric acid (HCl), 4M in dioxane or 37% aqueous

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:
  • Setup: Flame-dry a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Purge with nitrogen.

  • Dissolution: Charge the flask with 4-Chloro-3-methoxybenzonitrile (1.67 g) and anhydrous THF (15 mL). Cool the solution to 0°C using an ice bath.

  • Reduction:

    • Critical Step: Add the BH₃[1]·THF solution (30 mL) dropwise via a pressure-equalizing addition funnel over 20 minutes. Maintain internal temperature <5°C to prevent runaway exotherms.

    • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat to reflux (66°C) for 4–6 hours. Monitor consumption of nitrile by TLC (Hexane:EtOAc 3:1) or LC-MS.[2]

  • Quenching:

    • Cool the reaction mixture to 0°C.

    • Caution: Slowly add MeOH (10 mL) dropwise. Vigorous hydrogen gas evolution will occur. Stir for 30 minutes until bubbling ceases.

  • Acid Hydrolysis: Add concentrated HCl (2 mL) carefully. Reflux the mixture for 1 hour to break the amine-borane complex.

  • Workup:

    • Concentrate the solvent in vacuo to obtain a solid residue.

    • Basify the residue with 2M NaOH (pH > 12) and extract with Dichloromethane (DCM) (3 x 30 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and filter.

    • Concentrate to yield the crude free base as a pale yellow oil.

  • Salt Formation (Purification): Dissolve the oil in minimal diethyl ether. Add 4M HCl in dioxane dropwise with stirring. The white precipitate [(4-Chloro-3-methoxyphenyl)methanamine HCl] is collected by filtration, washed with cold ether, and dried under vacuum.

Expected Yield: 80–90% (approx. 1.7–1.9 g). Validation: ¹H NMR (DMSO-d₆) should show a characteristic singlet for the benzylic -CH₂- at ~4.0 ppm and the methoxy singlet at ~3.8 ppm.

Medicinal Chemistry & SAR Analysis

The (4-Chloro-3-methoxyphenyl)methanamine moiety is not merely a linker; it is a functional pharmacophore. Its utility is driven by the "Ortho-Meta" substitution effect on the phenyl ring.

Structural-Activity Relationship (SAR) Logic
  • 4-Chloro Substituent (Para):

    • Lipophilicity: Increases logP, enhancing membrane permeability.

    • Metabolic Stability: Blocks para-hydroxylation (a common metabolic soft spot), prolonging half-life (t½).

    • Halogen Bonding: The Cl atom can participate in halogen bonding with backbone carbonyls in the receptor pocket (e.g., in Kinase hinge regions).

  • 3-Methoxy Substituent (Meta):

    • Electronic: Weakly electron-donating but sterically significant.

    • Conformation: Induces a twist in the ring relative to the amine linker, often locking the molecule into a bioactive conformation.

    • H-Bonding: The oxygen acts as a hydrogen bond acceptor.

Application Case Studies

A. Kinase Inhibitors (Urea Derivatives) In the context of p38 MAP kinase or EGFR inhibitors, this amine is often coupled with isocyanates to form urea derivatives. The 4-Cl group fills hydrophobic pockets (e.g., the "gatekeeper" region), while the urea moiety forms key H-bonds.

  • Reference: WO2007091176A1 describes pyridinone pyrazole ureas incorporating this exact benzylamine to optimize potency against kinases [1].

B. PDE Inhibitors (Amide Derivatives) Anthranilic acid derivatives utilizing this benzylamine have shown potency as cGMP-phosphodiesterase inhibitors. The 3-OMe group is critical for selectivity against PDE isoenzymes.

  • Reference: US6384080B1 details the synthesis of N-(4-chloro-3-methoxybenzyl)-2-substituted benzamides [2].

SAR_Analysis cluster_Cl 4-Chloro (Para) cluster_OMe 3-Methoxy (Meta) Core Core Scaffold: (4-Chloro-3-methoxyphenyl)methanamine Cl_Effect1 Blocks Metabolic Hydroxylation Core->Cl_Effect1 Cl_Effect2 Increases Lipophilicity (Hydrophobic Pocket Fill) Core->Cl_Effect2 OMe_Effect1 H-Bond Acceptor (Selectivity) Core->OMe_Effect1 OMe_Effect2 Steric Bulk (Conformational Lock) Core->OMe_Effect2 Target Target Binding (Kinase / PDE / GPCR) Cl_Effect2->Target Affinity OMe_Effect1->Target Specificity

Figure 2: Structure-Activity Relationship (SAR) map of the 4-Cl-3-OMe pharmacophore.

Analytic & Safety Profile

Characterization Data (Typical):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.4 (br s, 3H, NH₃⁺), 7.45 (d, 1H, Ar-H), 7.20 (s, 1H, Ar-H), 7.05 (d, 1H, Ar-H), 4.02 (s, 2H, CH₂), 3.86 (s, 3H, OCH₃).

  • Mass Spectrometry (ESI+): m/z 172.05 [M+H]⁺ (Calculated for ³⁵Cl).

Safety & Handling:

  • Corrosivity: As a primary amine, the free base is corrosive and can cause skin burns. Handle with gloves and eye protection.

  • Storage: Store the HCl salt under inert atmosphere (Argon/Nitrogen) to prevent hygroscopic degradation.

References

  • Pyridinone pyrazole urea and pyrimidinone pyrazole urea derivatives. Source: World Intellectual Property Organization (WO2007091176A1).[3] URL:

  • Anthranilic acid derivatives as inhibitors of the cGMP-phosphodiesterase.
  • Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide. (Relevant structural comparison). Source: Drug Design, Development and Therapy, 2020.[4][5][6] URL:[Link]

  • PubChem Compound Summary for CID 15548036 ((4-chloro-3-methoxyphenyl)methanamine). Source: National Center for Biotechnology Information (2025). URL:[Link]

Sources

synthesis of (4-Chloro-3-methoxyphenyl)methanamine hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (4-Chloro-3-methoxyphenyl)methanamine Hydrochloride

Abstract

(4-Chloro-3-methoxyphenyl)methanamine, also known as 3-chloro-4-methoxybenzylamine, is a pivotal chemical intermediate in modern medicinal chemistry.[1] Its primary significance lies in its role as a key building block for Avanafil, a highly selective and potent phosphodiesterase type 5 (PDE-5) inhibitor used in the treatment of erectile dysfunction.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principal synthetic routes to its hydrochloride salt. We will delve into the mechanistic underpinnings, process optimization, and comparative analysis of prevalent synthetic strategies, including reductive amination of 3-chloro-4-methoxybenzaldehyde, synthesis from 3-chloro-4-methoxybenzyl alcohol, and the reduction of 4-chloro-3-methoxybenzonitrile. Each section is grounded in established chemical principles, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and reproducibility.

Introduction: A Key Intermediate in Pharmaceutical Synthesis

(4-Chloro-3-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative whose structural features are critical for its application in constructing complex active pharmaceutical ingredients (APIs).[1] The presence of the chloro and methoxy groups on the benzene ring influences the electronic and steric properties of the molecule, which in turn can affect the pharmacokinetic and pharmacodynamic profiles of the final drug product.[1]

Chemical Identity:

PropertyValue
Chemical Name (4-Chloro-3-methoxyphenyl)methanamine hydrochloride
Synonyms 3-Chloro-4-methoxybenzylamine hydrochloride
Molecular Formula C₈H₁₀ClNO · HCl (or C₈H₁₁Cl₂NO)
Molecular Weight 208.08 g/mol
CAS Number 41965-95-1[3][4]
Appearance White to off-white solid

The primary challenge in synthesizing this molecule lies in achieving high purity and yield while managing the regioselectivity of the functional groups on the aromatic ring. This guide will explore the most robust and scalable methods to achieve this objective.

Overview of Primary Synthetic Pathways

Several viable synthetic routes to (4-Chloro-3-methoxyphenyl)methanamine have been developed. The choice of a specific pathway often depends on factors such as the availability of starting materials, scalability, cost, and safety considerations. We will focus on three core strategies.

G cluster_0 Starting Materials cluster_1 Core Reactions cluster_2 Intermediate & Final Product Aldehyde 3-Chloro-4-methoxy- benzaldehyde ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination Alcohol 3-Chloro-4-methoxy- benzyl alcohol ChlorinationAmination Two-Step: 1. Chlorination 2. Amination Alcohol->ChlorinationAmination Nitrile 4-Chloro-3-methoxy- benzonitrile NitrileReduction Nitrile Reduction Nitrile->NitrileReduction FreeBase (4-Chloro-3-methoxyphenyl)methanamine (Free Base) ReductiveAmination->FreeBase ChlorinationAmination->FreeBase NitrileReduction->FreeBase HCl_Salt (4-Chloro-3-methoxyphenyl)methanamine Hydrochloride Salt FreeBase->HCl_Salt HCl Addition

Caption: High-level overview of the main synthetic routes to the target compound.

Synthetic Strategy I: Reductive Amination

Reductive amination is arguably the most direct and widely employed method for this synthesis.[5] This one-pot reaction converts a carbonyl group (in this case, an aldehyde) into an amine via an intermediate imine.[6] The process is valued for its efficiency and is considered a green chemistry approach due to its catalytic nature and mild conditions.[6]

Mechanism and Rationale

The reaction proceeds in two main steps within the same pot:

  • Imine Formation: The nitrogen of an ammonia source acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloro-4-methoxybenzaldehyde. This forms a hemiaminal intermediate, which then dehydrates to form a Schiff base (imine). This step is typically acid-catalyzed and the equilibrium is driven by the removal of water.

  • Reduction: A reducing agent, added to the reaction mixture, selectively reduces the C=N double bond of the imine to the corresponding amine.

The choice of reducing agent is critical. While powerful reductants like lithium aluminum hydride (LiAlH₄) could be used, they would also reduce the starting aldehyde. Therefore, milder reagents that are selective for the imine or, more accurately, the protonated iminium ion, are preferred.[7]

  • Sodium Borohydride (NaBH₄): A cost-effective choice, but it can also reduce the aldehyde. It is often added after a sufficient period for imine formation has passed.[8]

  • Sodium Cyanoborohydride (NaBH₃CN): Less reactive than NaBH₄, it is particularly effective at reducing iminium ions at weakly acidic pH (4-5) while leaving the carbonyl group intact.[7] This allows for all reagents to be combined at the start of the reaction.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is also highly effective for one-pot reductive aminations.[7][8]

G Start 3-Chloro-4-methoxy- benzaldehyde + NH₃ Hemiaminal Hemiaminal Intermediate Start->Hemiaminal +H⁺ (catalytic) Imine Imine Intermediate (Schiff Base) Hemiaminal->Imine -H₂O Reduction Reduction [Reducing Agent, e.g., NaBH₄] Imine->Reduction Product (4-Chloro-3-methoxyphenyl)- methanamine Reduction->Product

Caption: Workflow for the reductive amination pathway.

Experimental Protocol: Reductive Amination
  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3-chloro-4-methoxybenzaldehyde (1.0 eq) and methanol (10 volumes).

  • Imine Formation: Add ammonium acetate (3.0 eq) or an aqueous ammonia solution to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0-5 °C in an ice bath. In a separate flask, dissolve sodium borohydride (NaBH₄) (1.5 eq) in a small amount of water. Add the NaBH₄ solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-4 hours, or until TLC indicates the complete consumption of the imine intermediate.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of 1M hydrochloric acid (HCl) until the pH is acidic (pH ~2-3) to decompose excess NaBH₄.

  • Purification: Proceed with the acid-base extraction as detailed in Section 5.

Synthetic Strategy II: From 3-Chloro-4-methoxybenzyl Alcohol

This two-step approach offers an alternative when the corresponding benzyl alcohol is a more accessible starting material.[1] The strategy involves converting the alcohol's hydroxyl group into a better leaving group (chloride), followed by nucleophilic substitution with an amine source.

Mechanism and Rationale
  • Chlorination: The hydroxyl group of the benzyl alcohol is a poor leaving group. It is first activated and converted into a benzyl chloride. Common chlorinating agents include thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1] The reaction proceeds via the formation of a chlorosulfite or phosphate ester intermediate, which then undergoes an Sₙi or Sₙ2-type reaction to yield the benzyl chloride.

  • Amination (Delepine Reaction): The resulting 3-chloro-4-methoxybenzyl chloride is a reactive electrophile. It can be treated with various nitrogen nucleophiles. A classic and effective method is the Delepine reaction, which uses hexamethylenetetramine (urotropine).[1] The benzyl chloride alkylates the urotropine to form a quaternary ammonium salt. This salt is stable and easily isolated. Subsequent hydrolysis of the salt with aqueous acid (e.g., HCl in ethanol) breaks down the urotropine cage, liberating the primary amine as its hydrochloride salt.[1]

G Alcohol 3-Chloro-4-methoxy- benzyl alcohol Chlorination Chlorination [e.g., POCl₃, THF] Alcohol->Chlorination Chloride 3-Chloro-4-methoxy- benzyl chloride Chlorination->Chloride Amination Amination (Delepine) [1. Urotropine 2. HCl/Ethanol] Chloride->Amination Product (4-Chloro-3-methoxyphenyl)- methanamine HCl Amination->Product

Caption: Workflow for synthesis from the corresponding benzyl alcohol.

Experimental Protocol: Synthesis from Benzyl Alcohol

Step A: Synthesis of 3-chloro-4-methoxybenzyl chloride [1]

  • Setup: Dissolve 3-chloro-4-methoxybenzyl alcohol (1.0 eq) in tetrahydrofuran (THF, 5 volumes) in a flask under an inert atmosphere (e.g., nitrogen).

  • Chlorination: Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature until TLC analysis confirms the complete disappearance of the starting alcohol.

  • Workup: Carefully pour the reaction mixture into ice water to quench the excess POCl₃. Extract the product with ethyl acetate (3 x 10 volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl chloride.

Step B: Synthesis of the Amine Hydrochloride (Delepine Reaction) [1]

  • Salt Formation: Dissolve the crude 3-chloro-4-methoxybenzyl chloride from Step A in ethanol (10 volumes). Add urotropine (1.1 eq) to the solution.

  • Reaction: Heat the mixture to 60-70 °C and stir until the quaternary ammonium salt precipitates completely.

  • Hydrolysis: Add a solution of concentrated hydrochloric acid (2.0 eq) in ethanol to the suspension. Continue heating at 40-50 °C for 2-4 hours to hydrolyze the salt.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath. The product, (4-Chloro-3-methoxyphenyl)methanamine hydrochloride, will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Purification and Final Salt Formation

For routes that yield the free amine, a robust purification step is essential to remove unreacted starting materials and byproducts, such as the benzyl alcohol from over-reduction in the reductive amination pathway.[5]

Purification Protocol: Acid-Base Extraction[5]
  • Basification: After the initial reaction workup, concentrate the crude product. Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane (DCM). Make the solution basic (pH > 10) by washing with an aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). This deprotonates any remaining ammonium salts and ensures the target amine is in its free base form in the organic layer.

  • Acidic Extraction: Separate the organic layer and extract it with an acidic aqueous solution (e.g., 1M HCl). The primary amine will be protonated to form the hydrochloride salt, which is soluble in the aqueous layer, while non-basic impurities (like residual aldehyde or benzyl alcohol) remain in the organic layer.

  • Isolation of Free Base: Separate the aqueous layer. Add a base (e.g., 10% NaOH) until the solution is strongly alkaline (pH > 12). This will deprotonate the amine hydrochloride, causing the free amine to precipitate or form an oil.

  • Final Extraction: Extract the free amine back into a fresh portion of an organic solvent (e.g., DCM). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified (4-Chloro-3-methoxyphenyl)methanamine free base.

Final Salt Formation

To obtain the final hydrochloride salt, which is typically more stable and easier to handle than the free base:

  • Dissolve the purified free base in a suitable solvent such as isopropanol, diethyl ether, or ethyl acetate.

  • Slowly add a solution of hydrogen chloride (e.g., HCl in isopropanol or gaseous HCl) with stirring.

  • The (4-Chloro-3-methoxyphenyl)methanamine hydrochloride will precipitate as a solid.

  • Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Comparative Analysis of Synthetic Routes

FeatureReductive AminationSynthesis from Benzyl AlcoholNitrile Reduction (General)
Starting Material 3-Chloro-4-methoxybenzaldehyde3-Chloro-4-methoxybenzyl alcohol4-Chloro-3-methoxybenzonitrile
Number of Steps 1 (One-pot)21
Key Reagents NH₃ source, NaBH₄/NaBH₃CNPOCl₃/SOCl₂, Urotropine, HClLiAlH₄, BH₃, or H₂/Catalyst
Advantages High atom economy, often one-pot, mild conditions.[6]Utilizes a different starting material, good for controlling impurities.Direct conversion to the primary amine.
Disadvantages Potential for byproduct formation (alcohol, dimeric species).[5]Two distinct steps, uses hazardous chlorinating agents.Requires highly reactive/hazardous reducing agents (LiAlH₄) or high-pressure hydrogenation equipment.[9]
Scalability Generally good, widely used in industry.Good, but involves isolation of a reactive intermediate.Can be challenging due to the hazards of reducing agents.

Safety and Handling

  • (4-Chloro-3-methoxyphenyl)methanamine is classified as a corrosive substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation.[10]

  • Reagents: Many reagents used in these syntheses are hazardous. Phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water. Sodium borohydride and lithium aluminum hydride are flammable and also react with water to produce hydrogen gas.

  • Personal Protective Equipment (PPE): All manipulations should be conducted in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves.

Conclusion

The synthesis of (4-Chloro-3-methoxyphenyl)methanamine hydrochloride is a critical process for the pharmaceutical industry, particularly for the production of Avanafil. This guide has detailed the most practical and scientifically sound methods for its preparation. The reductive amination of 3-chloro-4-methoxybenzaldehyde stands out as a highly efficient and convergent approach, while the two-step synthesis from the corresponding benzyl alcohol provides a robust alternative. The choice between these methods will ultimately be guided by starting material availability, scale, and specific laboratory capabilities. A thorough understanding of the underlying mechanisms and a meticulous approach to purification are paramount to obtaining the final product in high yield and purity, ready for its application in drug development.

References

  • PubChem. (4-Chloro-3-methoxyphenyl)methanamine. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available at: [Link]

  • Master Organic Chemistry. (2017-09-01). Reductive Amination, and How It Works. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]

  • MDPI. (2023-02-17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available at: [Link]

  • Organic Chemistry Portal. Nitrile to Amine - Common Conditions. Available at: [Link]

  • Google Patents. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
  • J&K Scientific. 3-Chloro-4-methoxybenzylamine hydrochloride, 98%. Available at: [Link]

Sources

(4-Chloro-3-methoxyphenyl)methanamine safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Chloro-3-methoxyphenyl)methanamine (CAS: 247569-42-2), also known as 4-Chloro-3-methoxybenzylamine, is a functionalized primary amine widely used as an intermediate in the synthesis of pharmaceutical scaffolds, particularly in the development of kinase inhibitors and GPCR ligands.[1] Its chemical profile combines the basicity and nucleophilicity of a benzylic amine with the lipophilicity of a halogenated anisole core.

Critical Hazard Alert: This compound is classified as Skin Corrosion Category 1B .[1] It causes severe skin burns and eye damage upon contact.[2] Furthermore, as a primary amine, it is sensitive to atmospheric carbon dioxide (forming carbamates) and oxidation, necessitating rigorous air-free handling techniques to maintain chemical integrity and safety.

Physicochemical Profile & Identification

Understanding the physical properties is the first line of defense in designing safe experimental protocols.

ParameterDataRelevance to Safety
IUPAC Name (4-Chloro-3-methoxyphenyl)methanamineOfficial identification
CAS Number 247569-42-2 Unique identifier for SDS retrieval
Molecular Formula C₈H₁₀ClNOHalogenated organic waste stream
Molecular Weight 171.62 g/mol Calculation of molar equivalents
Physical State Liquid / Low-melting SolidPotential for splash hazards; aerosolization
Basicity (pKa) ~9.0–9.5 (Predicted for conjugate acid)Corrosive to tissue; incompatible with acids
Solubility Organic solvents (DCM, MeOH, DMSO)Lipid permeable (skin absorption risk)
Air Sensitivity High (Absorbs CO₂)Requires inert atmosphere (N₂/Ar) storage

Hazard Identification & Toxicology

The safety profile of (4-Chloro-3-methoxyphenyl)methanamine is dominated by its amine functionality.

GHS Classification
  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage (H314).[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).[1][3]

  • Acute Toxicity (Oral/Inhalation): While specific data for this isomer is limited, analog read-across from 4-chlorobenzylamine suggests potential for acute toxicity if swallowed or inhaled.

Toxicological Mechanisms
  • Tissue Saponification: As a strong base, the amine group attacks membrane lipids (saponification) and denatures proteins (amide hydrolysis), leading to deep, penetrating burns that may not be immediately painful due to nerve damage.

  • Respiratory Sensitization: Benzylic amines are known mucous membrane irritants. Inhalation of vapors or aerosols can trigger laryngeal spasms or chemical pneumonitis.

Risk Assessment & Control Strategy

Effective safety relies on a "Hierarchy of Controls." The following diagram illustrates the specific control layers required for this molecule.

HierarchyOfControls cluster_0 Critical Control Points for Amine Handling Elimination Elimination/Substitution (Rarely possible in specific synthesis) Engineering Engineering Controls (Fume Hood, Glove Box, Schlenk Line) Elimination->Engineering If unavoidable Admin Administrative Controls (SOPs, Access Restriction, Buddy System) Engineering->Admin Standard Operating Base PPE PPE (Nitrile/Neoprene Gloves, Face Shield, Goggles) Admin->PPE Last Line of Defense

Figure 1: Hierarchy of Controls tailored for corrosive benzylamine derivatives.

Operational Protocols

Storage and Stability
  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Exposure to air leads to the formation of solid carbamate salts (white crust), which alters stoichiometry and purity.

  • Temperature: Refrigerate (2–8°C) to minimize oxidative degradation.

  • Container: Use amber glass vials with PTFE-lined caps to prevent light degradation and cap corrosion.

Safe Handling Workflow

The following workflow ensures containment from storage to reaction setup.

HandlingWorkflow Storage Storage (Inert Gas, 4°C) Transfer Transfer (Syringe/Cannula or Weighing in Hood) Storage->Transfer Warm to RT Reaction Reaction Setup (Closed System) Transfer->Reaction Avoid Aerosol Quench Quenching (Careful Acidification) Reaction->Quench Exothermic Waste Waste Disposal (Halogenated Organic) Quench->Waste pH Adjustment

Figure 2: Operational workflow emphasizing containment and exothermic control.

Specific Experimental Procedures
  • Weighing/Transfer:

    • Liquids: Never pour. Use a gastight syringe or positive displacement pipette within a certified chemical fume hood.

    • Solids (if salt form): Weigh in a draft-free enclosure inside a fume hood.

  • Reaction Quenching:

    • Unreacted amine must be neutralized carefully. Add dilute acid (e.g., 1M HCl) slowly to the reaction mixture at 0°C.

    • Warning: The neutralization is highly exothermic.

  • Spill Cleanup:

    • Small Spills (<10 mL): Absorb with vermiculite or a commercial amine-neutralizing spill kit. Do not use paper towels (fire hazard with oxidizers).

    • Decontamination: Wipe surfaces with 1% acetic acid or citric acid solution to neutralize residues, followed by water and soap.

Emergency Response

First Aid
  • Eye Contact: IMMEDIATE ACTION REQUIRED. Flush with tepid water or saline for at least 15 minutes . Hold eyelids open. Do NOT use neutralizing agents (vinegar/soda) in eyes. Seek immediate ophthalmological support.

  • Skin Contact: Drench with water immediately.[4] Remove contaminated clothing under the shower. Wash with non-abrasive soap. If burns are visible, cover with sterile, non-adherent dressing.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

Fire Fighting
  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[3]

  • Hazard: Combustion produces toxic fumes including Nitrogen Oxides (NOx), Hydrogen Chloride (HCl), and Carbon Monoxide (CO). Firefighters must wear full SCBA.

Waste Disposal

  • Classification: This compound contains chlorine; therefore, it must be segregated into Halogenated Organic Waste .

  • Protocol:

    • Dissolve waste material in a combustible solvent (e.g., acetone or ethanol).

    • Neutralize excess amine with dilute acid if permitted by local EHS regulations to reduce volatility.

    • Transfer to a clearly labeled "Halogenated Organic" waste container.

    • Do NOT mix with strong oxidizers (e.g., nitric acid waste) to prevent explosion.

References

  • PubChem. (2023). (4-Chloro-3-methoxyphenyl)methanamine Compound Summary (CID 15548036).[1] National Center for Biotechnology Information. [Link]

  • European Chemicals Agency (ECHA). (2023).[1][5] C&L Inventory: (4-Chloro-3-methoxyphenyl)methanamine. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6] [Link]

Sources

potential research applications of (4-Chloro-3-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Research Applications of (4-Chloro-3-methoxyphenyl)methanamine: A Versatile Synthon for Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract

(4-Chloro-3-methoxyphenyl)methanamine is a substituted benzylamine that, while not extensively studied for its intrinsic biological activity, represents a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its specific substitution pattern—a chlorine atom at the 4-position and a methoxy group at the 3-position—provides a unique electronic and steric profile that can be exploited to synthesize novel molecular entities with potential therapeutic applications. This guide delves into the core utility of this compound as a synthetic intermediate. We will explore its chemical properties, key synthetic transformations, and, by examining structurally related compounds, extrapolate its potential in the development of novel therapeutics targeting a range of biological systems. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar synthons in their research programs.

Introduction: The Strategic Value of a Substituted Benzylamine

In the landscape of drug discovery, the selection of starting materials and key intermediates is a critical determinant of the novelty, diversity, and ultimate success of a screening library. Substituted benzylamines are privileged scaffolds due to their prevalence in a vast array of biologically active molecules. The title compound, (4-Chloro-3-methoxyphenyl)methanamine, offers a distinct combination of features:

  • Primary Amine Handle: The aminomethyl group (-CH₂NH₂) is a potent nucleophile and a versatile functional handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and N-alkylation.

  • Defined Aromatic Substitution: The chloro and methoxy groups on the phenyl ring provide specific points of interaction for potential protein targets. The chlorine atom can act as a halogen bond donor and influences the overall lipophilicity, while the methoxy group can serve as a hydrogen bond acceptor.

  • Metabolic Stability: The chlorine atom at the para-position can block potential sites of oxidative metabolism, a common strategy to enhance the pharmacokinetic profile of drug candidates.

This guide will focus not on the direct biological effects of (4-Chloro-3-methoxyphenyl)methanamine, which are largely uncharacterized, but on its application as a foundational element for constructing more complex and potentially bioactive molecules.

Physicochemical Properties and Synthesis

A thorough understanding of a building block's properties is essential for its effective use in synthesis.

Core Properties
PropertyValueSource
Molecular Formula C₈H₁₀ClNOPubChem
Molecular Weight 171.62 g/mol PubChem
Appearance Colorless to light yellow liquid or oilChemical Suppliers
Boiling Point Approx. 265.7 °C at 760 mmHgChemicalize
pKa (predicted) ~9.5 (for the amine)Chemicalize
Synthetic Route

The most common laboratory and commercial synthesis of (4-Chloro-3-methoxyphenyl)methanamine proceeds from the corresponding benzonitrile via reduction. This is a robust and high-yielding transformation.

start 4-Chloro-3-methoxybenzonitrile reagent Reducing Agent (e.g., LiAlH₄ in THF or H₂/Raney Ni) start->reagent product (4-Chloro-3-methoxyphenyl)methanamine reagent->product Reduction

Caption: Synthetic pathway from benzonitrile to the target methanamine.

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Preparation: Suspend lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous tetrahydrofuran (THF) and cool the slurry to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 4-Chloro-3-methoxybenzonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ slurry via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is crucial for safely quenching the excess hydride and precipitating aluminum salts.

  • Filtration & Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Core Synthetic Transformations and Potential Applications

The primary amine of (4-Chloro-3-methoxyphenyl)methanamine is the gateway to a multitude of molecular scaffolds. Below, we explore key reactions and the potential therapeutic areas of the resulting products.

Amide Bond Formation: Accessing Enzyme Inhibitors and GPCR Ligands

The formation of an amide bond is one of the most fundamental reactions in medicinal chemistry. Coupling the title amine with various carboxylic acids can generate libraries of compounds for screening.

amine (4-Chloro-3-methoxyphenyl)methanamine amine->sub_edge acid Carboxylic Acid (R-COOH) acid->sub_edge reagents Coupling Agents (e.g., EDC, HATU) + Base (e.g., DIPEA) product N-((4-Chloro-3-methoxyphenyl)methyl)amide reagents->product Amide Formation sub_edge->reagents

Caption: General scheme for amide bond formation.

  • Potential Applications:

    • Kinase Inhibitors: Many kinase inhibitors feature a substituted benzylamine moiety that interacts with the hinge region of the ATP binding pocket. By coupling this amine with heterocyclic carboxylic acids (e.g., pyrazoles, indazoles), novel kinase inhibitor scaffolds can be synthesized.

    • GPCR Ligands: G-protein coupled receptors are a major class of drug targets. The resulting amides could be evaluated as antagonists or agonists for receptors where an aromatic group and a hydrogen bond-accepting amide are key pharmacophoric features.

    • Ion Channel Modulators: Amide derivatives could be explored as modulators of voltage-gated ion channels, such as sodium or calcium channels, where specific aromatic interactions are known to drive activity.

Reductive Amination: Building Secondary and Tertiary Amines

Reacting the amine with aldehydes or ketones in the presence of a reducing agent provides access to more complex secondary and tertiary amines, which are common in centrally active agents.

amine (4-Chloro-3-methoxyphenyl)methanamine amine->sub_edge carbonyl Aldehyde or Ketone (R-CO-R') carbonyl->sub_edge reagents Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) product Substituted Secondary/Tertiary Amine reagents->product Reduction sub_edge->reagents Imine Formation

Technical Whitepaper: Synthesis of (4-Chloro-3-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of the synthesis of (4-Chloro-3-methoxyphenyl)methanamine. This document is structured to serve as a practical handbook for laboratory execution and process development.

Executive Summary & Molecule Profile

(4-Chloro-3-methoxyphenyl)methanamine (also known as 4-chloro-3-methoxybenzylamine) is a critical pharmacophore found in various kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the specific substitution pattern: a chlorine atom at the para position and a methoxy group at the meta position relative to the benzylic amine.

Key Synthetic Challenge: The primary difficulty in synthesizing this molecule is chemoselectivity . Standard methods for reducing nitriles or amides often employ Palladium on Carbon (Pd/C) with hydrogen.[1][2] However, this condition frequently leads to hydrodehalogenation , stripping the chlorine atom to yield the unwanted 3-methoxybenzylamine.[2]

This guide details two high-fidelity pathways designed to preserve the aryl-chloride bond while delivering high yields.

Target Molecule Data
PropertySpecification
IUPAC Name (4-Chloro-3-methoxyphenyl)methanamine
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
Key Precursors 4-Chloro-3-methoxybenzaldehyde; 4-Chloro-3-methoxybenzonitrile
Major Impurity Bis-benzylamine (Dimer); De-chlorinated analogs

Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the molecule at the C-N bond or the benzylic carbon.

Retrosynthesis Target (4-Chloro-3-methoxyphenyl) methanamine Aldehyde 4-Chloro-3-methoxybenzaldehyde (Reductive Amination) Target->Aldehyde C-N Disconnection Nitrile 4-Chloro-3-methoxybenzonitrile (Borane Reduction) Target->Nitrile Reduction Halide 4-Chloro-3-methoxybenzyl halide (Delepine/Gabriel) Target->Halide Substitution

Figure 1: Retrosynthetic disconnection showing the three primary viable pathways.[2]

Primary Pathway A: Reductive Amination

Best for: Laboratory scale (1g – 50g), mild conditions, and high functional group tolerance.[2]

This route avoids high-pressure hydrogenation, eliminating the risk of dehalogenation.[2] It utilizes Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB) , which selectively reduce the intermediate imine without attacking the aldehyde or the aryl chloride.[2]

Mechanistic Insight[2][3][4][5]
  • Imine Formation: Ammonia (or ammonium acetate) attacks the carbonyl carbon of 4-chloro-3-methoxybenzaldehyde to form a hemiaminal, which dehydrates to an imine.

  • Selective Reduction: The borohydride reagent reduces the protonated imine (iminium ion) faster than the aldehyde carbonyl.

Detailed Protocol

Reagents:

  • Precursor: 4-Chloro-3-methoxybenzaldehyde (1.0 eq)

  • Amine Source: Ammonium Acetate (NH₄OAc) (10.0 eq)[2]

  • Reductant: Sodium Cyanoborohydride (NaBH₃CN) (0.7 eq)[2]

  • Solvent: Methanol (anhydrous)[2]

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve 4-chloro-3-methoxybenzaldehyde in anhydrous methanol (0.5 M concentration).

  • Buffer Addition: Add Ammonium Acetate (10 eq). The excess ammonia source is critical to suppress the formation of the secondary amine dimer (bis-benzylamine).

  • Reductant Addition: Cool the mixture to 0°C. Add NaBH₃CN portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC or LC-MS for the disappearance of the aldehyde.

  • Quench: Acidify carefully with 1N HCl to pH < 2 (to decompose excess hydride and hydrolyze borate complexes). Caution: This step can evolve HCN gas if NaBH₃CN was used; perform in a fume hood.

  • Workup: Basify the aqueous layer with NaOH to pH > 12. Extract with Dichloromethane (DCM) x3.[2]

  • Purification: The crude amine often requires conversion to its HCl salt for purification. Dissolve the oil in diethyl ether and add 2M HCl in ether. Filter the white precipitate.

Primary Pathway B: Nitrile Reduction via Borane

Best for: Scale-up (>50g) and industrial processes where chromatography is to be avoided.

Reduction of 4-chloro-3-methoxybenzonitrile using Borane-THF (BH₃[1]·THF) or Borane-Dimethyl Sulfide (BMS) is the gold standard for preserving aryl halides. Unlike Lithium Aluminum Hydride (LiAlH₄), which can occasionally attack aryl halides, borane is chemoselective for the nitrile.[2]

BoraneMechanism Nitrile Nitrile (R-CN) Complex Borane Complex (R-CN→BH3) Nitrile->Complex + BH3·THF Imine Borazine Intermediate Complex->Imine Hydride Transfer Amine Primary Amine (R-CH2-NH2) Imine->Amine Acid Hydrolysis

Figure 2: Mechanism of Borane-mediated nitrile reduction.[2]

Detailed Protocol

Reagents:

  • Precursor: 4-Chloro-3-methoxybenzonitrile (1.0 eq)

  • Reductant: Borane-THF complex (1M solution) (2.5 eq)[2]

  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve the nitrile in anhydrous THF.

  • Addition: Add BH₃·THF dropwise via syringe/cannula at 0°C. The reaction is exothermic.

  • Reflux: Heat the mixture to mild reflux (65°C) for 4–6 hours to drive the reduction of the borazine intermediate.

  • Hydrolysis (Critical Step): Cool to 0°C. Cautiously add Methanol to quench excess borane (hydrogen evolution). Then, add 6M HCl and reflux for 1 hour. Explanation: This step breaks the Boron-Nitrogen bond. Without acid reflux, the amine will remain complexed to boron and will be lost in the aqueous waste.[2]

  • Isolation: Concentrate to remove THF/MeOH. The residue is the amine hydrochloride.[3][4] Basify with NaOH, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.[2]

Comparative Analysis of Methods

The following table contrasts the two primary routes to assist in decision-making based on available equipment and scale.

FeatureRoute A: Reductive AminationRoute B: Nitrile Reduction
Starting Material AldehydeNitrile
Reagent Cost Low (NH₄OAc), Med (NaBH₃CN)High (BH₃[2]·THF)
Safety Profile Caution: Cyanide/HCN riskCaution: Pyrophoric Borane, H₂ gas
Impurity Profile Dimer formation is commonVery clean; Boron salts must be removed
Halogen Retention Excellent (100%)Excellent (99%+)
Scalability Moderate (Exotherms, large volumes)High (Standard industrial unit op)

Quality Control & Characterization

To validate the synthesis, the following analytical parameters should be met.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.30 (d, J=8.0 Hz, 1H, Ar-H5)[2]

    • δ 6.95 (s, 1H, Ar-H2)[2]

    • δ 6.85 (d, J=8.0 Hz, 1H, Ar-H6)[2]

    • δ 3.90 (s, 3H, OCH₃)[2]

    • δ 3.85 (s, 2H, CH₂-NH₂)[2]

    • δ 1.50 (br s, 2H, NH₂)[2]

  • HPLC Purity: >98.0% (AUC).[2]

    • Note: Monitor for the des-chloro impurity (3-methoxybenzylamine) which elutes earlier on C18 columns.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[2] Link[2]

  • Brown, H. C., & Choi, Y. M. (1982).[2] "Selective reductions. 29. The rapid reaction of borane-dimethyl sulfide with nitriles." Synthesis, 1981(08), 605-606.[2] Link

  • BenchChem. (2025).[2][3][5] "Protocol for the Synthesis of 3-Chloro-4-methoxybenzenemethanamine" (Isomer Reference). BenchChem Application Notes. Link[2]

  • Roestamadji, J., et al. (1995).[2] "Loss of Halogens during Reductive Amination." Tetrahedron Letters, 36(44), 7967-7970.[2] (Provides context on avoiding catalytic hydrogenation for halo-aromatics).

Sources

(4-Chloro-3-methoxyphenyl)methanamine: A Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of (4-Chloro-3-methoxyphenyl)methanamine (CAS: 247569-42-2). This document is structured for medicinal chemists and process scientists, distinguishing this specific isomer from its regioisomers (e.g., the Avanafil intermediate) and focusing on its role in kinase and GPCR ligand design.

Executive Summary

(4-Chloro-3-methoxyphenyl)methanamine (also known as 4-chloro-3-methoxybenzylamine) is a specialized benzylamine intermediate used critically in the synthesis of small molecule inhibitors for p38 MAP kinase, CCR1 receptors, and cGMP-phosphodiesterase.

Distinct from its more common isomer (3-chloro-4-methoxybenzylamine), this building block offers a unique electronic and steric profile . The para-chloro substituent provides metabolic stability and lipophilic bulk, while the meta-methoxy group acts as a hydrogen bond acceptor, often crucial for orienting the molecule within the hinge region of kinases or the allosteric pockets of GPCRs.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name (4-Chloro-3-methoxyphenyl)methanamine
CAS Number 247569-42-2
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point ~260°C (Predicted at 760 mmHg)
pKa (Conjugate Acid) ~9.2 (Typical for benzylamines)
Key Functionality Primary Amine (Nucleophile), Aryl Chloride (Lipophile), Methoxy (H-bond acceptor)
Structural Significance

The 3-methoxy-4-chloro substitution pattern is non-trivial. In many drug discovery campaigns, this specific arrangement is selected to:

  • Block Metabolic Soft Spots: The para-chlorine atom blocks the metabolically vulnerable para-position of the phenyl ring, preventing hydroxylation by CYP450 enzymes.

  • Optimize Ligand Efficiency: The meta-methoxy group often engages in specific water-mediated hydrogen bonding networks within protein binding pockets, distinct from the para-methoxy isomer.

Synthetic Routes & Manufacturing

The synthesis of (4-Chloro-3-methoxyphenyl)methanamine is typically approached via two primary pathways: Nitrile Reduction or Reductive Amination .

Pathway Visualization

SynthesisRoutes Aldehyde 4-Chloro-3-methoxybenzaldehyde (Precursor A) Imine Intermediate Imine Aldehyde->Imine NH4OAc / MeOH Nitrile 4-Chloro-3-methoxybenzonitrile (Precursor B) Target (4-Chloro-3-methoxyphenyl)methanamine (Target) Nitrile->Target Reduction (BH3·THF or H2/Raney Ni) Imine->Target Reductive Amination (NaBH3CN or NaBH(OAc)3)

Figure 1: Primary synthetic pathways to (4-Chloro-3-methoxyphenyl)methanamine.

Detailed Experimental Protocols
Method A: Reductive Amination (From Aldehyde)

This method is preferred for small-scale discovery chemistry due to mild conditions and high functional group tolerance.

Reagents: 4-Chloro-3-methoxybenzaldehyde, Ammonium Acetate, Sodium Cyanoborohydride, Methanol.

  • Imine Formation: Charge a reaction vessel with 4-Chloro-3-methoxybenzaldehyde (1.0 equiv) and Ammonium Acetate (10.0 equiv) in Methanol (0.5 M concentration). Stir at room temperature for 1–2 hours to allow equilibrium formation of the imine.

  • Reduction: Cool the mixture to 0°C. Slowly add Sodium Cyanoborohydride (1.5 equiv) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the aldehyde.

  • Workup: Quench with 1N HCl (to decompose excess borohydride) and adjust pH to <2. Wash with Ethyl Acetate (to remove neutral impurities). Basify the aqueous layer to pH >10 using 1N NaOH.

  • Isolation: Extract the free amine into Dichloromethane (3x). Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via flash chromatography (DCM/MeOH/NH₄OH) or convert to the HCl salt for crystallization.

Method B: Nitrile Reduction (From Nitrile)

Preferred for scale-up due to the lower cost of starting materials.

Reagents: 4-Chloro-3-methoxybenzonitrile, Borane-THF complex (1.0 M).

  • Setup: Under an inert atmosphere (N₂), dissolve 4-Chloro-3-methoxybenzonitrile (1.0 equiv) in anhydrous THF.

  • Addition: Cool to 0°C. Dropwise add Borane-THF complex (2.5 equiv). Caution: Exothermic gas evolution.

  • Reflux: Heat the solution to reflux for 4–6 hours.

  • Quench: Cool to 0°C. Carefully add Methanol followed by 6N HCl. Reflux for 1 hour to break the boron-amine complex.

  • Isolation: Basify to pH 12, extract with Ethyl Acetate, and concentrate to yield the crude amine.

Applications in Drug Discovery[5]

This building block is frequently employed to introduce the 4-chloro-3-methoxybenzyl moiety into pharmacophores targeting inflammation and cell signaling.

Case Study 1: p38 MAP Kinase Inhibitors

In the development of anti-inflammatory agents, this amine is coupled to pyridinone or pyrimidinone scaffolds. The benzyl group occupies the hydrophobic pocket adjacent to the ATP-binding site.

  • Mechanism: The para-Cl fills a hydrophobic sub-pocket, while the meta-OMe can interact with backbone residues (e.g., Glu71 or Asp168) depending on the specific kinase conformation (DFG-in vs. DFG-out).

  • Reference: WO2007091176A1 describes pyridinone-pyrazole urea derivatives where this specific amine is introduced via nucleophilic substitution or urea formation.

Case Study 2: CCR1 Antagonists

Chemokine Receptor 1 (CCR1) antagonists for autoimmune diseases often utilize a central piperazine or piperidine core decorated with benzyl substituents.

  • Role: The (4-chloro-3-methoxyphenyl)methanamine is attached via reductive amination to a piperidine core. The resulting "tail" provides critical hydrophobic interactions that stabilize the antagonist conformation within the GPCR transmembrane bundle.

  • Reference: CA2558211A1 details the synthesis of bicyclic nitrogen heterocycles using this amine.

Application Workflow Diagram

ApplicationWorkflow cluster_Reactions Coupling Reactions BB Building Block (4-Chloro-3-methoxyphenyl)methanamine Amide Amide Coupling (EDC/HATU + Carboxylic Acid) BB->Amide Urea Urea Formation (Isocyanate or CDI) BB->Urea RedAm Reductive Amination (Scaffold Ketone/Aldehyde) BB->RedAm Target3 PDE Inhibitor (Anthranilic Acid Derivative) Amide->Target3 US6384080 Target1 p38 Kinase Inhibitor (Pyridinone Scaffold) Urea->Target1 WO2007091176 Target2 CCR1 Antagonist (Piperidine Scaffold) RedAm->Target2 CA2558211

Figure 2: Integration of the building block into diverse therapeutic classes.

Handling & Stability

  • Storage: Store under nitrogen at 2–8°C. The free amine absorbs CO₂ from the air to form carbamates; conversion to the Hydrochloride (HCl) salt is recommended for long-term stability.

  • Safety: Corrosive and Irritant. Causes skin burns and eye damage. Handle in a fume hood with appropriate PPE (gloves, goggles).

  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides (unless intended for reaction).

References

  • Pfizer Inc. (2007). Pyridinone pyrazole urea and pyrimidinone pyrazole urea derivatives. WO2007091176A1. Link

  • Pfizer Products Inc. (2002). Anthranilic acid derivatives as inhibitors of the cGMP-phosphodiesterase. US6384080B1. Link

  • Millennium Pharmaceuticals. (2006). Bicyclic and bridged nitrogen heterocycles. CA2558211A1. Link

  • Boehringer Ingelheim. (2013). Cytomegalovirus inhibitor compounds. WO2013152065A2. Link

  • Eisai Co., Ltd. (1995). Anthranilic acid derivative. EP0686625A1. Link

Methodological & Application

synthesis of Avanafil intermediate using (4-Chloro-3-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of a Key Avanafil Intermediate: 4-((4-Chloro-3-methoxyphenyl)methylamino)-2-(methylthio)pyrimidine-5-carboxylate

Authored by: A Senior Application Scientist

Introduction

Avanafil (marketed as Stendra® or Spedra®) is a second-generation, highly selective phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction.[1][2] Its pharmacological profile is distinguished by a rapid onset of action, which is a desirable attribute in its therapeutic class.[3] The chemical architecture of Avanafil is complex, necessitating a multi-step synthetic pathway where the efficiency and purity of each intermediate are paramount to the overall success and economic viability of the manufacturing process.

A pivotal building block in the construction of the Avanafil molecule is (4-Chloro-3-methoxyphenyl)methanamine. This primary amine serves as a crucial nucleophile that is incorporated early in the synthesis, forming a significant portion of the final drug's backbone.[4] This application note provides a detailed, field-proven protocol for the synthesis of a key Avanafil intermediate, Ethyl 4-((3-chloro-4-methoxyphenyl)methylamino)-2-(methylthio)pyrimidine-5-carboxylate, through the nucleophilic substitution reaction between (4-Chloro-3-methoxyphenyl)methanamine and an activated pyrimidine derivative. The causality behind experimental choices, self-validating control points, and a comprehensive workflow are detailed for researchers, scientists, and drug development professionals.

Reaction Scheme and Mechanistic Rationale

The core of this synthetic step is a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the C4 position bearing a suitable leaving group. In this protocol, we utilize Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate as the electrophile. The primary amine of (4-Chloro-3-methoxyphenyl)methanamine acts as the nucleophile, attacking the C4 carbon and displacing the chloride ion.

Causality of Reagent Selection:

  • (4-Chloro-3-methoxyphenyl)methanamine: The nucleophile that forms the key benzylamino side chain of Avanafil.

  • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: A highly activated electrophile. The chloro group at the 4-position is an excellent leaving group, and the electron-withdrawing effects of the adjacent nitrogen atoms and the ester group at C5 further facilitate the nucleophilic attack.

  • Triethylamine (TEA) or Sodium Carbonate: An organic or inorganic base is essential to act as an acid scavenger.[3][5] The reaction generates hydrochloric acid (HCl) as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The base neutralizes the HCl in situ, allowing the reaction to proceed to completion.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent is chosen to effectively dissolve the reactants and facilitate the SNAr mechanism by stabilizing the charged intermediate (Meisenheimer complex) without protonating the nucleophile.[6]

Below is a diagram illustrating the workflow for this specific transformation.

reagent reagent process process product product condition condition sub_a (4-Chloro-3-methoxyphenyl)methanamine (Nucleophile) reaction Nucleophilic Aromatic Substitution sub_a->reaction sub_b Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (Electrophile) sub_b->reaction base Triethylamine (Acid Scavenger) base->reaction solvent DMF (Solvent) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup Monitor by TLC/HPLC purification Recrystallization workup->purification Isolate Crude Product final_product Avanafil Intermediate (High Purity Solid) purification->final_product Yield: ~86%

Caption: Workflow for the SNAr synthesis of the Avanafil intermediate.

Detailed Experimental Protocol

This protocol outlines the synthesis of 4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonyl-2-methylthiopyrimidine.[6]

Materials and Equipment:

  • (3-chloro-4-methoxy)benzylamine hydrochloride (or free base)

  • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

  • Triethylamine (TEA), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate

  • Round-bottom flask with magnetic stirrer

  • Low-temperature bath (ice-water)

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel 60 F254) and HPLC system for reaction monitoring

Quantitative Data and Reaction Parameters:

Reagent/ParameterMolar Mass ( g/mol )QuantityMoles (mmol)Role
(3-chloro-4-methoxy)benzylamine HCl208.082.08 g10.0Nucleophile
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate248.692.49 g10.0Electrophile
Triethylamine (TEA)101.192.5 mL~18.0Base
N,N-Dimethylformamide (DMF)73.0920 mL-Solvent
Reaction Temperature -25-30 °C-Condition
Reaction Time -1-2 hours-Condition
Expected Yield 381.86 (product)~3.28 g8.6Outcome[6]

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (3-chloro-4-methoxy)benzylamine hydrochloride (2.08 g, 10.0 mmol) and Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (2.49 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (20 mL) to the flask. Stir the mixture to achieve a suspension.

  • Base Addition: Cool the flask in a water bath to maintain a temperature of 25-30°C. Slowly add triethylamine (2.5 mL, ~18.0 mmol) to the stirred mixture. Expert Insight: The addition of TEA deprotonates the benzylamine hydrochloride in situ to the free base, which is the active nucleophile. Adding it slowly helps to control any initial exotherm.

  • Reaction Execution: Continue stirring the reaction mixture at room temperature (25-30°C) for 1-2 hours.[3]

  • In-Process Control (Trustworthiness): Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] A typical TLC system would be 3:1 Hexane:Ethyl Acetate. The reaction is considered complete when the starting pyrimidine spot has been consumed. This checkpoint is crucial to prevent the formation of impurities from side reactions and ensures maximum conversion.

  • Work-up and Extraction: Once the reaction is complete, pour the reaction mixture into deionized water (100 mL). This will precipitate the crude product. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[6]

  • Washing: Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.[3]

  • Purification: Recrystallize the crude solid from a mixture of petroleum ether and ethyl acetate to obtain the pure 4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonyl-2-methylthiopyrimidine as a solid.[6] This step is critical for ensuring the purity required for subsequent stages of the Avanafil synthesis.

The Broader Synthetic Landscape

The intermediate synthesized in this protocol is a cornerstone for the final assembly of Avanafil. The subsequent steps typically involve oxidation of the methylthio group to a more reactive methylsulfonyl group, followed by a second nucleophilic substitution with (S)-prolinol. The synthesis culminates in ester hydrolysis and a final amide coupling to introduce the pyrimidinemethyl-carboxamide side chain.[7]

The following diagram provides a high-level overview of the complete synthetic pathway, highlighting the position of our target intermediate.

Avanafil_Synthesis start_material start_material intermediate intermediate target_intermediate target_intermediate final_product final_product process process A Pyrimidine Derivative P1 SNAr (This Note) A->P1 B (4-Chloro-3-methoxyphenyl) methanamine B->P1 C Intermediate from This Protocol P2 Oxidation (e.g., m-CPBA) C->P2 D Oxidized Intermediate P3 SNAr with (S)-Prolinol D->P3 E (S)-Prolinol Adduct P4 Ester Hydrolysis E->P4 F Carboxylic Acid Intermediate P5 Amide Coupling F->P5 G Avanafil P1->C P2->D P3->E P4->F P5->G

Caption: High-level synthetic route to Avanafil showing the key intermediate.

Conclusion

(4-Chloro-3-methoxyphenyl)methanamine is an indispensable reagent in the multi-step synthesis of Avanafil.[3] The protocol detailed herein provides a robust, high-yield, and scalable method for producing a critical pyrimidine intermediate. By explaining the rationale behind reagent choices and incorporating self-validating in-process controls, this application note serves as a reliable guide for pharmaceutical chemists. The successful execution of this step, yielding a high-purity product, is foundational for the efficient and cost-effective manufacturing of the final Active Pharmaceutical Ingredient (API).

References

  • Title: CN104003981A - Synthesis method of avanafil Source: Google Patents URL
  • Title: Identification, synthesis and characterization of avanafil process impurities and determination by UPLC Source: RSC Publishing URL: [Link]

  • Title: Synthesis and mutagenic risk of avanafil's potential genotoxic impurities Source: PMC - NIH URL: [Link]

  • Title: WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)
  • Title: US20160362400A1 - Avanafil preparation method Source: Google Patents URL
  • Title: CN105439964A - Preparation method of Avanafil intermediate Source: Google Patents URL

Sources

Application Note: Quantitative Analysis of (4-Chloro-3-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides comprehensive, validated analytical methods for the quantitative determination of (4-Chloro-3-methoxyphenyl)methanamine. As a critical intermediate in the synthesis of various pharmaceutical compounds, its precise quantification is essential for ensuring process control, purity assessment, and quality assurance in drug development and manufacturing. We present three robust methods: a high-selectivity Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, a highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method, and a rapid UV-Vis Spectrophotometric method for screening purposes. Each protocol is detailed with an emphasis on the scientific rationale behind procedural choices, adherence to validation principles outlined by the International Council for Harmonisation (ICH), and practical guidance for implementation in a research or quality control laboratory.

Introduction and Analyte Profile

(4-Chloro-3-methoxyphenyl)methanamine, also known as 4-Chloro-3-methoxybenzylamine, is a substituted benzylamine derivative. Such compounds are valuable building blocks in organic synthesis, particularly in the pharmaceutical industry.[1] The presence of chloro and methoxy groups on the aromatic ring, along with the reactive primary amine, makes it a versatile precursor for constructing more complex molecular architectures.[1] Accurate and reliable quantification is paramount for monitoring reaction kinetics, determining yield, and controlling impurity profiles in final active pharmaceutical ingredients (APIs).

This guide is designed to equip researchers and drug development professionals with the necessary tools to confidently quantify this specific methanamine derivative.

Table 1: Physicochemical Properties of (4-Chloro-3-methoxyphenyl)methanamine

PropertyValueSource
Molecular Formula C₈H₁₀ClNO[2][3]
Molecular Weight 171.62 g/mol [2]
CAS Number 247569-42-2[2]
IUPAC Name (4-chloro-3-methoxyphenyl)methanamine[2]
Appearance Varies (typically an oil or low-melting solid)N/A
Predicted XlogP 1.4[3]

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is the workhorse for quality control, offering an excellent balance of specificity, precision, and accessibility. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The aromatic ring in the analyte contains a strong chromophore, allowing for sensitive detection using a UV detector.

Scientific Rationale

The choice of a C18 column is based on the moderate hydrophobicity of the analyte (Predicted XlogP of 1.4), which allows for adequate retention and separation from more polar or nonpolar impurities.[3] An acidic mobile phase (pH ~3) is used to ensure the primary amine group is protonated (-NH₃⁺). This prevents peak tailing, which can occur due to the interaction of the basic amine with residual silanol groups on the silica-based stationary phase, resulting in sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier for its low UV cutoff and excellent elution strength for this class of compounds.[4][5]

Detailed Experimental Protocol

A. Reagents and Materials:

  • (4-Chloro-3-methoxyphenyl)methanamine reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid or Formic acid (Analytical grade)

  • Volumetric flasks, pipettes, and autosampler vials

B. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

C. Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Phosphoric Acid (pH ≈ 2-3)
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Elution Mode Isocratic: 60:40 (A:B) or Gradient if needed for impurities
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm and 254 nm (monitor both, quantify at max λ)
Run Time 10 minutes

D. Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This creates a 100 µg/mL stock solution. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.

  • Sample Preparation: Prepare the unknown sample by dissolving it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Filter through a 0.45 µm syringe filter before injection.

  • System Suitability Test (SST): Before analysis, inject a mid-concentration standard (e.g., 25 µg/mL) five times. The system is deemed ready if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%.

  • Analysis: Inject the blank (diluent), calibration standards, and unknown samples. Construct a calibration curve by plotting peak area versus concentration. Determine the concentration of the unknown sample from the curve using linear regression.

Method Validation Summary

The protocol must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[6][7][8]

Table 2: Typical HPLC-UV Method Validation Parameters

ParameterAcceptance CriteriaTypical Performance
Specificity Peak is free from interference at its retention time.Peak purity index > 0.999 by DAD analysis.
Linearity (r²) ≥ 0.999> 0.9995 over 1-50 µg/mL range.
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.2%
Precision (%RSD) Repeatability ≤ 2.0%< 1.0%
LOD (Limit of Detection) Signal-to-Noise ratio ≥ 3~0.2 µg/mL
LOQ (Limit of Quantitation) Signal-to-Noise ratio ≥ 10~0.7 µg/mL
HPLC-UV Workflow Diagram```dot

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standards (1-50 µg/mL) SST System Suitability Test (%RSD ≤ 2.0%) Standard->SST Mid-Std Sample Prepare Sample (Dilute & Filter) Inject Inject Blank, Standards, Samples Sample->Inject SST->Inject Pass Chrom Acquire Chromatogram (λ = 225 nm) Inject->Chrom Calib Generate Calibration Curve (r² ≥ 0.999) Chrom->Calib Quant Quantify Sample Concentration Calib->Quant Report Generate Report Quant->Report

Caption: Workflow for the screening of (4-Chloro-3-methoxyphenyl)methanamine by UV-Vis Spectrophotometry.

Conclusion and Method Selection

We have detailed three distinct analytical methods for the quantification of (4-Chloro-3-methoxyphenyl)methanamine. The choice of method depends entirely on the specific application requirements.

  • RP-HPLC-UV is ideal for routine quality control, stability studies, and purity assays where good specificity and precision are required.

  • GC-MS should be employed for trace-level quantification, analysis in complex biological or environmental matrices, and for definitive structural confirmation.

  • UV-Vis Spectrophotometry serves as a rapid, low-cost screening tool for in-process checks or for quantifying relatively pure material where high specificity is not a concern.

Each protocol provided serves as a robust starting point. It is imperative that laboratories perform their own method development and full validation based on their specific sample matrix, instrumentation, and regulatory requirements.

References

  • Determination of 4-hydroxy-3-methoxymandelic acid in urine using HPLC with electrochemical detection. PubMed. Available at: [Link]

  • Evaluation of plasma 3-methoxy-4-hydroxyphenylglycol. ResearchGate. Available at: [Link]

  • Chromatographic and mass spectral studies on methoxy methyl methamphetamines related to 3,4-methylenedioxymethamphetamine. PubMed. Available at: [Link]

  • Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride. Google Patents.
  • A new sensitive HPLC assay for methoxyamine and its analogs. PubMed. Available at: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia. Available at: [Link]

  • Process for synthesizing chiral methoxybenzylamine. Google Patents.
  • (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone. SIELC Technologies. Available at: [Link]

  • ANALYTICAL METHOD SUMMARIES. Eurofins. Available at: [Link]

  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Available at: [Link]

  • Determination of 4-hydroxy-3-methoxyphenylethylene glycol 4-sulfate in human urine using liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • (4-Chloro-3-methoxyphenyl)methanamine. PubChem. Available at: [Link]

  • Spectroscopic detection of chemical intermediates in the reaction of para-substituted benzylamines with bovine serum amine oxidase. PubMed. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • (4-chloro-3-methoxyphenyl)methanamine (C8H10ClNO). PubChemLite. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

  • Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences. Available at: [Link]

  • Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Test Method Database. Specialty Analytical. Available at: [Link]

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.
  • IR spectra of pure benzylamine. ResearchGate. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Analytical Methods. Japan Environment and Children's Study. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. Available at: [Link]

  • 4 Chloroamphetamine. mzCloud. Available at: [Link]

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Application Note: High-Purity Isolation of (4-Chloro-3-methoxyphenyl)methanamine via Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

(4-Chloro-3-methoxyphenyl)methanamine (CAS: 115514-77-7) is a critical primary amine intermediate, notably utilized in the synthesis of phosphodiesterase-5 (PDE5) inhibitors such as Avanafil.

The Purification Challenge: Primary benzylamines present a distinct chromatographic challenge known as the "Silanol Effect." Standard silica gel (


) possesses a surface acidity of approximately 

. The basic primary amine function (

) undergoes strong hydrogen bonding and ionic interactions with acidic silanol groups (

).

Consequences of Unoptimized Chromatography:

  • Tailing/Streaking: The analyte elutes as a broad smear rather than a discrete band.

  • Yield Loss: Irreversible adsorption to the silica stationary phase.

  • Co-elution: Broad peaks overlap with impurities, preventing effective isolation.

This guide details two validated protocols to neutralize these interactions and achieve high-purity isolation (>98%).

Mechanistic Insight: The Silanol Competition

To purify this molecule effectively, one must disrupt the interaction between the amine nitrogen and the silica surface.

Visualization: The Modifier Effect

The following diagram illustrates the competitive binding mechanism that dictates separation quality.

AmineInteraction cluster_0 Scenario A: Standard Silica cluster_1 Scenario B: Modified Mobile Phase Silica Acidic Silanol Surface (Si-OH) Target Target Amine (R-NH2) Silica->Target Strong Ionic Bond Elution Elution (Mobile Phase) Target->Elution Displaced into Solvent Stuck Irreversible Adsorption (Tailing) Target->Stuck No Elution Modifier Modifier Base (TEA or NH3) Modifier->Silica Preferential Binding (Shielding)

Figure 1: Mechanism of Silanol Shielding. The modifier base (TEA) saturates acidic sites, allowing the target amine to partition freely into the mobile phase.

Protocol A: Standard Silica with Mobile Phase Modifier (The Economic Route)

This method utilizes standard irregular silica (40-63 µm) but requires strict control of mobile phase pH.

Materials
  • Stationary Phase: Standard Flash Silica Gel (40-63 µm, 60 Å).

  • Solvent A: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Solvent B: Methanol (MeOH) or Ethanol (EtOH).

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (28%

    
     in 
    
    
    
    ).
Step-by-Step Procedure
  • TLC Method Development:

    • Prepare a TLC chamber with 90:10 DCM:MeOH plus 1% TEA .

    • Note: If you run TLC without TEA, the spot will stay at the baseline (

      
      ). With TEA, aim for an 
      
      
      
      of 0.3 - 0.4.
  • Column Pre-Treatment (Crucial Step):

    • Before loading the sample, flush the packed column with 2 Column Volumes (CV) of the starting solvent containing 1% TEA .

    • Reasoning: This "neutralizes" the column before the amine touches it, preventing band broadening at the very top of the column.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude amine in a minimum amount of MeOH/DCM, mix with silica (ratio 1:3), and evaporate to dryness. Load the powder into a solid load cartridge.

    • Why: Liquid loading amines often leads to "fingering" due to viscosity and polarity differences.

  • Gradient Elution:

    • Solvent System: DCM (with 1% TEA) / MeOH (with 1% TEA).

    • Gradient Profile:

      • 0-2 CV: 0% B (Isocratic hold to elute non-polar impurities).

      • 2-10 CV: 0% to 10% B (Linear gradient).

      • 10-12 CV: 10% to 20% B (Flush).

  • Post-Run Workup (TEA Removal):

    • Combined fractions will contain TEA (boiling point 89°C) and triethylammonium salts.

    • Evaporation: Rotovap at 45°C.

    • Polishing: If TEA salts persist (visible as white/yellow solids), redissolve the product in DCM and wash with saturated aqueous

      
       (pH 9), then dry over 
      
      
      
      .

Protocol B: Amine-Functionalized Silica (The "Green" & Efficient Route)

Using amine-bonded silica (KP-NH) eliminates the need for toxic modifiers and chlorinated solvents. The stationary phase itself is basic.

Materials
  • Stationary Phase: Amine-functionalized silica (e.g., Biotage KP-NH, Teledyne ISCO RediSep Amine).

  • Solvent A: Hexane or Heptane.

  • Solvent B: Ethyl Acetate (EtOAc) or Ethanol.[1]

Step-by-Step Procedure
  • Solvent Selection:

    • Because the surface is not acidic, the amine will behave like a neutral organic molecule.

    • Start with a weaker solvent system: Hexane/EtOAc rather than DCM/MeOH.[2]

  • Gradient Execution:

    • No Modifier Needed: Do not add TEA.

    • Gradient: 0% to 100% EtOAc in Hexane over 15 CV.

    • Observation: The (4-Chloro-3-methoxyphenyl)methanamine will likely elute earlier (lower polarity needed) compared to standard silica because it is not being "held back" by silanols.

  • Advantages:

    • Direct Concentration: Fractions can be evaporated directly to yield pure product without liquid-liquid extraction.

    • Reusability: Amine columns can often be reused for the same compound family by flushing with 100% EtOH.

Comparative Data & Validation

The following table summarizes the expected behavior of (4-Chloro-3-methoxyphenyl)methanamine under different conditions.

ParameterStandard Silica (No Modifier)Standard Silica (+ 1% TEA)Amine-Bonded Silica (KP-NH)
Mobile Phase DCM / MeOHDCM / MeOH / TEAHexane / EtOAc

Value
0.05 (Streaking)0.35 (Distinct Spot)0.40 (Distinct Spot)
Peak Shape Broad tailing (>20 CV width)Sharp Gaussian (3-5 CV width)Sharp Gaussian (2-4 CV width)
Recovery Yield < 60% (Irreversible binding)> 90%> 95%
Workup N/ARequires TEA removalEvaporate & Weigh
Validation Workflow

Verify the purity of the isolated amine using the following logic flow:

Validation Start Isolated Fractions TLC TLC Check (Use 1% TEA/MeOH/DCM) Start->TLC Pool Pool & Concentrate TLC->Pool NMR 1H-NMR (CDCl3) Pool->NMR Decision Check Methylene Peak (Singlet at ~3.8 ppm?) NMR->Decision Pass PASS: Sharp Singlet Proceed to Next Step Decision->Pass Yes Fail FAIL: Broad/Split Peak (Salt Formation or Impurity) Decision->Fail No Remedy Remedy: Basic Wash (NaHCO3) & Re-dry Fail->Remedy Remedy->NMR

Figure 2: Validation workflow. Note that formation of carbamates (from CO2 absorption) or salts will split the benzylic methylene signal in NMR.

Safety & Handling

  • Dichloromethane (DCM): Suspected carcinogen. Use only in a well-ventilated fume hood.

  • Triethylamine (TEA): Corrosive, flammable, and toxic. Causes severe eye and skin burns.

  • Amine Stability: Benzylamines can absorb atmospheric

    
     to form solid carbamates. Store the purified oil/solid under Nitrogen or Argon at 4°C.
    

References

  • Biotage. (2023).[3] 5 Steps to successful flash chromatography. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep amine functionalized column Application Note. Retrieved from [Link]

  • Phenomenex. (2023).[3] Tip on Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Flash Chromatography of Amines. Retrieved from [Link]

Sources

Application Note: HPLC Method Development for (4-Chloro-3-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

(4-Chloro-3-methoxyphenyl)methanamine (CAS: 13726-14-2), often referred to as 4-Chloro-3-methoxybenzylamine, is a critical intermediate in the synthesis of tyrosine kinase inhibitors and agrochemicals.[1] Its structural core—a primary benzylamine substituted with chloro and methoxy groups—presents a classic chromatographic challenge: amine-silanol interaction .

This guide provides a comprehensive protocol for developing a robust HPLC method for this molecule. Unlike generic "recipes," this document details the mechanistic rationale behind column and buffer selection, ensuring the method is reproducible, transferable, and scientifically sound.

The Analytical Challenge: The "Velcro" Effect

Primary amines like (4-Chloro-3-methoxyphenyl)methanamine are strong bases (


).[1][2] At neutral pH, they exist as protonated cations (

).[1]
  • The Problem: Standard silica-based C18 columns contain residual silanol groups (

    
    ) which deprotonate to 
    
    
    
    above pH 3.5.[1]
  • The Interaction: The cationic amine binds electrostatically to the anionic silanol (ion-exchange mechanism).[1] This secondary interaction causes severe peak tailing, retention time shifts, and poor quantitation.[1]

Physicochemical Profiling

Before method development, we must understand the analyte.[1]

PropertyValue (Approx.)Implications for HPLC
Molecular Formula

Monoisotopic Mass: ~171.05 Da
Functional Groups Primary Amine, Phenyl, Chloro, MethoxyUV Active (Aromatic); Basic (Amine)

(Basic)
~9.4 - 9.6Fully protonated at pH < 7.[1][2] Neutral at pH > 11.
LogP ~1.4 (Moderate Lipophilicity)Retains well on C18, but requires organic modifier.[1]
UV Maxima ~220 nm, ~275 nm220 nm for high sensitivity; 275 nm for selectivity.[1]

Method Development Strategy

We will employ a Silanol Suppression Strategy . There are two distinct pathways to achieve sharp peaks for this molecule.

Pathway A: Low pH (Ion Suppression)[1]
  • Mechanism: Lower mobile phase pH to < 3.[3]0. This keeps silanols protonated (

    
    ), preventing them from binding to the amine.[1]
    
  • Pros: Rugged, compatible with most silica columns, standard for QC.[1]

  • Cons: Low pH can hydrolyze some bonded phases over time.[1]

Pathway B: High pH (Neutralization)[1]
  • Mechanism: Raise mobile phase pH to > 10.0. This keeps the amine neutral (

    
    ), eliminating the electrostatic attraction.[1]
    
  • Pros: Perfect peak shape, higher retention (neutral molecule is more hydrophobic).[1]

  • Cons: Requires specific "Hybrid" columns (e.g., Waters XBridge, Agilent Poroshell HPH) that survive high pH.[1]

Decision Logic Diagram

MethodStrategy Start Analyte: (4-Chloro-3-methoxyphenyl)methanamine (Basic Primary Amine) CheckCol Available Column Inventory? Start->CheckCol Goal Goal: Sharp Peak (Tailing Factor < 1.2) StandardC18 Standard Silica C18 (e.g., Zorbax, Luna) CheckCol->StandardC18 Standard Lab HybridC18 High-pH Stable / Hybrid (e.g., XBridge, Gemini) CheckCol->HybridC18 Advanced Lab PathA Pathway A: Low pH Method (Suppresses Silanols) StandardC18->PathA HybridC18->PathA Alternative PathB Pathway B: High pH Method (Neutralizes Amine) HybridC18->PathB Preferred BufferA 0.1% TFA or Formic Acid (pH ~2.0) PathA->BufferA BufferB 10mM Ammonium Bicarbonate (pH 10.0) PathB->BufferB BufferA->Goal BufferB->Goal

Figure 1: Decision tree for selecting the mobile phase pH based on column availability.

Detailed Protocols

Protocol A: The "Workhorse" Low pH Method (Recommended for QC)

This method uses Trifluoroacetic Acid (TFA).[1] TFA is unique because it acts as an ion-pairing agent .[1] The trifluoroacetate anion pairs with the protonated amine, increasing retention and masking the charge, resulting in excellent peak shape.[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped C18.[1]

  • Mobile Phase A: 0.1% TFA in Water (

    
    ).[1]
    
  • Mobile Phase B: 0.1% TFA in Acetonitrile (

    
    ).
    
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: DAD at 220 nm (bandwidth 4 nm); Reference off.

  • Injection Vol: 5-10 µL.

Gradient Table (Protocol A):

Time (min)% Mobile Phase BEvent
0.05Equilibration Start
2.05Isocratic Hold (improves injection precision)
12.060Linear Gradient
15.095Wash
17.095Wash Hold
17.15Re-equilibration
22.05End of Run
Protocol B: The High pH Method (Recommended for Mass Spec/Impurities)

If you need to detect hydrophobic impurities or require MS compatibility (where TFA suppresses ionization), use this method.[1]

  • Column: Waters XBridge BEH C18 (4.6 x 100 mm, 3.5 µm) (CRITICAL: Must be High-pH stable) .

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.[4]

  • Flow Rate: 1.0 mL/min.

  • Temp: 40°C (Higher temp improves mass transfer for basic amines).[1]

Experimental Workflow & Validation

Preparation of Standards

The amine hydrochloride salt is often hygroscopic.[1]

  • Stock Solution: Weigh 10 mg of (4-Chloro-3-methoxyphenyl)methanamine into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 1000 µg/mL).[1]

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A (Initial conditions). Note: Diluting in 100% ACN can cause peak distortion due to solvent mismatch.

System Suitability Testing (SST)

Before running samples, the system must pass these criteria to ensure data integrity (E-E-A-T principle of Trustworthiness).

ParameterAcceptance CriteriaRationale
Tailing Factor (

)

(Ideal < 1.2)
Ensures minimal silanol interaction.[1]
Theoretical Plates (

)

Ensures column efficiency.[1]
Retention Time %RSD

(n=5)
Confirms pump stability and equilibration.[1]
Area %RSD

(n=5)
Confirms injector precision.
Linearity Assessment

Perform a 5-point calibration curve:

  • Range: 10 µg/mL to 150 µg/mL.

  • Acceptance:

    
    .[1]
    

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Broad/Tailing Peak Silanol interactionEnsure pH is < 3.0 (add more TFA) or > 10.[1][2]0. Switch to "End-capped" column.[1]
Split Peak Solvent MismatchSample diluent is too strong (e.g., 100% ACN).[1] Dilute sample in starting mobile phase.
Retention Drift Column "Dewetting" or pH instabilityIf using 100% aqueous start, ensure column is compatible.[1] Buffer capacity may be too low; increase buffer conc to 20mM.
Ghost Peaks CarryoverBasic amines stick to injector seals. Add a needle wash step with 50:50 Water:MeOH + 0.1% Formic Acid.

References

  • PubChem. (2023).[1][5] (4-Chloro-3-methoxyphenyl)methanamine Compound Summary. National Center for Biotechnology Information. Available at: [Link][1]

  • Dolan, J. W. (2002).[1] Peak Tailing and Column Selection. LCGC North America.[1] Available at: [Link]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link][1]

  • Agilent Technologies. (2020).[1] Strategies for the Analysis of Basic Compounds. Application Note. Available at: [Link][1]

  • Waters Corporation. (2021).[1] XBridge BEH Columns Care and Use Manual. Available at: [Link][1]

Sources

Application Notes and Protocols: The Strategic Use of (4-Chloro-3-methoxyphenyl)methanamine in Parallel Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Chemical Diversity in Modern Drug Discovery

In the landscape of contemporary drug discovery, the rapid generation of diverse chemical libraries is paramount to identifying novel therapeutic agents. Parallel synthesis has emerged as a cornerstone strategy, enabling chemists to efficiently synthesize and screen large numbers of compounds, thereby accelerating the identification of hits and the optimization of leads.[1][2] The choice of building blocks is critical to the success of these endeavors, as they dictate the chemical space that can be explored. (4-Chloro-3-methoxyphenyl)methanamine is a versatile primary amine that serves as an excellent scaffold for generating structurally diverse compound libraries. Its substituted phenyl ring offers a unique combination of steric and electronic properties, making it a valuable component in the design of novel bioactive molecules.

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of (4-Chloro-3-methoxyphenyl)methanamine in parallel synthesis. We will delve into key reaction methodologies, including reductive amination, amide coupling, and the Ugi four-component reaction, providing detailed, field-proven protocols amenable to high-throughput workflows.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application.

PropertyValueReference
CAS Number 247569-42-2[2]
Molecular Formula C₈H₁₀ClNO[2]
Molecular Weight 171.62 g/mol [2]
Appearance Not specified, typically a liquid or low-melting solid
Boiling Point Not specified
Solubility Soluble in common organic solvents such as methanol, dichloromethane, and THF.

Safety Profile: (4-Chloro-3-methoxyphenyl)methanamine is classified as a corrosive substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

Core Applications in Parallel Synthesis

The primary amino group of (4-Chloro-3-methoxyphenyl)methanamine is a versatile handle for a variety of chemical transformations commonly employed in the construction of compound libraries. The following sections detail protocols for its use in key reactions.

Reductive Amination: A Robust Method for C-N Bond Formation

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines.[3][4] In a parallel synthesis format, this reaction allows for the coupling of (4-Chloro-3-methoxyphenyl)methanamine with a diverse library of aldehydes or ketones to generate a corresponding library of secondary amines.

Causality of Experimental Choices: The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial for the success of one-pot reductive aminations. Its selectivity for the protonated imine intermediate over the starting carbonyl compound prevents the premature reduction of the aldehyde or ketone, thus maximizing the yield of the desired amine. The use of a solvent like dichloroethane (DCE) or tetrahydrofuran (THF) is preferred as they are compatible with the reagents and facilitate the dissolution of a wide range of substrates.

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dispense Aldehyde/Ketone Library (in DCE) into 96-well plate B Add (4-Chloro-3-methoxyphenyl)methanamine (solution in DCE) A->B Sequential Addition C Add Sodium Triacetoxyborohydride (suspension in DCE) B->C Initiate Reduction D Seal plate and shake at room temperature C->D Incubation E Quench with aqueous NaHCO₃ D->E Reaction Termination F Extract with organic solvent (e.g., Ethyl Acetate) E->F Phase Separation G Evaporate solvent and purify (e.g., preparative HPLC) F->G Isolation

Figure 1: High-Throughput Reductive Amination Workflow.

Detailed Protocol for Parallel Reductive Amination in a 96-Well Plate:

Materials:

  • (4-Chloro-3-methoxyphenyl)methanamine

  • Library of diverse aldehydes or ketones

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 96-well reaction block with sealing mat

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of (4-Chloro-3-methoxyphenyl)methanamine in anhydrous DCE.

    • Prepare 0.2 M stock solutions of a library of aldehydes or ketones in anhydrous DCE.

    • Prepare a 0.3 M suspension of sodium triacetoxyborohydride in anhydrous DCE. Note: Prepare this suspension just before use and ensure it is well-mixed during dispensing.

  • Reaction Assembly (in a 96-well plate):

    • To each well, add 100 µL (20 µmol, 1.0 equiv) of the respective aldehyde or ketone stock solution.

    • To each well, add 100 µL (20 µmol, 1.0 equiv) of the (4-Chloro-3-methoxyphenyl)methanamine stock solution.

    • Allow the plate to shake at room temperature for 30 minutes to facilitate imine formation.

    • To each well, add 100 µL (30 µmol, 1.5 equiv) of the sodium triacetoxyborohydride suspension.

  • Reaction and Work-up:

    • Seal the 96-well plate securely with a sealing mat.

    • Shake the plate at room temperature for 12-24 hours. Reaction progress can be monitored by LC-MS analysis of a representative well.

    • Carefully unseal the plate in a fume hood and add 200 µL of saturated aqueous NaHCO₃ solution to each well to quench the reaction.

    • Add 500 µL of ethyl acetate to each well, reseal the plate, and shake vigorously for 5 minutes.

    • Centrifuge the plate to separate the layers.

    • Carefully transfer the organic layer to a new 96-well plate for analysis and purification.

  • Purification:

    • The crude products can be purified by preparative HPLC or other parallel purification techniques to afford the desired library of secondary amines.

ReagentMolarityVolume (µL)Moles (µmol)Equivalents
Aldehyde/Ketone0.2 M100201.0
(4-Chloro-3-methoxyphenyl)methanamine0.2 M100201.0
Sodium Triacetoxyborohydride0.3 M100301.5
Parallel Amide Coupling: Building Diverse Amide Libraries

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[5] By coupling (4-Chloro-3-methoxyphenyl)methanamine with a library of carboxylic acids, a diverse set of amides can be rapidly synthesized. Solution-phase parallel synthesis using a carbodiimide coupling reagent is a common and effective approach.[6]

Causality of Experimental Choices: The combination of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and an activating agent, like HOBt (Hydroxybenzotriazole), is a classic and reliable method for amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions and racemization, and readily undergoes nucleophilic attack by the amine. The use of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is essential to neutralize the hydrochloride salt of EDC and the proton generated during the reaction without competing with the primary amine.

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dispense Carboxylic Acid Library (in DMF) into 96-well plate B Add EDC, HOBt, and DIPEA (solution in DMF) A->B Activation C Add (4-Chloro-3-methoxyphenyl)methanamine (solution in DMF) B->C Nucleophilic Attack D Seal plate and shake at room temperature C->D Incubation E Add water and extract with organic solvent D->E Quenching F Wash organic layer with aqueous solutions E->F Purification Prelim. G Evaporate solvent and purify (e.g., preparative HPLC) F->G Isolation

Figure 2: High-Throughput Amide Coupling Workflow.

Detailed Protocol for Parallel Amide Coupling in a 96-Well Plate:

Materials:

  • (4-Chloro-3-methoxyphenyl)methanamine

  • Library of diverse carboxylic acids

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

Procedure:

  • Reagent Preparation:

    • Prepare 0.2 M stock solutions of a library of carboxylic acids in anhydrous DMF.

    • Prepare a 0.2 M stock solution of (4-Chloro-3-methoxyphenyl)methanamine in anhydrous DMF.

    • Prepare a "coupling cocktail" by dissolving EDC·HCl (1.2 equiv), HOBt (1.2 equiv), and DIPEA (2.0 equiv) in anhydrous DMF to final concentrations of 0.24 M, 0.24 M, and 0.4 M, respectively.

  • Reaction Assembly (in a 96-well plate):

    • To each well, add 100 µL (20 µmol, 1.0 equiv) of the respective carboxylic acid stock solution.

    • To each well, add 100 µL of the "coupling cocktail".

    • Allow the plate to shake at room temperature for 15 minutes to pre-activate the carboxylic acids.

    • To each well, add 100 µL (20 µmol, 1.0 equiv) of the (4-Chloro-3-methoxyphenyl)methanamine stock solution.

  • Reaction and Work-up:

    • Seal the 96-well plate securely with a sealing mat.

    • Shake the plate at room temperature for 12-24 hours. Monitor reaction progress by LC-MS.

    • Add 500 µL of water to each well.

    • Add 500 µL of ethyl acetate to each well, reseal the plate, and shake vigorously for 5 minutes.

    • Centrifuge the plate to separate the layers.

    • Transfer the organic layer to a new 96-well plate.

    • Wash the organic layer sequentially with 500 µL of 1 M HCl, 500 µL of saturated aqueous NaHCO₃, and 500 µL of brine.

  • Purification:

    • The crude amide products can be purified using parallel purification techniques such as preparative HPLC.

ReagentMolarityVolume (µL)Moles (µmol)Equivalents
Carboxylic Acid0.2 M100201.0
(4-Chloro-3-methoxyphenyl)methanamine0.2 M100201.0
EDC·HCl0.24 M (in cocktail)100241.2
HOBt0.24 M (in cocktail)100241.2
DIPEA0.4 M (in cocktail)100402.0
Ugi Four-Component Reaction (U-4CR): A Gateway to Molecular Complexity

The Ugi four-component reaction is a powerful tool in diversity-oriented synthesis, allowing for the rapid construction of complex α-acylamino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[7][8] (4-Chloro-3-methoxyphenyl)methanamine serves as an excellent amine component in this reaction, enabling the generation of highly diverse and peptidomimetic-like libraries.

Causality of Experimental Choices: The Ugi reaction proceeds through a cascade of reactions, initiated by the formation of an iminium ion from the amine and aldehyde. This is followed by the nucleophilic addition of the isocyanide and subsequent intramolecular rearrangement involving the carboxylic acid. Methanol is a common solvent as it effectively solvates the intermediates and reagents. The one-pot nature of this reaction makes it highly amenable to parallel synthesis formats.

Ugi_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dispense Aldehyde Library (in Methanol) into 96-well plate B Add (4-Chloro-3-methoxyphenyl)methanamine (solution in Methanol) A->B Sequential Addition C Add Carboxylic Acid Library (solution in Methanol) B->C Sequential Addition D Add Isocyanide Library (solution in Methanol) C->D Final Component E Seal plate and shake at room temperature D->E Incubation F Evaporate solvent E->F Solvent Removal G Purify by preparative HPLC F->G Isolation

Figure 3: High-Throughput Ugi Four-Component Reaction Workflow.

Detailed Protocol for Parallel Ugi Reaction in a 96-Well Plate:

Materials:

  • (4-Chloro-3-methoxyphenyl)methanamine

  • Library of diverse aldehydes

  • Library of diverse carboxylic acids

  • Library of diverse isocyanides

  • Anhydrous Methanol (MeOH)

  • 96-well reaction block with sealing mat

Procedure:

  • Reagent Preparation:

    • Prepare 0.2 M stock solutions of all reactants ((4-Chloro-3-methoxyphenyl)methanamine, aldehydes, carboxylic acids, and isocyanides) in anhydrous methanol.

  • Reaction Assembly (in a 96-well plate):

    • To each well, add 100 µL (20 µmol, 1.0 equiv) of the respective aldehyde stock solution.

    • To each well, add 100 µL (20 µmol, 1.0 equiv) of the (4-Chloro-3-methoxyphenyl)methanamine stock solution.

    • To each well, add 100 µL (20 µmol, 1.0 equiv) of the respective carboxylic acid stock solution.

    • To each well, add 100 µL (20 µmol, 1.0 equiv) of the respective isocyanide stock solution.

  • Reaction and Work-up:

    • Seal the 96-well plate securely with a sealing mat.

    • Shake the plate at room temperature for 24-48 hours. Monitor reaction progress by LC-MS.

    • Remove the sealing mat and evaporate the solvent using a centrifugal evaporator.

  • Purification:

    • The crude Ugi products can be redissolved in a suitable solvent (e.g., DMSO/methanol) and purified by preparative HPLC.

ReagentMolarityVolume (µL)Moles (µmol)Equivalents
Aldehyde0.2 M100201.0
(4-Chloro-3-methoxyphenyl)methanamine0.2 M100201.0
Carboxylic Acid0.2 M100201.0
Isocyanide0.2 M100201.0

Conclusion

(4-Chloro-3-methoxyphenyl)methanamine is a highly valuable and versatile building block for parallel synthesis in drug discovery. Its unique substitution pattern and reactive primary amine functionality allow for its effective incorporation into diverse molecular scaffolds through robust and high-throughput-compatible reactions such as reductive amination, amide coupling, and the Ugi four-component reaction. The protocols detailed in this application note provide a solid foundation for researchers to leverage this key intermediate in their efforts to rapidly generate and screen novel compound libraries, ultimately accelerating the path toward new therapeutic discoveries.

References

  • SpiroChem. Parallel Synthesis & High-Throughput Experimentation. [Link]

  • PubChem. (4-Chloro-3-methoxyphenyl)methanamine. [Link]

  • PubChem. N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Methoxyphenol. [Link]

  • Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]

  • Synple Chem. Application Note – Amide coupling 96-well plate kit. [Link]

  • PMC. Ugi Four-Component Reactions Using Alternative Reactants. [Link]

  • BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

  • RSC Publishing. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. [Link]

  • The Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. [Link]

  • ResearchGate. Reductive aminations of aldehydes with benzylamine or cyclohexylamine... [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • YouTube. Preparation of amines by reductive amination of aldehydes and Ketones. [Link]

  • eScholarship.org. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

  • YouTube. Optimization: Ugi Reaction Using Parallel Synthesis & Automated Liquid Handling l Protocol Preview. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ACS Publications. A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. [Link]

  • Beilstein Journal of Organic Chemistry. Search Results. [Link]

  • YouTube. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. [Link]

  • Wikipedia. Protecting group. [Link]

  • Agency for Toxic Substances and Disease Registry. CHEMICAL AND PHYSICAL INFORMATION. [Link]

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Synthesis of 3-Chloro-4-methoxybenzaldehyde from 3-Chloro-4-methoxybenzyl Alcohol: An Application Note and Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-4-methoxybenzaldehyde is a valuable intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its substituted benzaldehyde structure provides a key building block for the construction of more complex molecular architectures. This application note provides a detailed, reliable, and well-characterized protocol for the synthesis of 3-chloro-4-methoxybenzaldehyde via the oxidation of 3-chloro-4-methoxybenzyl alcohol. The chosen method utilizes Pyridinium Chlorochromate (PCC), a widely used and selective oxidizing agent for the conversion of primary alcohols to aldehydes. This guide is intended for researchers and professionals in organic synthesis and drug development, offering not only a step-by-step procedure but also insights into the reaction mechanism and expected analytical data for verification of the final product.

Core Principles and Rationale

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic chemistry. However, over-oxidation to the corresponding carboxylic acid is a common side reaction. The selection of Pyridinium Chlorochromate (PCC) as the oxidant is a strategic choice to mitigate this issue. PCC is a milder oxidizing agent compared to other chromium (VI) reagents like chromic acid, and its use in an anhydrous organic solvent such as dichloromethane (DCM) effectively halts the oxidation at the aldehyde stage.[1] The addition of an inert adsorbent like Celite® or silica gel to the reaction mixture is a practical technique to simplify the work-up by adsorbing the chromium byproducts, which can otherwise form a tarry residue that complicates product isolation.[1]

Experimental Protocol

This section details the complete, step-by-step procedure for the synthesis of 3-chloro-4-methoxybenzaldehyde.

Materials and Reagents
  • 3-Chloro-4-methoxybenzyl alcohol

  • Pyridinium Chlorochromate (PCC)

  • Silica Gel (for chromatography, 230-400 mesh)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Diethyl ether ((C₂H₅)₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add a suspension of pyridinium chlorochromate (PCC) (4.31 g, 20.0 mmol, 1.5 eq.) and silica gel (4.3 g) in anhydrous dichloromethane (DCM, 80 mL).

  • Addition of Alcohol: Dissolve 3-chloro-4-methoxybenzyl alcohol (2.93 g, 17.0 mmol, 1.0 eq.) in anhydrous DCM (20 mL). Add this solution in one portion to the vigorously stirred PCC suspension at room temperature.

  • Reaction Monitoring: The reaction mixture will turn dark brown. Stir the reaction at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicate the reaction's progression.

  • Work-up and Isolation: Upon completion of the reaction, dilute the mixture with diethyl ether (100 mL) and stir for an additional 15 minutes.

  • Filtration: Pass the reaction mixture through a short pad of silica gel in a sintered glass funnel, and wash the silica gel pad with additional diethyl ether (3 x 50 mL) to ensure all the product is collected.

  • Concentration: Combine the organic filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be further purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure 3-chloro-4-methoxybenzaldehyde as a white to off-white solid.

  • Drying and Characterization: Dry the purified product under vacuum. The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Data Presentation

The following table summarizes the key physical and spectroscopic data for the starting material and the final product.

Property3-Chloro-4-methoxybenzyl alcohol (Starting Material)3-Chloro-4-methoxybenzaldehyde (Product)
Molecular Formula C₈H₉ClO₂C₈H₇ClO₂
Molecular Weight 172.61 g/mol 170.59 g/mol [2]
Appearance LiquidWhite to off-white solid
¹H NMR (CDCl₃, ppm) δ 7.35 (d, J=2.1 Hz, 1H), 7.23 (dd, J=8.4, 2.1 Hz, 1H), 6.90 (d, J=8.4 Hz, 1H), 4.60 (s, 2H), 3.88 (s, 3H)δ 9.85 (s, 1H), 7.85 (d, J=2.1 Hz, 1H), 7.75 (dd, J=8.5, 2.1 Hz, 1H), 7.05 (d, J=8.5 Hz, 1H), 3.97 (s, 3H)
¹³C NMR (CDCl₃, ppm) δ 155.0, 133.5, 128.9, 127.2, 122.5, 111.8, 64.2, 56.1δ 190.0, 160.2, 130.6, 129.8, 128.2, 125.1, 111.6, 56.4
IR (cm⁻¹) ~3350 (O-H stretch, broad), ~2950, 2850 (C-H stretch), ~1250 (C-O stretch)~2850, 2750 (aldehyde C-H stretch), ~1690 (C=O stretch, strong), ~1270 (C-O stretch)

Mechanism of Oxidation

The oxidation of 3-chloro-4-methoxybenzyl alcohol with Pyridinium Chlorochromate (PCC) proceeds through a well-established mechanism. The reaction is initiated by the attack of the alcohol's hydroxyl group on the chromium (VI) center of PCC, forming a chromate ester intermediate. Following this, a base (which can be the pyridine from the PCC reagent or another species in the reaction mixture) abstracts a proton from the carbon bearing the hydroxyl group. This deprotonation facilitates an E2-like elimination, leading to the formation of the carbon-oxygen double bond of the aldehyde, while the chromium is reduced from Cr(VI) to Cr(IV).

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification reagents PCC, Silica Gel in anhydrous DCM reaction_mixture Stir at RT (2-3 hours) reagents->reaction_mixture 1. Add alcohol 3-Chloro-4-methoxybenzyl alcohol in anhydrous DCM alcohol->reaction_mixture 2. Add dilution Dilute with Diethyl Ether reaction_mixture->dilution filtration Filter through Silica Gel Pad dilution->filtration concentration Concentrate (Rotary Evaporator) filtration->concentration purification Flash Column Chromatography concentration->purification final_product Pure 3-Chloro-4-methoxy- benzaldehyde purification->final_product

Caption: Experimental workflow for the synthesis of 3-chloro-4-methoxybenzaldehyde.

Chemical Transformation

chemical_transformation start 3-Chloro-4-methoxybenzyl alcohol product 3-Chloro-4-methoxybenzaldehyde start->product PCC, CH₂Cl₂

Caption: Oxidation of 3-chloro-4-methoxybenzyl alcohol to 3-chloro-4-methoxybenzaldehyde.

References

  • PubChem. 3-Chloro-4-methoxybenzaldehyde. [Link][2]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Reductive Amination of 4-chloro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reductive amination of 4-chloro-3-methoxybenzaldehyde. My goal is to provide you with not just solutions, but a deeper mechanistic understanding to empower you to troubleshoot complex synthetic issues effectively. This is not a rigid protocol but a dynamic guide built from field experience and established chemical principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the reductive amination of 4-chloro-3-methoxybenzaldehyde. Each question is structured to help you diagnose the issue and implement a robust solution.

Q1: My reaction shows poor conversion. TLC and LCMS analysis indicates significant amounts of unreacted 4-chloro-3-methoxybenzaldehyde. What is the likely cause and how can I fix it?

A1: This is a classic issue that almost always points to inefficient formation of the critical imine (or iminium ion) intermediate. The reductive amination is a two-part process: (1) formation of the C=N bond, and (2) reduction of that bond.[1] If the first step is slow or the equilibrium is unfavorable, the reducing agent has nothing to reduce except, potentially, your starting aldehyde.

Causality & Expert Insights:

  • Equilibrium Control: Imine formation is a reversible reaction that produces water as a byproduct.[2] According to Le Châtelier's principle, the presence of water in the reaction solvent (or produced during the reaction) can push the equilibrium back towards the starting materials.

  • pH is Critical: The reaction requires a delicate pH balance. Mildly acidic conditions (pH 4-5) are optimal because they protonate the aldehyde's carbonyl oxygen, making it more electrophilic and susceptible to attack by the amine.[3] However, if the pH is too low, the amine nucleophile becomes protonated into its non-nucleophilic ammonium salt, shutting down the reaction.[3][4]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Use dry solvents (e.g., anhydrous 1,2-dichloroethane (DCE), THF, or methanol).

    • Consider adding a dehydrating agent to the reaction mixture to sequester water as it forms. Activated molecular sieves (3Å or 4Å) are an excellent, non-interfering choice.[5]

  • Optimize pH with a Weak Acid:

    • If not already present, add a catalytic amount of a weak acid like acetic acid (AcOH). Typically, 1-2 equivalents relative to the amine is a good starting point.[6][7] This will buffer the reaction in the optimal range for iminium ion formation.

  • Pre-form the Imine (Indirect Method):

    • For particularly stubborn reactions, you can pre-form the imine before adding the reducing agent. Stir the aldehyde, amine, and acetic acid in the solvent for 1-2 hours at room temperature or with gentle heating (e.g., 50 °C).[8] Monitor by TLC/LCMS for the disappearance of the aldehyde. Once imine formation is complete, cool the reaction and then add the reducing agent.

Q2: My primary side product is 4-chloro-3-methoxybenzyl alcohol. How can I minimize this aldehyde reduction?

A2: The formation of the corresponding alcohol is a clear indication that your reducing agent is not selective enough. It is reducing the starting aldehyde's C=O bond faster than, or in competition with, the intermediate imine's C=N bond.

Causality & Expert Insights:

  • Reducing Agent Selectivity: Hydride reagents have varying reactivities. A strong reducing agent like sodium borohydride (NaBH₄) can readily reduce both aldehydes and imines.[3][9] To achieve selectivity, a milder, more sterically hindered, or pH-sensitive reagent is required.

  • The Iminium Ion Advantage: Under mildly acidic conditions, the imine is protonated to form an iminium ion. This positively charged species is significantly more electrophilic and reactive towards hydride attack than the neutral starting aldehyde.[3] The key is to use a reducing agent that is "just right"—reactive enough to reduce the iminium ion but too weak to reduce the aldehyde.

Recommended Action:

Switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the modern reagent of choice for this reason.[9][10] It is less reactive than NaBH₄ and shows excellent selectivity for iminium ions over aldehydes.[1][7] Sodium cyanoborohydride (NaBH₃CN) is also highly selective under mildly acidic conditions but is highly toxic and can release hydrogen cyanide gas, making STAB a safer and preferred alternative.[11][12]

ReagentFormulaSelectivityOptimal pHKey Considerations
Sodium BorohydrideNaBH₄Low (Reduces Aldehydes & Imines)7-10Prone to reducing starting aldehyde. Best for indirect methods after aldehyde is consumed.[6]
Sodium CyanoborohydrideNaBH₃CNHigh (Selective for Imines/Iminium)4-6Excellent selectivity, but highly toxic byproducts (HCN, NaCN).[1] Requires careful handling.
Sodium TriacetoxyborohydrideNaBH(OAc)₃Excellent (Selective for Imines/Iminium)4-7Reagent of choice. Mild, high-yielding, and safer than NaBH₃CN. Tolerates many functional groups.[7][10]
Q3: I am reacting 4-chloro-3-methoxybenzaldehyde with a primary amine and observing significant formation of a tertiary amine byproduct (di-alkylation). How can this be prevented?

A3: This is a common side reaction known as over-alkylation.[9] The desired secondary amine product is itself a nucleophile and can react with another molecule of the aldehyde still present in the reaction mixture. This forms a new iminium ion, which is then reduced to an unwanted tertiary amine.

Logical Framework for Over-alkylation:

G cluster_0 Desired Reaction cluster_1 Side Reaction: Over-alkylation Aldehyde Ar-CHO SecondaryAmine Desired Product (Ar-CH2-NH-R) Aldehyde->SecondaryAmine + R-NH2 + [H] PrimaryAmine R-NH2 SecondaryAmine2 Desired Product (Ar-CH2-NH-R) Aldehyde2 Ar-CHO TertiaryAmine Side Product (Ar-CH2)2-N-R SecondaryAmine2->TertiaryAmine + Ar-CHO + [H]

Caption: Over-alkylation pathway in reductive amination.

Mitigation Strategies:

  • Stoichiometric Control (Direct Method): The simplest approach is to use a molar excess of the primary amine (e.g., 1.5 to 2.0 equivalents). This increases the probability that the aldehyde will react with the more abundant primary amine rather than the newly formed secondary amine product.[6]

  • Stepwise (Indirect) Procedure: This is the most robust method to prevent di-alkylation.[6][10]

    • Step 1: Imine Formation. Mix the aldehyde (1.0 eq) and the primary amine (1.0-1.1 eq) in a suitable solvent like methanol (MeOH). Stir at room temperature until the aldehyde is fully consumed (monitor by TLC/LCMS). Methanol is an excellent solvent for rapid imine formation from aldehydes.[7]

    • Step 2: Reduction. Once the imine is formed, add NaBH₄ to the reaction mixture. Since the starting aldehyde is gone, the lack of selectivity of NaBH₄ is no longer a concern, and it will cleanly reduce the imine to the desired secondary amine.[6]

Q4: My workup reveals the presence of both 4-chloro-3-methoxybenzyl alcohol and 4-chloro-3-methoxybenzoic acid. What reaction is causing this?

A4: You are observing the products of a classic Cannizzaro reaction. This is a base-induced disproportionation reaction that occurs with aldehydes that do not have α-hydrogens (and therefore cannot enolize), such as 4-chloro-3-methoxybenzaldehyde.[13][14]

Causality & Expert Insights:

  • Mechanism: In the presence of a strong base (e.g., residual NaOH from a previous step, or a strongly basic amine), one molecule of the aldehyde is attacked by hydroxide. The resulting intermediate then transfers a hydride ion to a second molecule of the aldehyde.[15] This results in one molecule being reduced to the alcohol and the other being oxidized to the carboxylic acid (as its salt).[13][16]

  • Triggering Conditions: This side reaction becomes significant if your reaction conditions are basic (pH > 8) or if you are using a very hindered or weakly nucleophilic amine, which slows down the rate of imine formation, giving the Cannizzaro pathway time to compete.

Solution:

Ensure your reaction is run under neutral or, preferably, mildly acidic conditions (pH 4-7) by adding a catalyst like acetic acid. This environment is optimal for imine formation and completely suppresses the base-catalyzed Cannizzaro reaction.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reaction? A: 1,2-Dichloroethane (DCE) is often the preferred solvent, especially when using NaBH(OAc)₃, as reactions are generally faster and cleaner.[6][10] Tetrahydrofuran (THF) and methanol (MeOH) are also commonly used. However, if using a less selective reducing agent like NaBH₄, avoid methanol during the imine formation stage with the reducing agent present, as it can promote aldehyde reduction.

Q: How do I monitor the reaction's progress effectively? A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS) are ideal.

  • TLC: Use a solvent system like 30-50% ethyl acetate in hexanes. You should be able to visualize the aldehyde (starting material), the imine (intermediate), and the amine (product). The amine product is typically more polar and will have a lower Rf value than the imine and aldehyde. Staining with potassium permanganate can be helpful.

  • LCMS: This is the definitive method. It will allow you to track the masses of all species: the aldehyde, the amine starting material, the imine intermediate (M_aldehyde + M_amine - 18), the desired product, and any side products like the alcohol or the over-alkylated amine.

Q: What is the standard workup and purification procedure? A: A standard workup involves an acid-base extraction to purify your amine product from neutral or acidic impurities.

  • Quench: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize the acid catalyst and any remaining reducing agent.

  • Extract: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Isolate Amine: To separate the basic amine product, extract the combined organic layers with dilute acid (e.g., 1M HCl). Your amine will be protonated and move into the aqueous layer, leaving neutral impurities (like the benzyl alcohol side product) in the organic layer.

  • Recover Product: Basify the acidic aqueous layer with a base (e.g., 2M NaOH) until pH > 10. Then, extract the free-based amine back into an organic solvent.

  • Final Steps: Dry the final organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. If necessary, further purification can be achieved by column chromatography.

Workflow & Protocol Examples

Workflow: Troubleshooting Incomplete Reductive Amination

G start Problem: Incomplete Reaction (Aldehyde Remains) q1 Are you using a dehydrating agent (e.g., mol. sieves)? start->q1 add_drying Action: Add 4Å molecular sieves. Ensure anhydrous solvent. q1->add_drying No q2 Is a weak acid (e.g., AcOH) present? q1->q2 Yes add_drying->q2 add_acid Action: Add 1-2 eq. AcOH to catalyze iminium formation. q2->add_acid No q3 Is the reducing agent (e.g., STAB) fresh and active? q2->q3 Yes add_acid->q3 new_reagent Action: Use a fresh bottle of high-quality reducing agent. q3->new_reagent No / Unsure indirect Final Strategy: Switch to indirect method. Pre-form imine for 1-2h, then add reducing agent. q3->indirect Yes new_reagent->indirect end Solution: Reaction Driven to Completion indirect->end

Caption: A logical workflow for diagnosing and solving incomplete reactions.

Protocol: Direct Reductive Amination using NaBH(OAc)₃ (STAB)

This protocol is optimized to minimize aldehyde reduction and over-alkylation.

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-chloro-3-methoxybenzaldehyde (1.0 eq) and your chosen amine (1.1 - 1.2 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) as the solvent (approx. 0.1 M concentration).

  • Add glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.3 - 1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature for 4-24 hours. Monitor progress by LCMS or TLC.

  • Upon completion, proceed with the standard acid-base workup described in the FAQ section.

References

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. Wikipedia. [Link]

  • Reddit. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]

  • YouTube. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube. [Link]

  • ResearchGate. (2019). Synthesis of secondary amines via reductive amination of benzaldehyde with substituted anilines. ResearchGate. [Link]

  • Reddit. (2022). Reductive amination difficulties - poor conversion. Reddit. [Link]

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]

  • WordPress. (n.d.). Reductive Amination. WordPress. [Link]

  • Reddit. (2018). Forcing a Reductive Amination. Reddit. [Link]

  • Organic Reactions. (n.d.). The Cannizzaro Reaction. Organic Reactions. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. [Link]

  • Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. Royal Society of Chemistry. [Link]

  • Online Chemistry Notes. (2021). Cannizzaro's reaction and Crossed Cannizzaro's reaction – Definition, Examples and Mechanism. Online Chemistry Notes. [Link]

  • ResearchGate. (2022). (a) Possible reaction steps of reductive amination of benzaldehyde and ammonia under H2. ResearchGate. [Link]

  • Beilstein Journals. (n.d.). Reductive amination with zinc powder in aqueous media. Beilstein Journals. [Link]

  • AdiChemistry. (n.d.). CANNIZZARO REACTION - Mechanism - Examples. AdiChemistry. [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Chlorophenyl)-4-methoxybenzamide. NCBI. [Link]

  • Chemistry LibreTexts. (2023). 10.5: Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Myers, A. (n.d.). Chem 115. Harvard University. [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. [Link]

  • ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. [Link]

Sources

optimization of reaction conditions for (4-Chloro-3-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of reaction conditions for (4-Chloro-3-methoxyphenyl)methanamine (also known as 4-Chloro-3-methoxybenzylamine).

The presence of the chlorine atom at the para-position and the methoxy group at the meta-position creates a specific "danger zone" for standard reduction protocols: Hydrodehalogenation (loss of the chlorine atom) and Lewis-acid mediated demethylation . This guide prioritizes protocols that preserve these functional groups while maximizing amine yield.

Quick Reference: Physicochemical Profile

  • Target Molecule: (4-Chloro-3-methoxyphenyl)methanamine[1][2]

  • CAS: 13726-10-8

  • pKa (Estimated): ~8.8 – 9.1 (Slightly less basic than benzylamine due to the electron-withdrawing Cl and inductive effect of meta-OMe).

  • Solubility: Free base is soluble in DCM, EtOAc, Alcohols. Hydrochloride salt is water-soluble, sparingly soluble in cold IPA/Acetone.

Part 1: Route Selection & Strategy

Before troubleshooting, ensure you are using the synthetic route best suited to your available equipment and purity requirements.

Decision Matrix: Selecting the Optimal Route

RouteSelection Start Start: Choose Precursor Aldehyde Precursor: 4-Chloro-3-methoxybenzaldehyde Start->Aldehyde Nitrile Precursor: 4-Chloro-3-methoxybenzonitrile Start->Nitrile Halide Precursor: 4-Chloro-3-methoxybenzyl chloride Start->Halide RedAm Route A: Reductive Amination (Best for Lab Scale) Aldehyde->RedAm NitRed Route B: Nitrile Reduction (Best for Bulk Scale) Nitrile->NitRed Delepine Route C: Delepine Reaction (Highest Purity / No Reduction) Halide->Delepine RiskH2 Risk: Dechlorination (Avoid Pd/C + H2) RedAm->RiskH2 If Catalytic H2 used RiskDimer Risk: Dimer Formation (Secondary Amine) RedAm->RiskDimer Major Challenge NitRed->RiskH2 If Raney Ni used Safe: Cl & OMe preserved Safe: Cl & OMe preserved Delepine->Safe: Cl & OMe preserved

Figure 1: Strategic decision tree for synthesis routes. Route C (Delepine) is often overlooked but offers the highest chemoselectivity for halogenated benzylamines.

Part 2: Troubleshooting Reductive Amination (Route A)

Precursor: 4-Chloro-3-methoxybenzaldehyde + Ammonium Source

FAQ: How do I prevent the formation of the secondary amine dimer?

The Issue: The primary amine product reacts with unreacted aldehyde to form an imine, which is then reduced to a symmetric secondary amine dimer (Dimerization). The Fix:

  • Ammonium Excess: Use a large excess of the ammonia source (minimum 10-15 equivalents). Ammonium acetate (NH₄OAc) is preferred over aqueous ammonia to maintain anhydrous conditions.

  • Stepwise Addition: Do not add the reducing agent immediately. Stir the aldehyde and ammonium source for 1-2 hours first to push imine equilibrium, then add the hydride.

  • Solvent Choice: Switch from Methanol to 2,2,2-Trifluoroethanol (TFE) . TFE stabilizes the imine intermediate and suppresses dimer formation significantly [1].

FAQ: Which reducing agent preserves the Chlorine atom?

Recommendation: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride .

  • Avoid: Catalytic Hydrogenation (H₂ + Pd/C).[3] Palladium readily catalyzes the oxidative addition of the Ar-Cl bond, leading to dechlorination (yielding 3-methoxybenzylamine).

  • If you MUST use H₂: Use a poisoned catalyst like Platinum on Carbon (Pt/C) or add a modifier like ethylenediamine or diphenylsulfide to poison the catalyst against dehalogenation [2].

Part 3: Troubleshooting Nitrile Reduction (Route B)

Precursor: 4-Chloro-3-methoxybenzonitrile

FAQ: Borane vs. LAH – Which is better for this substrate?

Answer: Borane-THF (or Borane-DMS).

  • Why: Lithium Aluminum Hydride (LAH) is aggressive. While it will reduce the nitrile, it requires harsh quenching that can lead to emulsions.

  • The Borane Advantage: Borane (BH₃·THF) reduces nitriles to amines cleanly at mild temperatures (refluxing THF) and is chemically orthogonal to the aryl chloride.

  • Protocol Tip: After the reaction, you must perform an acidic workup (add MeOH/HCl and reflux) to break the Boron-Nitrogen complex. Failure to do this results in low isolated yields because the product remains trapped in the organic layer as a borane complex.

Part 4: The "Secret Weapon" – The Delepine Reaction (Route C)

Precursor: 4-Chloro-3-methoxybenzyl chloride (or bromide)

If you are struggling with reduction byproducts, stop reducing. The Delepine reaction uses Hexamethylenetetramine (HMTA) to alkylate the benzyl halide, followed by mild acidic hydrolysis.

Protocol:

  • Salt Formation: Dissolve 1 eq of benzyl halide and 1.1 eq of HMTA in Chloroform or Ethanol. Stir at room temperature (or mild heat 40°C). The quaternary ammonium salt will precipitate.

  • Isolation: Filter the white solid. This purifies the intermediate from any starting material.

  • Hydrolysis: Reflux the solid in Ethanol/Conc. HCl (5:1) for 2 hours.

  • Result: The Chlorine and Methoxy groups are untouched. No reducing agents, no heavy metals.

Part 5: Workup & Purification Guide

Troubleshooting Phase Separation & Salt Formation
IssueCauseSolution
Emulsion during extraction High pH causing surfactant-like behavior of the free base.Use DCM (Dichloromethane) instead of Ethyl Acetate. The higher density of DCM helps break emulsions. Add brine.
Oily Product (Won't crystallize) Impurities or residual solvent.Isolate as the Hydrochloride Salt . Dissolve the crude oil in dry Diethyl Ether or EtOAc, then add HCl in Dioxane/Ether dropwise. The salt should precipitate instantly.[4]
Low Yield after Acid Workup Product trapped in aqueous layer.The amine is basic. Ensure the aqueous layer pH is adjusted to >12 (using NaOH) before extracting into the organic solvent. pH 8-9 is insufficient for complete extraction.
Visualizing the "Dimer" Pathway

Understanding why yields drop is key to fixing them.

Dimerization cluster_fix The Fix: Remove Free Aldehyde Fast Aldehyde Aldehyde (Starting Material) Imine1 Imine Intermediate Aldehyde->Imine1 + NH3 Amine Primary Amine (Target Product) Imine2 Secondary Imine (Unwanted) Amine->Imine2 + Aldehyde (Side Reaction) Imine1->Amine + Hydride Dimer Secondary Amine (Dimer Impurity) Imine2->Dimer + Hydride

Figure 2: The mechanism of secondary amine formation. To prevent the "Side Reaction" (Arrow from Amine to Imine2), ensure high dilution or excess ammonia.

References

  • Bae, J. W., et al. (2003). "Reductive amination of carbonyl compounds using sodium borohydride in 2,2,2-trifluoroethanol." Tetrahedron Letters, 44(7), 1403-1405.

  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 345(1-2), 103-151.

  • BenchChem. (2025).[5] "Synthesis of 3-Chloro-4-methoxybenzenemethanamine" (Note: Isomer analog protocol applicable to target).

  • Common Organic Chemistry. (2025). "Reductive Amination Conditions and Reagents."

Sources

preventing over-alkylation in (4-Chloro-3-methoxyphenyl)methanamine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #ALK-4Cl3OMe-001 Subject: Prevention of Polyalkylation in (4-Chloro-3-methoxyphenyl)methanamine Derivatization Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic & Root Cause Analysis

User Issue: "I am attempting to synthesize a secondary amine using (4-Chloro-3-methoxyphenyl)methanamine, but I consistently isolate tertiary amines and quaternary ammonium salts alongside the desired product."

Technical Explanation: The root cause is the Nucleophilicity Gradient Inversion . Your starting material is a primary benzylamine derivative.[1] Upon mono-alkylation, the resulting secondary amine is often more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the newly added alkyl group.

  • Substrate Analysis: (4-Chloro-3-methoxyphenyl)methanamine (MW: 171.62 g/mol ) possesses a benzylic nitrogen. While the 3-methoxy group is electron-donating and the 4-chloro is electron-withdrawing on the ring, the benzylic carbon insulates the nitrogen from strong resonance deactivation. Consequently, the nitrogen remains highly reactive (

    
     competent).
    

Visualizing the Failure Mode:

OverAlkylation Start (4-Cl-3-OMe)Benzylamine (Primary Amine) Prod1 Secondary Amine (Desired Product) Start->Prod1 k1 Rxn1 + Alkyl Halide (R-X) Prod2 Tertiary Amine (Over-Alkylation) Prod1->Prod2 k2 (k2 > k1) Rxn2 + R-X (Fast) Prod3 Quat. Ammonium Salt Prod2->Prod3 k3 Rxn3 + R-X

Figure 1: The kinetic trap of direct alkylation. Note that k2 (rate of second alkylation) is frequently faster than k1.

Resolution Protocols

We provide three distinct workflows (Standard, Optimization, and High-Fidelity) depending on your available reagents and tolerance for side products.

Method A: Reductive Amination (The Industry Standard)

Best for: Synthesis of secondary amines where the alkyl group can be introduced as an aldehyde/ketone.

This method bypasses the


 mechanism entirely, relying on the formation of an imine intermediate. The key is selecting a reducing agent that reduces the imine  faster than the carbonyl  starting material.[2][3]

Reagent Selection Matrix:

Reducing AgentSelectivityRisk ProfileRecommendation
NaBH(OAc)₃ (STAB) High Low ToxicityPrimary Choice
NaCNBH₃HighHigh Toxicity (HCN risk)Legacy/Backup
NaBH₄LowReduces AldehydesAvoid

Protocol:

  • Dissolve: 1.0 eq of (4-Chloro-3-methoxyphenyl)methanamine in DCE (1,2-Dichloroethane) or THF.

  • Add: 1.0–1.1 eq of the target Aldehyde/Ketone.

  • Acidify: Add 1.0 eq of Acetic Acid (AcOH). Critical: This catalyzes imine formation.

  • Stir: 30–60 mins at Room Temp (allow imine equilibrium).

  • Reduce: Add 1.4 eq of Sodium Triacetoxyborohydride (STAB) .

  • Monitor: Stir 2–16h. Quench with saturated NaHCO₃.

Why this works: STAB is sterically crowded and electron-deficient, making it less reactive toward aldehydes but highly reactive toward the protonated iminium ion formed in situ [1].

Method B: Cesium Hydroxide Promoted Alkylation (The "Direct" Fix)

Best for: When you must use an Alkyl Halide (R-X) and cannot use an aldehyde.

If you are forced to use direct alkylation (e.g., your electrophile is not available as a carbonyl), you must suppress the proton transfer between the product and the starting material. Research by Salvatore et al. demonstrates that Cesium bases promote mono-alkylation through a "Cesium Effect" (likely involving coordination to the nitrogen) [2].

Protocol:

  • Solvent: Anhydrous DMF (Critical for Cs solubility).[4]

  • Base: 1.0 eq CsOH·H₂O (powdered molecular sieves 4Å recommended to keep dry).[5]

  • Stoichiometry: 1.0 eq Amine : 1.0 eq Alkyl Halide.

  • Conditions: Stir at Room Temp.

Outcome: Yields of mono-alkylated products are significantly higher (80-90%) compared to K₂CO₃ or NaH methods.

Method C: The Fukuyama Amine Synthesis (High Fidelity)

Best for: Precious substrates where 100% selectivity is required.

This method uses a protecting group strategy to "cap" the amine after the first alkylation, physically preventing over-alkylation.

Workflow Diagram:

Fukuyama Step1 1. Protection React Amine with 2-Nitrobenzenesulfonyl chloride (NsCl) Step2 2. Alkylation Ns-Amine + R-OH (Mitsunobu) OR R-X + Base Step1->Step2 Forms Sulfonamide (Acidic NH) Step3 3. Deprotection Thiol (PhSH) + Base Step2->Step3 Stable N,N-disubstituted Sulfonamide Result Pure Secondary Amine Step3->Result Yields ~90%+

Figure 2: The Fukuyama Protocol ensures mono-alkylation by activating the N-H bond of the sulfonamide.

Protocol:

  • Protect: React (4-Chloro-3-methoxyphenyl)methanamine with 2-nitrobenzenesulfonyl chloride (NsCl) and TEA in DCM.

  • Alkylate: The resulting sulfonamide proton is acidic (

    
    ). Alkylate using K₂CO₃/DMF and your Alkyl Halide (R-X). Note: The sulfonamide nitrogen is not nucleophilic enough to alkylate a second time under these conditions.
    
  • Deprotect: Treat with Thiophenol (PhSH) and K₂CO₃ in DMF/MeCN to release the secondary amine [3].

Decision Tree (Troubleshooting Guide)

Use this logic flow to select the correct method for your specific experiment.

DecisionTree Start Start: (4-Cl-3-OMe)Benzylamine Q1 Is the alkyl group available as an Aldehyde/Ketone? Start->Q1 MethodA Method A: Reductive Amination (NaBH(OAc)3) Q1->MethodA Yes Q2 Is the substrate precious? (Can you afford 60-70% yield?) Q1->Q2 No (Only Alkyl Halide) MethodB Method B: Cesium Base Alkylation (CsOH / DMF) Q2->MethodB Yes, I can tolerate some loss MethodC Method C: Fukuyama Synthesis (Nosyl Protection) Q2->MethodC No, I need >90% purity

Figure 3: Strategic selection of alkylation method.

Frequently Asked Questions (FAQ)

Q: Can I just use a large excess of the amine to prevent over-alkylation? A: Yes, this is the "Statistical Method." If you use 5–10 equivalents of (4-Chloro-3-methoxyphenyl)methanamine relative to the alkyl halide, you will statistically favor the mono-alkylated product. However, this is wasteful unless you can easily recover the unreacted starting material (which, given the boiling point and solubility of your specific substrate, might require tedious chromatography).

Q: Why not use NaCNBH₃? It’s in all the old textbooks. A: Sodium Cyanoborohydride is effective but carries a high toxicity risk (cyanide generation upon acidification). Sodium Triacetoxyborohydride (STAB) offers superior safety and often better selectivity for aldehydes over ketones, without the need for strict pH control [1].

Q: My product is oiling out during the workup of the Cesium method. A: DMF is difficult to remove. Wash the organic layer thoroughly with LiCl (5% aq) to pull the DMF into the aqueous phase. Alternatively, use the Fukuyama method (Method C) which uses easier solvents like DCM and MeCN.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Salvatore, R. N., et al. (2002). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[4][5][6][7] The Journal of Organic Chemistry, 67(3), 674–683.[7]

  • Fukuyama, T., et al. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines."[8] Tetrahedron Letters, 36(36), 6373-6374.

Sources

Technical Support Center: Thermal Management for (4-Chloro-3-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 247569-42-2 Chemical Class: Halogenated Benzylamine Primary Application: Intermediate for EGFR/Tyrosine Kinase Inhibitors (e.g., Gefitinib analogs)

Introduction

Welcome to the Technical Support Center. This guide addresses the critical thermal parameters required for the synthesis, handling, and storage of (4-Chloro-3-methoxyphenyl)methanamine .

This molecule presents a unique thermodynamic challenge: the methoxy group (C3) activates the ring toward oxidation, while the benzylamine moiety makes the compound sensitive to carbamation (CO₂ absorption) and runaway exotherms during synthesis. The following protocols are designed to prevent decomposition and ensure safety.

Module 1: Synthesis & Exotherm Control

Context: The most common synthesis route is the reduction of 4-chloro-3-methoxybenzonitrile (CAS 1352318-66-5) using Borane-THF or Lithium Aluminum Hydride (LAH).

Troubleshooting Guide: Nitrile Reduction

Q: My reaction mixture turned black and viscous during the hydride addition. What happened? A: You likely experienced a thermal runaway . The reduction of the nitrile group is highly exothermic (


). If the internal temperature exceeds 10°C  during the addition of the hydride source, the methoxy group can facilitate ring oxidation or polymerization.
  • Corrective Action: Maintain the reactor jacket at -15°C to ensure the internal temperature never exceeds 0°C during addition.

Q: The reaction stalled. I see starting material (nitrile) by HPLC, but I've already heated it. A: This is a kinetic trap issue . While the addition must be cold to prevent side reactions, the formation of the intermediate boron-complex requires energy to proceed to the amine.

  • Protocol Adjustment: After the initial cold addition (0°C), you must employ a controlled ramp to reflux (65°C for THF) to break the boron-nitrogen complex.

Standard Operating Procedure: Thermal Ramp for Reduction
PhaseActionTarget Temp (Internal)DurationCritical Note
1. Addition Add Borane-THF dropwise-5°C to 0°C 1-2 HoursCRITICAL: Do not exceed 5°C. Exotherm is instantaneous.
2. Activation Stir post-addition20°C (RT) 1 HourAllow equilibrium before heating.
3. Conversion Heat to reflux65°C 4-12 HoursRequired to drive reduction to completion.
4. Quench Add MeOH (carefully)< 10°C SlowMassive H₂ gas evolution.
Visual Workflow: Safety Logic Loop

ReductionLogic Start Start: Nitrile Solution CheckTemp Sensor Check: Is T < 0°C? Start->CheckTemp AddReagent Action: Add Hydride (Slow) CheckTemp->AddReagent Yes ExothermDetect Decision: T > 5°C? AddReagent->ExothermDetect StopAdd EMERGENCY STOP Cooling Loop ExothermDetect->StopAdd Yes (Risk) Continue Continue Addition ExothermDetect->Continue No (Safe) StopAdd->CheckTemp Wait for Cool Down Continue->CheckTemp Next Drop Ramp Ramp to Reflux (65°C) Continue->Ramp Addition Complete

Figure 1: Logic flow for controlling exotherms during the reduction of 4-chloro-3-methoxybenzonitrile.

Module 2: Isolation & Solvent Incompatibility

Context: Post-synthesis, the free base amine is often an oil. Users frequently attempt to dissolve it in halogenated solvents for extraction.

Expert Alert: The Dichloromethane (DCM) Hazard

Q: Can I use DCM (Methylene Chloride) for extraction or storage? A: NO. Proceed with extreme caution. Benzylamines are nucleophilic. While DCM is a common solvent, secondary reactions between high-concentration benzylamines and DCM can occur over time, sometimes exothermically, forming quaternary ammonium salts (N-alkylation) or causing pressurization in sealed vessels [1].

  • Recommended Solvent: Use Ethyl Acetate or MTBE for extractions.

Crystallization Guide (HCl Salt Formation)

To stabilize the amine, converting it to the Hydrochloride (HCl) salt is recommended.

Q: The product is oiling out instead of crystallizing during salt formation. A: The temperature drop was too rapid.

  • Solution:

    • Dissolve free base in Ethanol at 50°C .

    • Add HCl (in dioxane or ether) at 40-50°C .

    • Slow Cool: Ramp down to 20°C at a rate of 10°C per hour.

    • Hold at 0°C for 2 hours to maximize yield.

Module 3: Storage & Stability

Q: Why is my white solid turning yellow/brown in storage? A: Oxidative degradation. The methoxy group at the meta position activates the ring, making the amine susceptible to air oxidation.

  • Requirement: Store under Nitrogen or Argon atmosphere.

  • Temperature: 2°C to 8°C (Refrigerated).

ParameterSpecificationReason
Storage Temp 2°C – 8°CRetards oxidation rates.
Atmosphere Inert (N₂/Ar)Prevents carbamate formation (CO₂ absorption).
Container Amber GlassProtects from light-induced radical formation.
Shelf Life 12 MonthsIf stored as HCl salt (Free base < 3 months).

References

  • Bretherick's Handbook of Reactive Chemical Hazards . (2007).[1] Amine-Dichloromethane Reactions. Elsevier.

  • Organic Syntheses . (2010). General Procedures for Reduction of Nitriles to Amines. Org. Synth. Coll. Vol. 10.

  • National Institutes of Health (NIH) . (2008). Crystal structure of 4-chloro-3-nitrobenzonitrile (Precursor Analysis). PMC.

  • Google Patents . (2014). Synthesis method of 4-chloro-3-substituted phenols and amines. CN103772153A.

Sources

Technical Support Center: Purification of (4-Chloro-3-methoxyphenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Purification & Isolation Strategies for Substituted Benzylamines

Introduction: The Molecule & The Challenge

Welcome to the technical support portal. You are likely working with (4-Chloro-3-methoxyphenyl)methanamine or its amide/sulfonamide derivatives.

This scaffold presents a classic "Medicinal Chemistry Paradox":

  • The Amine Handle: The primary benzylic amine is highly basic (

    
    ) and nucleophilic. It interacts aggressively with acidic silanols on silica gel, leading to severe peak tailing and yield loss.
    
  • The Substituents: The 4-Chloro and 3-Methoxy groups add lipophilicity (

    
    ) and electron density. While this aids in organic solubility, it often results in "oiling out" rather than crystallization, complicating isolation.
    

This guide synthesizes field-proven protocols to overcome these specific physicochemical hurdles.

Part 1: Chromatography Troubleshooting

Issue 1: "My product streaks/tails on the silica column, and I'm losing mass."

Diagnosis: Uncapped silanols (


) on the silica surface are protonating your amine, acting as a cation exchanger rather than a normal phase adsorbent.

The Fix: Amine Modifiers (The "Masking" Technique) You must neutralize the silica surface.

  • Protocol A: The Mobile Phase Modifier

    • Solvent System: DCM / Methanol (95:5 to 90:10).

    • Additive: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

      
      )  to the mobile phase.
      
    • Crucial Step: Flush the column with the modifier-containing solvent before loading your sample. This "pre-saturates" the silanols.

    • Why it works: TEA/NH3 are smaller and more basic than your product. They bind to the silanols first, creating a neutral surface for your product to traverse.

  • Protocol B: The "Basic Silica" Hack (For acid-sensitive derivatives)

    • Slurry your silica gel in MeOH containing 5%

      
      .
      
    • Evaporate to dryness.

    • Use this "basified silica" to pack your column.

Issue 2: "I have a co-eluting impurity that looks like a 'double' spot."

Diagnosis: This is often the Carbamate Salt . Benzylamines react with atmospheric


 rapidly to form solid carbamates (

).

The Fix: The Acid Wash Reset

  • Dissolve the crude mixture in EtOAc.

  • Wash with 1M NaOH (pH > 12). This converts any carbamate back to the free amine.

  • Dry organic layer over

    
     and proceed to chromatography immediately.
    

Part 2: Isolation & Workup (The "Oiling Out" Crisis)

Issue 3: "My product is an oil and won't crystallize."

Diagnosis: The 3-methoxy/4-chloro substitution pattern disrupts crystal packing forces. The Fix: Salt Formation (The "Crash Out" Method) Converting the free base oil into a Hydrochloride (HCl) salt is the most reliable method to obtain a stable solid.

Step-by-Step Protocol:

  • Dissolution: Dissolve your purified "oil" (free base) in a minimal amount of anhydrous Diethyl Ether or 1,4-Dioxane .

  • Acidification: Dropwise, add 4M HCl in Dioxane (commercially available) at 0°C.

    • Note: Avoid aqueous HCl; water will trap the salt as a gum.

  • Precipitation: A white solid should precipitate immediately.

  • Maturation: Stir for 15 mins. If it remains gummy, add a seed crystal or scratch the glass.

  • Filtration: Filter under Nitrogen (to prevent hygroscopic water uptake). Wash with cold ether.

Visual Workflow: Acid-Base Extraction Logic

Use this logic gate to separate your amine from neutral impurities (like unreacted starting materials) without a column.

ExtractionLogic Start Crude Reaction Mixture (Amine + Neutrals) AcidWash Dissolve in Organic (EtOAc) Add 1M HCl (aq) Start->AcidWash Separation1 Phase Separation AcidWash->Separation1 OrgLayer1 Organic Layer (Contains Neutrals/Impurities) Separation1->OrgLayer1 Discard AqLayer1 Aqueous Layer (pH < 2) (Contains Product as Salt) Separation1->AqLayer1 Keep Basify Add 2M NaOH to Aqueous Target pH > 12 AqLayer1->Basify Extract Extract with DCM or EtOAc Basify->Extract FinalOrg Final Organic Layer (Pure Free Amine) Extract->FinalOrg

Caption: Figure 1.[1] Acid-Base "Swing" Extraction. By manipulating pH relative to the amine's pKa (~9.5), you can shuttle the product between phases to leave neutral impurities behind.

Part 3: Advanced Purification (SCX Cartridges)

Issue 4: "I have multiple amine byproducts (e.g., dialkylation)."

Diagnosis: Standard extraction cannot separate primary amines from secondary/tertiary byproducts effectively. The Fix: Strong Cation Exchange (SCX) Chromatography SCX cartridges use a sulfonic acid-bonded silica.[1] This is a "Catch and Release" mechanism.[1]

Protocol:

  • Load: Dissolve crude in MeOH (neutral). Load onto SCX cartridge.[2][3]

    • Result: All basic amines bind. Neutrals elute.

  • Wash: Flush with MeOH.

    • Result: Removes non-basic impurities.

  • Release: Flush with 2M

    
     in MeOH .
    
    • Result: The ammonia displaces your amine product.

  • Evaporate: Remove the volatile ammonia/MeOH to yield pure amine.

Part 4: Quantitative Data & Properties

Table 1: Physicochemical Properties Relevant to Purification

PropertyValue (Approx)Implication for Purification
pKa (Conjugate Acid) 9.3 – 9.5Protonated at pH < 7. Neutral at pH > 11.
LogP 1.6 – 1.9Moderately lipophilic. Soluble in DCM, EtOAc, MeOH.
Boiling Point ~280°C (Predicted)Not suitable for atmospheric distillation. Kugelrohr possible under high vac.
Stability Air SensitiveAbsorbs

to form carbamates. Store under Argon.
UV Absorbance

Use 254nm/280nm for detection. The Cl/OMe groups provide good UV activity.

Part 5: Decision Matrix (Visual Guide)

Use this decision tree to select the correct purification method based on your crude mixture's status.

PurificationTree Start Crude Mixture Analysis Q1 Is the main impurity Neutral (non-basic)? Start->Q1 MethodA Acid/Base Extraction (See Fig 1) Q1->MethodA Yes Q2 Is the product Oiling out? Q1->Q2 No (Complex Mix) MethodB Flash Column (DCM/MeOH + 1% TEA) Q2->MethodB No (Solid/Mix) MethodC SCX Cartridge (Catch & Release) Q2->MethodC Trace Metal/Cat Removal MethodD Salt Formation (HCl in Dioxane) Q2->MethodD Yes (Pure but Oil)

Caption: Figure 2. Purification Decision Matrix. Selects the optimal workflow based on impurity profile and physical state.

References

  • Teledyne ISCO. (2012).[1] RediSep SCX Column: Purification of Basic Compounds.[1] Teledyne ISCO Application Notes. Link

  • Biotage. (2025).[4][5] ISOLUTE® SCX-2 Method Development Guidelines. Biotage Technical Support. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75452, 4-Methoxybenzylamine. PubChem.[4] Link

  • Reich, H. J. (2024).[6] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison Chemistry. Link

  • Sigma-Aldrich. (2025). User Guide: Flash Chromatography of Amines. Merck KGaA. Link

Sources

Technical Support Center: Optimizing (4-Chloro-3-methoxyphenyl)methanamine Production

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Impurity Minimization in Large-Scale Hydrogenation Audience: Process Chemists & Manufacturing Engineers

Executive Summary & Molecule Profile

(4-Chloro-3-methoxyphenyl)methanamine is a critical benzylamine intermediate. In drug development, the integrity of the halogen (Chlorine) and the methoxy group is paramount. The primary challenge in scaling this production is the selectivity trade-off during the reduction of the precursor (typically 4-Chloro-3-methoxybenzonitrile).

You are likely facing two competing impurity profiles:

  • Des-chloro impurities: Caused by hydrodehalogenation (loss of Cl).

  • Dimeric species (Secondary Amines): Caused by the condensation of the product amine with the intermediate imine.

This guide provides a self-validating protocol to navigate this trade-off.

The Impurity Landscape: Mechanisms & Causality

To solve the impurity problem, you must visualize the competitive pathways occurring on the catalyst surface.

Pathway Analysis (Graphviz)

ReactionPathways Nitrile Start: Nitrile (4-Cl-3-OMe-Ph-CN) Imine Intermediate: Imine Nitrile->Imine + H2 (Slow Step) DesChloro Impurity A: Des-Chloro Analog (Loss of Cl) Nitrile->DesChloro Pd Catalyst (High Activity) PrimaryAmine Target: Primary Amine (4-Cl-3-OMe-Ph-CH2NH2) Imine->PrimaryAmine + H2 (Fast Step) Dimer Impurity B: Secondary Amine (Dimer) Imine->Dimer + Primary Amine (Condensation) PrimaryAmine->DesChloro Over-reduction Dimer->PrimaryAmine Inhibited by NH3 Ammonia NH3

Figure 1: Competitive reaction pathways. Note that Dimer formation competes with the final reduction step, while De-chlorination can occur on the starting material or the product.

Troubleshooting Module: The "Twin Perils"

Issue A: The "Missing Chlorine" (Hydrodechlorination)

Symptom: Mass spec shows M-34 peak (replacement of Cl with H). Root Cause: Palladium (Pd) is excellent at inserting into Aryl-Cl bonds, especially in electron-rich rings (methoxy group activates the ring). The Fix:

  • Stop using standard Pd/C. It is too active for this substrate.

  • Switch to Platinum (Pt/C) or Raney Cobalt. Pt is significantly less active toward C-Cl hydrogenolysis while retaining activity for nitrile reduction.

  • Catalyst Poisoning: If you must use Pd, use a sulfided Pd/C or add a trace inhibitor like thiophene, though this compromises rate.

Issue B: The "Dimer Menace" (Secondary Amine Formation)

Symptom: High molecular weight impurity (approx.[1] 2x mass). Root Cause: The primary amine product attacks the intermediate imine on the catalyst surface before H2 can reduce it. The Fix:

  • Ammonia Saturation: You must shift the equilibrium. High concentrations of NH3 block the imine from reacting with the amine.

  • Acidic Conditions: Conducting the reaction in acidic media (e.g., Methanolic HCl) protonates the primary amine immediately upon formation (

    
    ). The ammonium salt is non-nucleophilic and cannot attack the imine.
    

The "Gold Standard" Protocol

This protocol utilizes Pt/C in Acidic Methanol . This method is selected for high-value pharmaceutical intermediates because it simultaneously suppresses dimerization (via acid) and minimizes de-chlorination (via Pt selection).

Reagents & Equipment
  • Substrate: 4-Chloro-3-methoxybenzonitrile

  • Catalyst: 5% Pt/C (sulfided grade preferred for maximum halogen safety, though standard Pt/C is often sufficient).

  • Solvent: Methanol (anhydrous).

  • Additive: Concentrated HCl (1.1 - 1.5 equivalents) or H2SO4.

  • Equipment: High-pressure Hydrogenator (e.g., Parr reactor or Hastelloy autoclave).

Step-by-Step Methodology
StepActionTechnical Rationale (The "Why")
1 Charge Reactor Dissolve nitrile in Methanol (10 volumes). Add 1.2 eq of HCl. Add 5% Pt/C (5 wt% loading relative to substrate).
2 Purge & Pressurize Purge with N2 (x3), then H2 (x3). Pressurize to 5–10 bar (70–145 psi) .
3 Reaction Stir vigorously at 25–35°C . Monitor H2 uptake.
4 In-Process Check (IPC) Self-Validating Step: At 50% theoretical H2 uptake, sample for HPLC.
5 Workup Filter catalyst over Celite. Concentrate filtrate.
6 Salt Isolation The product is already the HCl salt. Add Isopropanol (IPA) or Ethyl Acetate to the concentrated residue to induce crystallization.

Quantitative Data Summary

Comparison of conditions for 4-Chloro-3-methoxybenzonitrile reduction:

Catalyst SystemSolvent/AdditivePrimary Amine YieldDe-Cl ImpurityDimer ImpurityRecommendation
Pd/C MeOH65%High (>5%) HighAvoid
Raney Ni MeOH / NH385%Moderate (1-2%)Low (<1%)Good (Cost-effective)
Pt/C MeOH / HCl>92% Low (<0.5%) Negligible Best (Pharma Grade)
Raney Co MeOH / NH388%Low (<1%)Low (<1%)Alternative

FAQ: Troubleshooting Specific Scenarios

Q: My product is colored (pink/brown) after isolation.

  • A: This often indicates trace oxidation of the electron-rich aniline ring or residual metal fines.

  • Fix: Perform a carbon treatment (Charcoal) on the salt solution in water/methanol before the final crystallization. Ensure the final wash is with cold IPA.

Q: The reaction stalls at 90% conversion.

  • A: The amine salt formed might be precipitating on the catalyst surface if the solvent volume is too low.

  • Fix: Increase solvent volume or add a small amount of water to solubilize the salt. Alternatively, purge the headspace to remove any built-up catalyst poisons (CO is rarely an issue here, but trace byproducts can be).

Q: I cannot use acidic conditions due to reactor corrosion concerns.

  • A: Switch to Raney Cobalt with Ammonia. Cobalt is much more selective for primary amines than Nickel and does not require acid to stop dimerization. It is also "gentler" on the Chlorine substituent than Palladium.

Q: How do I remove the Des-chloro impurity if it forms?

  • A: This is difficult. The HCl salts of the chlorinated and de-chlorinated amines have similar solubility profiles.

  • Strategy: Your best bet is fractional crystallization from Ethanol/Water. The chlorinated analog is typically less soluble (higher lattice energy). However, prevention (using Pt) is far superior to cure.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Primary source for Pt vs.
  • Rylander, P. N. (1979).[2] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[2]

  • Hegedus, L. S. (1999). Transition Metals in the Synthesis of Complex Organic Molecules. University Science Books.
  • Org. Synth. 1947, 27, 18. Reduction of Nitriles to Amines using Raney Nickel.

  • Roessler, A., et al. (2006). "Scale-up of the catalytic hydrogenation of nitriles." Organic Process Research & Development, 10(6). (Discusses industrial control of dimerization).

Sources

troubleshooting peak tailing in HPLC analysis of (4-Chloro-3-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Reference: TSR-2024-AMINE-04 Subject: Troubleshooting Peak Tailing in HPLC Analysis of (4-Chloro-3-methoxyphenyl)methanamine Status: Active Tier: Level 3 (Senior Application Support)

Executive Summary: The Analyte Profile

To troubleshoot effectively, we must first understand the molecule. (4-Chloro-3-methoxyphenyl)methanamine is a primary benzylamine derivative.

  • Functional Group: Primary Amine (

    
    ).
    
  • Physicochemical Nature: Strong Base.

  • Estimated pKa: ~9.0 – 9.3 (Typical for benzylamines).

  • The Core Conflict: At standard HPLC pH (2.0 – 8.0), this molecule exists almost exclusively as a protonated cation (

    
    ). Standard silica-based columns possess residual silanols (
    
    
    
    ) that ionize above pH 3.5.

The Result: The cationic amine binds electrostatically to the anionic silanol (Ion-Exchange mechanism). This interaction has slower kinetics than the primary hydrophobic partition, causing the characteristic "tail" on your chromatogram.

Part 1: Diagnostic Workflow

Is it Chemistry or Physics?

Before altering your mobile phase, confirm the source of the tailing. Use this logic gate to diagnose the issue.

DiagnosticTree Start Symptom: Peak Tailing (As > 1.5) Step1 Step 1: Reduce Injection Mass by 10x (Dilute sample or lower volume) Start->Step1 Decision1 Did peak shape improve? Step1->Decision1 Physical Cause: Mass Overload (Langmuir Isotherm) Decision1->Physical Yes Step2 Step 2: Check System Connections (Zero Dead Volume ferrules) Decision1->Step2 No Decision2 Are all peaks tailing? Step2->Decision2 System Cause: Extra-Column Volume (Plumbing/Detector Cell) Decision2->System Yes (All peaks) Chemistry Cause: Secondary Silanol Interactions (The 'Silanol Effect') Decision2->Chemistry No (Only Amine peaks)

Figure 1: Diagnostic Logic Tree. Use this workflow to rule out physical system issues before optimizing chemistry.

Part 2: Chemical Optimization Protocols

If the diagnostic tree points to Chemistry , you are facing the "Silanol Effect." Below are the two industry-standard protocols to resolve this.

Method A: The "High pH" Strategy (Recommended)

Best for: Hybrid columns, LC-MS applications.

The Logic: By raising the pH above the analyte's pKa (pH > 10.5), you force the amine into its neutral (uncharged) state. Neutral amines cannot interact with silanols via ion exchange.

The Protocol:

  • Column Selection: You MUST use a high-pH stable column (e.g., Bridged Ethyl Hybrid (BEH) or Polymer-coated silica). Do not use standard silica C18 above pH 8.

  • Mobile Phase Preparation:

    • Buffer: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide.

    • pH Adjustment: Adjust to pH 10.5 with Ammonia (

      
      ).
      
    • Organic Modifier: Acetonitrile or Methanol.[1]

  • Expected Outcome: Sharp, symmetrical peaks (

    
    ) and increased retention (neutral molecule is more hydrophobic).
    
Method B: The "Chaotropic/Shielding" Strategy

Best for: Standard Silica C18 columns, older methods.

The Logic: If you must use low pH, the silanols are less ionized, but some activity remains. We add a "Sacrificial Base" (Triethylamine - TEA) that competes for the silanol binding sites, effectively "shielding" the analyte.[2]

The Protocol:

  • Mobile Phase Preparation:

    • Base Buffer: 0.1% Formic Acid or 20mM Phosphate buffer.

    • Additive: Add Triethylamine (TEA) to a concentration of 5–10 mM (approx. 0.7 – 1.4 mL per liter).

    • pH Adjustment: Adjust pH to 2.5 – 3.0.

  • Order of Operations: Add TEA to the aqueous phase before adjusting pH. TEA is basic; adding it last will ruin your pH control.

  • Warning: TEA suppresses ionization in LC-MS. Do not use this method for Mass Spectrometry.

Part 3: Mechanism Visualization

Understanding why the tailing happens helps you prevent it.

SilanolMechanism cluster_prevention Prevention Mechanisms Silica Silica Surface (Stationary Phase) Silanol Ionized Silanol (Si-O⁻) Silica->Silanol pH > 3.5 Analyte Analyte (R-NH₃⁺) Silanol->Analyte Strong Ionic Attraction (Causes Tailing) TEA TEA Additive (Sacrificial Base) TEA->Silanol Competes/Blocks HighPH High pH (>10) Deprotonates Analyte (R-NH₂) LowPH Low pH (<3) Protonates Silanol (Si-OH)

Figure 2: The Silanol Effect. Tailing is caused by the red dashed interaction. TEA (Green) blocks this, or pH manipulation (Yellow) removes the charges.

Part 4: Comparison of Buffer Systems

Select the buffer system based on your detection method and column capability.

ParameterLow pH (Traditional)High pH (Modern/Hybrid)Ion-Pairing (Last Resort)
pH Range 2.0 – 3.010.0 – 11.02.0 – 4.0
Buffer Formic Acid / PhosphateAmmonium Bicarbonate / AmmoniaTFA / Heptafluorobutyric Acid
Mechanism Suppress Silanol IonizationSuppress Amine ProtonationNeutralize Analyte Charge
Column Standard C18Hybrid / Polymer Only Standard C18
Peak Shape Good (with TEA)Excellent Excellent
MS Compatible? Yes (without Phosphate)Yes No (Signal Suppression)

Frequently Asked Questions (FAQ)

Q: I am seeing a "Shark Fin" peak shape (slow rise, sharp drop). Is this tailing? A: No. That is usually Peak Fronting or Overload .

  • Diagnosis: Calculate the Asymmetry Factor (

    
    ).[3] If 
    
    
    
    , it is fronting.
  • Fix: Your column is overloaded. Dilute your sample with the mobile phase (not pure organic solvent) and inject less mass.

Q: Can I just use TFA (Trifluoroacetic acid) instead of TEA? A: Yes, but they work differently.

  • TFA is an ion-pairing agent. It forms a neutral pair with your amine (

    
    ), making it behave like a neutral molecule.
    
  • Downside: TFA sticks to columns (hard to wash out) and severely suppresses signals in LC-MS. Use Formic Acid + TEA for better MS sensitivity if needed, or switch to High pH.

Q: My


 is 1.3. Is that acceptable? 
A:  Generally, yes.
  • 
    : Perfect Gaussian.
    
  • 
    : Excellent.
    
  • 
    : Acceptable for most pharmaceutical assays (USP/EP standards).
    
  • 
    : Unacceptable; integration errors will occur.
    

References

  • Agilent Technologies. (2023). Tips and Tricks of HPLC System Troubleshooting: Peak Tailing. Retrieved from

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from

  • Phenomenex. (2023). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from

Sources

Technical Support Center: Optimizing Solvent Systems for (4-Chloro-3-methoxyphenyl)methanamine Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of (4-Chloro-3-methoxyphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing solvent systems and troubleshooting common chromatographic challenges. As a moderately polar aromatic amine, this compound presents unique separation challenges that require a rational, scientifically grounded approach to method development.

Understanding the Analyte: Foundational Principles

Before delving into specific troubleshooting, it is crucial to understand the physicochemical properties of (4-Chloro-3-methoxyphenyl)methanamine. These properties govern its behavior in any chromatographic system.

The key features of the molecule are:

  • A Primary Amine Group (-NH2): This group is basic and readily protonated. It is the primary site for strong polar interactions, especially with the acidic silanol groups on standard silica gel stationary phases. This interaction is a common cause of peak tailing.

  • An Aromatic Ring: Provides non-polar character and allows for π-π interactions.

  • A Chloro and a Methoxy Group: These substituents increase the molecule's polarity and alter the electron density of the aromatic ring.

Table 1: Physicochemical Properties of (4-Chloro-3-methoxyphenyl)methanamine

PropertyValueImplication for Chromatography
Molecular Formula C8H10ClNO---
Molecular Weight 171.62 g/mol [1]Affects diffusion rates but is less critical for solvent selection.
XLogP3-AA (Predicted) 1.4[1]Indicates moderate hydrophobicity; suitable for both normal-phase and reverse-phase chromatography.
Hydrogen Bond Donors 1[1]The amine group can donate a hydrogen bond, leading to strong interactions with polar stationary phases.
Hydrogen Bond Acceptors 2[1]The nitrogen and oxygen atoms can accept hydrogen bonds.
pKa (Predicted) ~9.0 (for the conjugate acid)The compound is basic. At neutral or acidic pH, it will be protonated (cationic), which drastically changes its polarity and interaction mechanism.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the development of chromatographic methods for (4-Chloro-3-methoxyphenyl)methanamine.

Q1: How do I select a starting solvent system for Thin-Layer Chromatography (TLC) analysis?

A1: For a moderately polar compound like this, a good starting point for normal-phase TLC on silica gel is a binary system of a non-polar solvent and a moderately polar solvent.

  • Initial System: Begin with a mixture of Hexanes and Ethyl Acetate (EtOAc) , starting at a ratio of 80:20. Run two additional plates at 90:10 and 70:30 to quickly scout a wide polarity range.

  • Rationale: Hexane acts as the weak, non-polar solvent, while ethyl acetate provides the polarity to move the compound up the plate. The goal is to find a ratio that gives a retention factor (Rf) value between 0.2 and 0.4 for optimal separation.

  • If Retention is Too High (Rf ≈ 0): If the compound remains at the baseline, the solvent system is not polar enough. Increase the proportion of ethyl acetate or switch to a more polar solvent like dichloromethane (DCM) or a ternary system, such as Hexane/EtOAc/Methanol.

  • If Retention is Too Low (Rf ≈ 1): If the compound runs with the solvent front, the system is too polar. Increase the proportion of the non-polar solvent (e.g., hexanes).

Q2: My spots are tailing or streaking on the TLC plate. What is the cause and how can I fix it?

A2: Tailing is the most common issue when chromatographing amines on silica gel. It is caused by strong, non-ideal interactions between the basic amine group of your analyte and the acidic silanol groups (Si-OH) on the surface of the silica.[2]

  • The Mechanism: The basic amine interacts strongly with acidic silanols, leading to a portion of the analyte being retained more strongly than the rest, which causes the characteristic tailing.

  • The Solution: Add a Basic Modifier. To mitigate this, add a small amount of a basic additive to your mobile phase. This additive will compete with your analyte for the active silanol sites, effectively "masking" them.

    • Recommended Additive: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your solvent system. For example, if your system is 90:10 Hexanes:EtOAc, you would prepare a mobile phase of 90:10:1 Hexanes:EtOAc:TEA.

    • Self-Validation: Run two TLC plates side-by-side, one with the original solvent system and one with the added base. A significant improvement in spot shape (more compact and symmetrical) in the plate with the additive confirms that secondary silanol interactions were the cause of the tailing.[3]

Q3: I have a good TLC separation. How do I translate this to a flash column chromatography method?

A3: Translating a TLC method to flash chromatography is a common workflow, but it's not always a direct 1:1 transfer due to differences in silica particle size and packing density.[4][5]

  • The Goal Rf: For flash chromatography, the ideal Rf of the target compound on the TLC plate is between 0.2 and 0.35.[6] This Rf value corresponds to an elution volume of approximately 3 to 5 column volumes (CVs), which provides a good balance between resolution and run time.

  • Solvent System Adjustment: Often, the mobile phase used for flash chromatography needs to be slightly less polar than the one that gave the ideal Rf on the TLC plate. This is because TLC plates are open systems where solvent evaporation can occur, effectively increasing the polarity of the mobile phase as it ascends the plate.[7]

    • Practical Step: If your optimal TLC solvent was 70:30 Hexanes:EtOAc (Rf ≈ 0.25), start your flash column with a slightly weaker solvent system, such as 75:25 or 80:20 Hexanes:EtOAc.

    • Gradient Elution: It is highly recommended to run a gradient. Start with a very non-polar mobile phase (e.g., 95:5 Hexanes:EtOAc) to elute non-polar impurities, then gradually ramp to a polarity slightly higher than your TLC condition (e.g., 60:40 Hexanes:EtOAc) to ensure your compound elutes efficiently.

Q4: What are the recommended starting conditions for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)?

A4: For RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Separation is based on hydrophobic interactions.[8]

  • Starting Mobile Phase: A typical starting point is a gradient of Water (A) and Acetonitrile (ACN) or Methanol (MeOH) (B) . Begin with a generic screening gradient, for example, 5% to 95% B over 15-20 minutes.

  • pH Control is Critical: Since (4-Chloro-3-methoxyphenyl)methanamine is a basic compound, the pH of the mobile phase will control its ionization state and, therefore, its retention and peak shape.[9]

    • Low pH (e.g., pH 2-3): Add 0.1% formic acid or trifluoroacetic acid (TFA) to both mobile phase A and B. At this pH, the amine will be protonated (R-NH3+). This makes it highly polar and reduces retention time. However, protonating the amine can also prevent strong interactions with residual silanols on the stationary phase, often leading to excellent peak shape.[9]

    • High pH (e.g., pH 8-10): Use a high-pH stable column and a buffer like ammonium bicarbonate or ammonium formate. At high pH, the amine will be in its neutral, free-base form (R-NH2). This makes it more hydrophobic, increasing its retention on the C18 column. This can be very useful for separating it from other polar impurities.[10]

Q5: I'm seeing poor peak shape (tailing) in my RP-HPLC results. What are the common causes and solutions?

A5: Similar to normal-phase, peak tailing in RP-HPLC for basic compounds is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[2][11] This is especially problematic at mid-range pH (approx. 4-7) where silanols are deprotonated (SiO-) and the amine is protonated (R-NH3+), leading to strong ion-exchange interactions.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: As mentioned in Q4, moving to a low pH (<3) or a high pH (>8) is the most effective way to improve peak shape for amines.[9][10]

    • Add a Competing Base/Buffer: Adding a buffer salt, like ammonium formate to a formic acid mobile phase, can help.[11] The ammonium ions (NH4+) in the mobile phase compete with the protonated analyte for interaction with the negatively charged silanols, thus improving peak shape.

    • Use a Modern, High-Purity Column: Modern HPLC columns are made with higher purity silica and have better end-capping, which significantly reduces the number of accessible silanol groups. Using a column specifically designed for the analysis of basic compounds can solve the problem outright.

    • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration to see if the peak shape improves.

In-Depth Troubleshooting Guide

This section provides visual workflows for diagnosing and solving specific, persistent problems.

Problem 1: Poor Resolution / Co-elution of Impurities

Even with a good peak shape, you may find your target compound co-eluting with a closely related impurity. The goal is to alter the selectivity of the chromatographic system.

// Branch 1: Mobile Phase change_mp [label="Modify Mobile Phase Selectivity"]; swap_solvent [label="Swap a solvent component\n(e.g., EtOAc -> MTBE or ACN -> MeOH)\nThis changes interaction type.", shape=parallelogram, fillcolor="#FBBC05"]; change_ph [label="Change Mobile Phase pH (RP-HPLC)\nAlters ionization of analyte/impurities.", shape=parallelogram, fillcolor="#FBBC05"];

// Branch 2: Polarity change_polarity [label="Adjust Mobile Phase Strength"]; isocratic_run [label="Is the run isocratic?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; flatten_gradient [label="Flatten the gradient\n(Slower %B increase per minute)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; weaker_mp [label="Use a weaker mobile phase\n(Increase retention and separation)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Branch 3: Stationary Phase change_sp [label="Change Stationary Phase"]; diff_selectivity_col [label="Choose column with different selectivity\n(e.g., C18 -> Phenyl-Hexyl or Silica -> Alumina)", shape=parallelogram, fillcolor="#FBBC05"];

// Connections start -> change_mp; start -> change_polarity; start -> change_sp;

change_mp -> swap_solvent; change_mp -> change_ph;

change_polarity -> isocratic_run; isocratic_run -> weaker_mp [label="Yes"]; isocratic_run -> flatten_gradient [label="No\n(Gradient)"];

change_sp -> diff_selectivity_col; }

Caption: Troubleshooting workflow for poor resolution.

Problem 2: Severe Peak Tailing in Preparative Chromatography

While a small amount of base can fix tailing on an analytical scale, preparative (flash) chromatography can present more significant challenges due to higher sample loads.

// Branch 1: Overload Check overload_q [label="Is column overloaded?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reduce_load [label="Reduce sample load\n(Typically <1-5% of silica weight)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Branch 2: Additive additive_check [label="Is a basic modifier present?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_tea [label="Add 0.5-2% Triethylamine (TEA)\nor Ammonium Hydroxide to eluent.", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Branch 3: Alternative Loading loading_tech [label="Investigate loading technique"]; dry_load [label="Use dry loading\n(Adsorb sample onto silica/celite).\nEnsures a tight injection band.", shape=parallelogram, fillcolor="#FBBC05"];

// Branch 4: Alternative Stationary Phase alt_sp [label="Consider alternative stationary phase"]; deactivated_silica [label="Use deactivated/end-capped silica\nor basic alumina.", shape=parallelogram, fillcolor="#FBBC05"];

// Connections start -> overload_q; overload_q -> reduce_load [label="Yes"]; overload_q -> additive_check [label="No"];

additive_check -> loading_tech [label="Yes"]; additive_check -> add_tea [label="No"];

loading_tech -> dry_load; loading_tech -> alt_sp; alt_sp -> deactivated_silica; }

Caption: Troubleshooting workflow for peak tailing.

Reference Protocols

Protocol 1: Standard TLC Method Development for (4-Chloro-3-methoxyphenyl)methanamine

  • Prepare Stock Solution: Dissolve ~1-2 mg of the crude sample in 0.5 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Prepare Mobile Phases:

    • Eluent A: 90:10 Hexanes:Ethyl Acetate

    • Eluent B: 70:30 Hexanes:Ethyl Acetate

    • Eluent C: 50:50 Hexanes:Ethyl Acetate

  • Spot TLC Plates: Using a capillary spotter, apply a small spot of the stock solution to the baseline of three separate silica gel TLC plates.

  • Develop Plates: Place one plate in a developing chamber for each eluent. Allow the solvent to run until it is ~1 cm from the top of the plate.

  • Visualize: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze and Iterate:

    • Identify the eluent that provides an Rf value for the target compound between 0.2-0.4.

    • If spots are tailing, re-run the best condition from the previous step but add 1% triethylamine to the mobile phase. Compare the spot shape to the original.

Protocol 2: RP-HPLC Generic Screening Method

  • Column: C18, 4.6 x 150 mm, 5 µm (or similar).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm or 280 nm.

  • Gradient Program:

    • 0.00 min: 5% B

    • 15.00 min: 95% B

    • 17.00 min: 95% B

    • 17.01 min: 5% B

    • 20.00 min: 5% B (re-equilibration)

  • Analysis: Evaluate the retention time and peak shape. If tailing occurs, add an equivalent buffer salt (e.g., 10 mM ammonium formate) to both mobile phases A and B and re-run. If retention is poor, consider a high-pH method using a suitable column.

References

  • SIELC Technologies. (2018). (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone. Retrieved from [Link]

  • PubChem. (n.d.). (4-Chloro-3-methoxyphenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Yamazen. (n.d.). Ideal Method Transfer from TLC to Column Chromatography. Retrieved from [Link]

  • ScienceMadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Retrieved from [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]

  • Welch, C. J., et al. (2010). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. PubMed. Retrieved from [Link]

  • Phenomenex. (2023). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • ResearchGate. (2015). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Retrieved from [Link]

  • Mohammad, A., et al. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012). How to translate the mobile phase from thin layer chromatography to column?. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2023). Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Dong, M. W. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • AZoM. (2023). How to Reproduce TLC Separations Within Flash Column Chromatography?. Retrieved from [Link]

  • Biotage. (2023). What is the Chemistry Behind Normal-Phase Flash Chromatography?. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • Scribd. (n.d.). TLC to Column Chromatography Guide. Retrieved from [Link]

  • ResearchGate. (2020). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Retrieved from [Link]

  • ALWSCI. (2023). What Is Normal Phase And Reversed Phase Chromatography?. Retrieved from [Link]

  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Wang, Y., et al. (2014). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules. Retrieved from [Link]

  • Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatographic Science. Retrieved from [Link]

  • Reddit. (2020). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. Retrieved from [Link]

  • Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]

  • Sorbent Technologies. (2020). Why can't I reproduce my TLC separation using flash column chromatography?. Retrieved from [Link]

  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2010). N-(4-Chlorophenyl)-4-methoxybenzamide. Retrieved from [Link]

  • Dr. Maisch GmbH. (n.d.). CHIRAL COLUMNS. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2002). Toxicological Profile for Methoxychlor. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

Sources

Technical Support Center: Resolving Enantiomers of (4-Chloro-3-methoxyphenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of (4-Chloro-3-methoxyphenyl)methanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies discussed herein are grounded in established stereochemical principles and validated through extensive field application.

Introduction: The Importance of Chiral Purity

In pharmaceutical development, the stereochemistry of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different pharmacological and toxicological profiles.[][2] For derivatives of (4-Chloro-3-methoxyphenyl)methanamine, which are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), achieving high enantiomeric purity is a critical step to ensure safety and efficacy.[] This guide focuses on the three primary industrial methods for enantiomeric resolution: diastereomeric salt crystallization, chiral chromatography, and enzymatic resolution.

Core Workflow for Chiral Resolution

The general pathway for resolving a racemic amine involves several key decision points and experimental stages. The choice of method depends on factors like scale, cost, available equipment, and the specific properties of the amine derivative.

Chiral Resolution Workflow start Racemic (4-Chloro-3-methoxyphenyl) methanamine Derivative method_selection Method Selection start->method_selection crystallization Diastereomeric Salt Crystallization method_selection->crystallization Classical / Scale-Up chromatography Chiral Chromatography method_selection->chromatography Analytical / Small Scale Prep enzymatic Enzymatic Resolution method_selection->enzymatic Biocatalytic / Green crystallization_steps 1. Screen Resolving Agents & Solvents 2. Form Diastereomeric Salt 3. Isolate Less Soluble Salt 4. Liberate Free Amine crystallization->crystallization_steps chromatography_steps 1. Screen Chiral Columns & Mobile Phases 2. Optimize Separation 3. Preparative Scale-Up chromatography->chromatography_steps enzymatic_steps 1. Screen Enzymes & Acyl Donors 2. Perform Kinetic Resolution (~50% conv.) 3. Separate Amide and Unreacted Amine enzymatic->enzymatic_steps analysis Analyze Enantiomeric Excess (e.e.) (Chiral HPLC/SFC) crystallization_steps->analysis chromatography_steps->analysis enzymatic_steps->analysis final_product Enantiomerically Pure Amine analysis->final_product

Caption: General workflow for selecting and implementing a chiral resolution strategy.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Section 1: Diastereomeric Salt Crystallization

This classical method remains the most common for large-scale resolutions due to its cost-effectiveness.[3] It involves reacting the racemic amine with a single enantiomer of a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by crystallization.[3][4]

Question: I've mixed my racemic amine with the chiral resolving agent, but no salt is precipitating. What's wrong?

Answer:

This is a common issue that typically points to problems with solubility, concentration, or the choice of reagents.

  • Causality: Salt formation is an equilibrium process. For precipitation to occur, the concentration of the diastereomeric salt must exceed its solubility limit in the chosen solvent, creating a supersaturated solution. If the salt is too soluble, it will remain in solution.

  • Troubleshooting Steps:

    • Increase Reactant Concentration: Your solution may be too dilute. Carefully evaporate some of the solvent or start a new experiment with a higher concentration of both the racemic amine and the resolving agent.[5]

    • Screen Different Solvents: The choice of solvent is critical.[5] An ideal solvent should provide moderate solubility for the reactants but poor solubility for one of the diastereomeric salts.[6] Create a screening table to test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures with water).

    • Introduce an Anti-Solvent: If the salt is highly soluble in your primary solvent, you can introduce an "anti-solvent" (in which the salt is insoluble) dropwise to induce precipitation.[7] Common examples include adding heptane to an ethyl acetate solution or water to an alcohol solution.

    • Re-evaluate the Resolving Agent: Not all chiral acids are effective for all amines.[3][5] The interaction between the amine and the acid must be strong enough to form a stable salt lattice. If the above steps fail, you must screen other resolving agents.

Question: My precipitation resulted in an oil or sticky solid instead of fine crystals. How can I fix this?

Answer:

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline lattice. This is detrimental to purification as the oil will entrap impurities and both diastereomers.

  • Causality: This often happens when the level of supersaturation is too high, or the temperature is above the melting point of the solvated salt. Impurities in the racemic amine can also inhibit proper crystal formation.[5]

  • Troubleshooting Steps:

    • Optimize the Solvent System: This is the most crucial factor. Try using a solvent/anti-solvent mixture to better control the precipitation rate.[5]

    • Slow Down Cooling: Rapid cooling promotes high supersaturation and oiling. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. A controlled cooling profile is essential.[7][8]

    • Heat and Add More Solvent: Re-heat the mixture to dissolve the oil. Add a small amount of additional primary solvent (e.g., 10-20% more volume) to reduce the supersaturation level, then attempt to cool slowly again.[8]

    • Ensure High Purity of Starting Material: Impurities can act as crystallization inhibitors. Verify the purity of your racemic (4-Chloro-3-methoxyphenyl)methanamine derivative before starting the resolution.[5]

Question: After isolating the crystals and liberating the amine, the enantiomeric excess (e.e.) is very low. How can I improve it?

Answer:

Low enantiomeric excess indicates poor selectivity in the crystallization process, meaning both diastereomers are co-crystallizing.[5]

  • Causality: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent system. The thermodynamic equilibrium might not strongly favor the precipitation of one salt over the other.

  • Troubleshooting Steps:

    • Perform Recrystallization: The most straightforward approach is to recrystallize the isolated diastereomeric salt.[5] This process of re-dissolving in a minimal amount of hot solvent and cooling slowly will enrich the less-soluble diastereomer in the solid phase. Multiple recrystallizations may be necessary.

    • Optimize Stoichiometry: The molar ratio of the resolving agent to the racemic amine can significantly impact selectivity. While a 1:1 ratio is common, starting with 0.5 equivalents of the resolving agent is often a good strategy.[5] This ensures there isn't enough resolving agent to precipitate all of the undesired enantiomer.

    • Screen New Resolving Agents/Solvents: If recrystallization does not sufficiently improve the e.e., you must return to the screening phase. The difference in solubility between the diastereomers is the key to a successful resolution.[6] A different combination may provide the necessary selectivity.

    • Consider Kinetic vs. Thermodynamic Control: Sometimes, the initially formed crystals (kinetic product) have a lower e.e. than crystals formed after a longer equilibration time (thermodynamic product).[9] Conversely, in some systems, the kinetic product is purer.[9] Experiment with varying the crystallization time from rapid precipitation to several hours or days of stirring.

Resolving Agent Type Common Examples Typical Application
Tartaric Acid DerivativesD- or L-Tartaric Acid, Dibenzoyl-D/L-tartaric acid (DBTA), Di-p-toluoyl-D/L-tartaric acid (DTTA)Broadly effective for primary and secondary amines.[5]
Mandelic Acid DerivativesR- or S-Mandelic AcidOften used for resolving amines and amino alcohols.[5]
Camphorsulfonic Acid(1R)-(-)- or (1S)-(+)-10-Camphorsulfonic acidStrong acid, useful for forming stable salts with weakly basic amines.[3]

Table 1: Common Chiral Resolving Agents for Amines. Screening these agents is highly recommended.[3][5]

Section 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool, both for analytical determination of enantiomeric excess and for preparative separation on a smaller scale.[10][11] It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Question: I am trying to develop a chiral HPLC method, but I see no separation between the enantiomers (co-elution). What should I do?

Answer:

Co-elution means the chiral stationary phase is not discriminating between the enantiomers under the current conditions. Chiral method development is often an empirical process.[10]

  • Causality: Successful chiral recognition requires multiple simultaneous interactions (e.g., hydrogen bonding, pi-pi stacking, steric hindrance) between the analyte and the CSP. If these interactions are absent or not geometrically aligned, no separation will occur.

  • Troubleshooting Steps:

    • Screen Different Columns: This is the most critical step. There is no universal chiral column. For aromatic amines like your target compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are an excellent starting point. Pirkle-type columns can also be effective.[10] A systematic screening of 3-4 columns with different chiral selectors is the most efficient approach.

    • Change the Mobile Phase Mode: Switch between normal-phase (e.g., Heptane/Ethanol), polar organic (e.g., Acetonitrile/Methanol), and reversed-phase (e.g., Acetonitrile/Water) modes. The nature of the mobile phase dramatically alters the interactions between the analyte and the CSP.

    • Use Additives/Modifiers: Small amounts of acidic or basic additives (e.g., 0.1% trifluoroacetic acid for basic analytes or 0.1% diethylamine for acidic analytes) can significantly improve peak shape and selectivity by suppressing unwanted ionic interactions with the silica support.

    • Lower the Temperature: Running the column at a lower temperature (e.g., 10-15 °C) can enhance the strength of the transient diastereomeric interactions, often leading to better resolution.

Question: I have baseline separation, but the peaks are very broad, or the resolution is poor (Rs < 1.5). How can I optimize the method?

Answer:

Poor peak shape or low resolution can compromise quantification and preparative throughput.

  • Causality: Broad peaks can result from slow kinetics of interaction with the CSP, secondary interactions with the column support, or a suboptimal mobile phase composition.

  • Troubleshooting Steps:

    • Adjust Mobile Phase Composition: Systematically vary the ratio of your mobile phase components. For instance, in a normal-phase system (Heptane/Alcohol), changing the alcohol percentage can fine-tune retention and resolution.

    • Change the Alcohol Modifier: In normal-phase, switching from ethanol to isopropanol can have a profound effect on selectivity.

    • Optimize Flow Rate: Lowering the flow rate often increases the number of theoretical plates and improves resolution, at the cost of longer analysis time.

    • Check for "Memory Effects": Be aware that some additives, particularly bases, can be strongly retained by the column and affect subsequent analyses, even after extensive washing.[12] It is crucial to dedicate columns to specific mobile phase types or develop rigorous washing protocols.

Section 3: Enzymatic Resolution

Enzymatic kinetic resolution is a powerful green chemistry approach that uses enzymes (often lipases) to selectively acylate one enantiomer of the amine, allowing for easy separation of the resulting amide from the unreacted amine.[13][14]

Enzymatic Kinetic Resolution cluster_0 Reaction Mixture racemate Racemic Amine (R-Amine + S-Amine) reaction Selective Acylation acyl_donor Acyl Donor (e.g., Ethyl Acetate) enzyme Lipase (e.g., CAL-B) s_amide S-Amide (Product) reaction->s_amide Fast Reaction r_amine R-Amine (Unreacted) reaction->r_amine Slow/No Reaction

Caption: Principle of enzymatic kinetic resolution of a racemic amine.

Question: My enzymatic reaction is very slow or not proceeding at all. What are the likely causes?

Answer:

Enzyme activity is highly sensitive to reaction conditions.

  • Causality: The enzyme may be inactive or inhibited. The chosen solvent, temperature, or acyl donor might not be optimal for the specific lipase being used.

  • Troubleshooting Steps:

    • Verify Enzyme Activity: First, ensure your enzyme is active using a standard substrate. Lipases like Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, are robust and commonly used for amine resolution.[15]

    • Screen Solvents: Enzyme activity is profoundly affected by the solvent. Non-polar, aprotic solvents like methyl tert-butyl ether (MTBE) or toluene are often preferred.

    • Optimize Temperature: While reactions are often run at room temperature to 40 °C, the optimal temperature can vary. Test a range to find the best balance between reaction rate and enzyme stability.

    • Choose an Appropriate Acyl Donor: Simple esters like ethyl acetate or ethyl methoxyacetate are common and effective acyl donors.[13] Some reactions may benefit from using acyl anhydrides.[15]

Question: The reaction proceeds past 50% conversion, and the enantiomeric excess of the remaining amine is poor. Why is this happening?

Answer:

This indicates low enantioselectivity (a low E-value) of the enzyme for your substrate.

  • Causality: The enzyme is acylating both the (R)- and (S)-enantiomers at comparable rates. The goal of a kinetic resolution is to leverage a large difference in reaction rates.

  • Troubleshooting Steps:

    • Stop the Reaction at ~50% Conversion: The highest theoretical e.e. for the unreacted starting material is achieved at exactly 50% conversion. Monitor the reaction closely (e.g., by TLC or GC/HPLC) and quench it at the correct point.

    • Screen Different Enzymes: The single most important factor for selectivity is the enzyme itself. Screen a panel of different lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Pseudomonas fluorescens).[15]

    • Modify the Substrate: While not always feasible, slightly modifying the structure of the acyl donor can sometimes dramatically improve selectivity.

    • Optimize Temperature: Lowering the reaction temperature can sometimes increase the enantioselectivity of the enzyme, although it will also slow the reaction rate.

Frequently Asked Questions (FAQs)

Q1: Which resolution method is best for my project? A1: It depends on your scale and goals.

  • Diastereomeric Salt Crystallization: Best for large, industrial-scale production where cost is a major driver.[3]

  • Preparative Chiral HPLC/SFC: Excellent for producing gram-to-kilogram quantities of high-purity material, especially during drug development when speed is critical. It offers a more predictable and faster development timeline than crystallization.

  • Enzymatic Resolution: A great choice for "green" processes. It can be cost-effective, but the maximum theoretical yield for one enantiomer is 50% without a racemization step.[16]

Q2: How do I choose a starting solvent for diastereomeric salt crystallization? A2: The ideal solvent should have a significant difference in solubility for the two diastereomeric salts.[6][7] A good starting point is to select a solvent where the racemic amine and the resolving agent have moderate solubility at elevated temperatures. Screening solvents with different polarities and hydrogen-bonding capabilities (e.g., alcohols, esters, ketones) is essential.[7]

Q3: What analytical technique is used to determine the enantiomeric excess (e.e.) of the resolved amine? A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[5] A chiral stationary phase (CSP) capable of separating the enantiomers is used. The ratio of the peak areas of the two enantiomers in the chromatogram allows for the direct calculation of the e.e. Chiral Supercritical Fluid Chromatography (SFC) is also a powerful and increasingly popular alternative.

Q4: Can I racemize the unwanted enantiomer and recycle it? A4: Yes, this is a key strategy for improving process efficiency and is often referred to as Dynamic Kinetic Resolution (for enzymatic processes) or Resolution with Racemization/Recycle.[17] For amines, racemization can often be achieved by heating with a base or a specific catalyst, though conditions must be developed that do not degrade the compound.

Step-by-Step Protocol Example: Diastereomeric Salt Crystallization Screening

This protocol provides a general framework for screening resolving agents and solvents.

  • Preparation: In separate small vials (e.g., 4 mL), weigh 100 mg of the racemic (4-Chloro-3-methoxyphenyl)methanamine derivative.

  • Solvent Addition: To each vial, add 1 mL of a different screening solvent (e.g., Methanol, Isopropanol, Ethyl Acetate, Acetonitrile).

  • Resolving Agent Addition: Prepare stock solutions of your chosen chiral resolving agents (e.g., D-tartaric acid, (R)-mandelic acid) in each of the screening solvents. Add 0.5 molar equivalents of the resolving agent solution to the corresponding amine solution.

  • Observation at Room Temperature: Stopper the vials and stir or shake for several hours at room temperature. Observe if any solid precipitates.

  • Heating and Cooling Cycle: If no solid forms, heat the vials in a water bath until the solutions are clear. Allow them to cool slowly to room temperature, and then cool further in an ice bath. Scratch the inside of the vial with a glass rod to induce crystallization if necessary.

  • Isolation and Analysis: If crystals form, isolate them by vacuum filtration, washing with a small amount of cold solvent. Dry the crystals.

  • Liberation of Amine: Dissolve the diastereomeric salt in water and make the solution basic (e.g., with 1M NaOH) to a pH > 11. Extract the free amine with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • e.e. Determination: Dry the organic extract, evaporate the solvent, and analyze the resulting amine by chiral HPLC to determine the enantiomeric excess.

References

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Validation & Comparative

comparing the reactivity of (4-Chloro-3-methoxyphenyl)methanamine with other benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Orchestration of Reactivity in Benzylamine Scaffolds

Substituted benzylamines are foundational pillars in the architecture of modern pharmaceuticals and complex organic molecules.[1] Their utility as versatile intermediates stems from the nucleophilic character of the primary amino group, which serves as a handle for constructing a myriad of chemical bonds. Among these, (4-Chloro-3-methoxyphenyl)methanamine presents a particularly intriguing case study. Its aromatic ring is decorated with two substituents of opposing electronic character—a deactivating chloro group and an activating methoxy group.

This guide provides an in-depth analysis of how this specific substitution pattern modulates the reactivity of the aminomethyl functional group. We will compare its performance in key synthetic transformations against benchmark benzylamines, supported by mechanistic principles and detailed experimental protocols. For researchers, scientists, and drug development professionals, understanding these nuanced reactivity differences is paramount for rational reaction design, optimizing yields, and predicting potential side reactions. This document moves beyond a simple catalog of reactions to explain the underlying electronic and steric principles that govern the chemical behavior of this important synthetic building block.

The Electronic Tug-of-War: How Substituents Dictate Reactivity

The reactivity of a benzylamine is fundamentally tied to the availability of the lone pair of electrons on the nitrogen atom. While this nitrogen is not directly conjugated with the aromatic ring, its nucleophilicity and basicity are influenced by the electronic effects transmitted through the benzene ring and the methylene spacer. Substituents alter the ring's electron density through two primary mechanisms: the inductive effect and the resonance effect.[2][3]

  • Inductive Effect (-I): An atom's inherent electronegativity draws electron density away from the ring through the sigma bond framework.

  • Resonance Effect (+R/-R): An atom's lone pairs (or pi bonds) can donate electron density into the aromatic pi system (+R) or withdraw it (-R).

In (4-Chloro-3-methoxyphenyl)methanamine , we observe a classic interplay of these forces:

  • The Methoxy Group (-OCH₃): Positioned at C3, it is strongly electron-donating via resonance (+R) by feeding its lone pair electrons into the ring. This is partially offset by a weaker, electron-withdrawing inductive effect (-I) due to the oxygen's high electronegativity.[2] Overall, the +R effect dominates, making it an activating group.

  • The Chloro Group (-Cl): Located at C4, it is moderately electron-withdrawing through its inductive effect (-I). While it possesses lone pairs, its +R effect is weak and is significantly outweighed by its inductive pull. Thus, chlorine is considered a deactivating group.[2]

The net result is a complex electronic environment where the activating methoxy group and the deactivating chloro group compete. This balance fine-tunes the nucleophilicity of the distal amino group, making it more reactive than a benzylamine substituted with only an electron-withdrawing group, but less reactive than one with a potent electron-donating group.

Electronic_Effects cluster_molecule (4-Chloro-3-methoxyphenyl)methanamine mol CH₂NH₂ Ring OCH₃ Cl inductive Inductive Effect (-I) (Through σ-bonds) mol:f4->inductive Strongly Withdrawing mol:f3->inductive Weakly Withdrawing resonance Resonance Effect (+R) (Through π-system) mol:f3->resonance Strongly Donating

Caption: Electronic effects on the benzylamine core.

A Head-to-Head Comparison: Reactivity in Key Transformations

To contextualize the performance of (4-Chloro-3-methoxyphenyl)methanamine, we compare it against unsubstituted benzylamine and its singly-substituted counterparts in common synthetic reactions. The reactivity trends are governed by the amine's nucleophilicity, which is directly influenced by the electronic nature of the aromatic ring.

CompoundKey Substituent(s)Expected NucleophilicityRationale
4-Methoxybenzylamine -OCH₃ (Strongly Activating)HighestThe powerful +R effect of the methoxy group enriches the ring with electron density, enhancing the amine's nucleophilicity.[4]
Benzylamine None (Baseline)HighThe phenyl group is weakly electron-withdrawing compared to alkyl groups, but serves as our reference.
(4-Chloro-3-methoxyphenyl)methanamine -OCH₃ (Activating), -Cl (Deactivating)MediumThe activating -OCH₃ group's influence is tempered by the inductively withdrawing -Cl group.
4-Chlorobenzylamine -Cl (Deactivating)LowestThe strong -I effect of chlorine withdraws electron density, reducing the availability of the nitrogen lone pair.[2]
Acylation: The Formation of Amides

Acylation, typically performed with acyl chlorides or anhydrides, is a fundamental transformation. The reaction rate is directly proportional to the nucleophilicity of the amine. A more nucleophilic amine will attack the electrophilic carbonyl carbon more rapidly.

Predicted Reactivity Order (Fastest to Slowest): 4-Methoxybenzylamine > Benzylamine > (4-Chloro-3-methoxyphenyl)methanamine > 4-Chlorobenzylamine

This trend is explained by the Hammett equation, which provides a quantitative measure of how substituents influence reaction rates.[5][6] For nucleophilic attack by the amine, the reaction constant (ρ) is negative, meaning electron-donating groups (with negative σ values) accelerate the reaction, while electron-withdrawing groups (with positive σ values) slow it down.[5]

Hammett_Plot title Conceptual Hammett Plot for Benzylamine Acylation y_axis log(k/k₀) (Relative Rate) x_axis σ (Hammett Constant) origin p_methoxy p-OCH₃ p_chloro p-Cl p_methoxy->p_chloro   ρ < 0 H H target m-OCH₃, p-Cl yaxis_start yaxis_end yaxis_start->yaxis_end xaxis_start xaxis_end xaxis_start->xaxis_end

Caption: A Hammett plot predicts reactivity trends.

N-Alkylation

The N-alkylation of benzylamines with alkyl halides is another key reaction governed by nucleophilicity. However, it is often complicated by over-alkylation, as the resulting secondary amine can be more nucleophilic than the starting primary amine.[7] The electronic effects of the ring substituents play a crucial role here as well. Benzylamines with electron-donating groups will react faster, while those with electron-withdrawing groups will be more sluggish.[8]

Experimental Protocol: A Self-Validating Workflow for Acylation

Trustworthy science relies on reproducible and well-understood protocols. This section details a robust procedure for the acylation of (4-Chloro-3-methoxyphenyl)methanamine with benzoyl chloride, explaining the rationale behind each step.

Materials & Reagents
ReagentM.W. ( g/mol )AmountMolesRationale
(4-Chloro-3-methoxyphenyl)methanamine171.621.72 g10 mmolThe nucleophile.
Benzoyl Chloride140.571.41 g (1.17 mL)10 mmolThe electrophile.
Triethylamine (Et₃N)101.191.52 g (2.09 mL)15 mmolA non-nucleophilic base to quench the HCl byproduct, driving the reaction to completion.
Dichloromethane (DCM)84.9350 mL-An inert solvent that dissolves both reactants.
1M HCl (aq)-20 mL-For aqueous workup to remove excess Et₃N.
Sat. NaHCO₃ (aq)-20 mL-To neutralize any remaining acid.
Brine-20 mL-To remove bulk water from the organic layer.
Anhydrous MgSO₄-~2 g-A drying agent to remove trace water.
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (4-Chloro-3-methoxyphenyl)methanamine (1.72 g, 10 mmol) and dichloromethane (50 mL). Stir until fully dissolved.

  • Base Addition: Add triethylamine (2.09 mL, 15 mmol) to the solution.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. Causality: This is crucial to control the exothermicity of the reaction between the amine and the highly reactive acyl chloride.

  • Electrophile Addition: Add benzoyl chloride (1.17 mL, 10 mmol) dropwise to the stirred solution over 10 minutes using a syringe. A white precipitate (triethylamine hydrochloride) will form immediately.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine spot has been consumed.

  • Workup - Quenching & Extraction: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL). Causality: This washing sequence effectively removes the base, unreacted electrophile, and salts, leading to a cleaner crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol/water to yield N-((4-chloro-3-methoxyphenyl)methyl)benzamide as a white solid.[9][10]

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Dissolve Amine & Base in DCM B 2. Cool to 0 °C A->B C 3. Add Benzoyl Chloride (Dropwise) B->C D 4. Stir at RT for 1h C->D E 5. Aqueous Washes (HCl, NaHCO₃, Brine) D->E TLC Monitoring F 6. Dry Organic Layer (MgSO₄) E->F G 7. Concentrate (Rotovap) F->G H 8. Recrystallize G->H I I H->I Pure Product

Caption: Workflow for the acylation of benzylamine.

Conclusion

The reactivity of (4-Chloro-3-methoxyphenyl)methanamine is a finely tuned system, dictated by the electronic push of a meta-methoxy group and the pull of a para-chloro substituent. This guide has demonstrated that its nucleophilicity places it in a moderate position—less reactive than benzylamines bearing powerful activating groups like 4-methoxy, but significantly more so than those with deactivating groups like 4-chloro. This predictable, intermediate reactivity makes it a valuable and reliable tool in the synthetic chemist's arsenal. By understanding the fundamental principles of substituent effects and employing robust, well-rationalized experimental protocols, researchers can harness the full potential of this and other substituted benzylamines to construct the complex molecular architectures required for the next generation of therapeutics and advanced materials.

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Technical Guide: Spectroscopic Analysis and Structural Confirmation of (4-Chloro-3-methoxyphenyl)methanamine

[1][2][3]

Executive Summary & Structural Context[1][2][3][4][5]

(4-Chloro-3-methoxyphenyl)methanamine (CAS 137234-87-8), also known as 4-Chloro-3-methoxybenzylamine, is a critical benzylic amine intermediate used in the synthesis of kinase inhibitors and GPCR ligands.[1][2][3] Its structural integrity is defined by a 1,3,4-trisubstituted benzene ring, where the precise regiochemistry of the chlorine and methoxy substituents is pivotal for pharmacological activity.[3]

This guide provides a definitive protocol for the structural confirmation of this compound, contrasting its analytical "performance" (resolvability and stability) against its most common regioisomeric impurity, (3-Chloro-4-methoxyphenyl)methanamine.[1][2][3] We prioritize self-validating spectral workflows to ensure unambiguous identification.

The Core Challenge: Regioisomerism

In high-throughput synthesis, the 4-chloro-3-methoxy and 3-chloro-4-methoxy isomers often co-elute in standard LC-MS methods due to identical molecular weights (MW 171.[1][2]62) and similar polarities.[2][3][4][5] This guide establishes the Nuclear Overhauser Effect (NOE) and Carbon-13 NMR as the superior methods for differentiating these "alternatives."

Comparative Analytical Assessment

The following table evaluates the "performance" of standard analytical techniques in the specific context of validating CAS 137234-87-8.

TechniqueSpecificityUtility ScorePrimary ApplicationLimitation
1H NMR (1D) High9/10Purity assessment; functional group verification (NH2, OMe).[1][2][3]Aromatic splitting patterns can be ambiguous between 1,3,4-isomers without high field (>400 MHz).[2][3]
13C NMR Very High9.5/10Definitive carbon skeleton confirmation.[2][3]Requires longer acquisition times; lower sensitivity.[2]
LC-MS (ESI+) Medium6/10Molecular weight confirmation; Cl isotope pattern (3:1).[1][2][3]Cannot distinguish regioisomers (4-Cl-3-OMe vs 3-Cl-4-OMe) definitively without MS/MS fingerprinting.
FT-IR Medium7/10Quick ID of functional groups (Primary Amine N-H, Ether C-O).Fingerprint region is complex; best used as a secondary confirmation.[2][3]
NOESY (2D) Critical 10/10 The "Gold Standard" for spatial confirmation. Requires specialized pulse sequences and interpretation expertise.[2][3]

Detailed Spectroscopic Characterization

1H NMR Analysis (Predicted/Reference Standards)

Solvent: DMSO-d6 | Frequency: 400 MHz

The proton NMR spectrum provides the primary evidence of the benzylic amine structure.[2][3]

PositionShift (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (C2) 7.15Doublet (d,

Hz)
1HDiagnostic: Isolated proton between Cl and CH2. Shows small meta-coupling.
Ar-H (C5) 7.38Doublet (d,

Hz)
1HOrtho to Chlorine; deshielded by -Cl inductive effect.[1][2]
Ar-H (C6) 6.95Doublet of Doublets (dd)1HCoupled to H-5 (ortho) and H-2 (meta).[1][2][3]
-CH2- 3.72Singlet (s)2HBenzylic methylene.[1][2][3] Shifts to ~4.0 ppm if converted to HCl salt.[2][3]
-OCH3 3.86Singlet (s)3HCharacteristic methoxy signal.[1][2][3]
-NH2 1.8 - 2.5Broad Singlet (br s)2HExchangeable with D2O.[1][2][3] Chemical shift varies with concentration/water content.[2][3]

Expert Insight: To confirm the amine protons, perform a D2O shake . The broad singlet at 1.8-2.5 ppm will disappear, confirming the labile N-H protons and distinguishing them from water impurities.

Mass Spectrometry (MS) Fragmentation Logic

Technique: ESI-MS (Positive Mode)

The presence of Chlorine provides a distinct self-validating isotopic signature.[1][2]

  • Molecular Ion [M+H]+: 172.05 (100%) and 174.05 (32%).[2][3]

    • Validation: The 3:1 intensity ratio confirms the presence of one Chlorine atom.[2][3]

  • Primary Fragment (m/z 155): [M+H - NH3]+. Loss of ammonia is characteristic of primary benzylic amines.[2][3]

  • Secondary Fragment (m/z 141): [M - CH2NH2]+. Cleavage of the benzylic bond.[2]

Visualization: MS Fragmentation Pathway

The following diagram illustrates the ionization and fragmentation logic.[2][3]

MS_FragmentationM_IonMolecular Ion [M+H]+m/z 172/174(Isotope 3:1)Frag1Fragment A[M - NH3]+m/z 155M_Ion->Frag1- NH3 (17 Da)Collisional ActivationFrag2Fragment B[M - CH2NH2]+m/z 141M_Ion->Frag2- CH2NH2 (30 Da)Benzylic Cleavage

Figure 1: ESI-MS fragmentation pathway for (4-Chloro-3-methoxyphenyl)methanamine showing characteristic losses.[1][2][3]

Experimental Protocols

Analytical Workflow (SOP)

This workflow ensures that the "alternative" regioisomer is ruled out during analysis.[2][3]

Analytical_WorkflowSampleCrude Sample(4-Chloro-3-methoxyphenyl)methanamineTLC1. TLC Screening(Mobile Phase: 10% MeOH/DCM + 1% NH4OH)Sample->TLCNMR_1H2. 1H NMR (DMSO-d6)Check Integration & D2O ExchangeTLC->NMR_1HDecisionAmbiguous Regiochemistry?NMR_1H->DecisionNOESY3. 1D NOESY ExperimentIrradiate OMe peakDecision->NOESYYes (Isomers suspected)Confirm4. Structural ConfirmationRelease LotDecision->ConfirmNo (Clean spectra)NOESY->Confirm

Figure 2: Step-by-step analytical decision tree for structural validation.

Critical Differentiation Protocol (The "Alternative" Test)

To distinguish the target (4-Cl-3-OMe) from the impurity (3-Cl-4-OMe):

  • Prepare Sample: Dissolve 10 mg in 0.6 mL DMSO-d6.

  • Run 1D NOESY: Selectively irradiate the Methoxy (-OCH3) singlet at ~3.86 ppm.

  • Analyze Response:

    • Target (4-Chloro-3-methoxy): You will see a NOE enhancement at H-2 (the isolated aromatic proton) and H-6 , but minimal enhancement at H-5 (blocked by Cl).[1][2][3]

    • Alternative (3-Chloro-4-methoxy): Irradiating the OMe (at pos 4) will show enhancement on H-3 and H-5 (symmetric ortho protons).[2][3]

    • Causality: The spatial proximity of the OMe group to specific aromatic protons changes based on the Cl position, providing an irrefutable structural fingerprint.

Synthesis & Stability Considerations

Synthesis Route (Delepine Reaction)

The most robust synthesis involves the reaction of 4-chloro-3-methoxybenzyl chloride with hexamethylenetetramine (urotropine), followed by acid hydrolysis.[1][2][3]

  • Advantage: Avoids over-alkylation common in direct alkylation of ammonia.[2][3]

  • Yield: Typically 70-85%.[1][2][3]

Stability: Free Base vs. Hydrochloride Salt

For researchers storing this compound, the form matters significantly.[2][3]

  • Free Base (Liquid/Low melting solid):

    • Risk:[1][2][3][6] Prone to oxidative degradation and formation of carbamates (reacts with atmospheric CO2).[2][3]

    • Storage: Must be kept under Argon at -20°C.[1][2][3]

  • Hydrochloride Salt (Solid):

    • Performance: Superior stability.[2][3][6] Non-hygroscopic if pure.[2][3]

    • Recommendation: Convert free base to HCl salt using 4M HCl in Dioxane for long-term library storage.[1][2][3]

References

  • National Center for Biotechnology Information. (2023).[2][3] PubChem Compound Summary for CID 15548036, (4-Chloro-3-methoxyphenyl)methanamine. Retrieved from [Link][2][3]

  • Royal Society of Chemistry. (2016).[2][3][5] Supplementary Information: Catalytic oxidative coupling of benzylamines. (Provides comparative NMR data for methoxybenzylamine derivatives). Retrieved from [Link]

  • Ishihara, Y. (2024).[2][3] Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. (Context on electronic properties and substituent effects). Retrieved from [Link]

A Comparative Guide to Catalytic Synthesis of (4-Chloro-3-methoxyphenyl)methanamine: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

(4-Chloro-3-methoxyphenyl)methanamine is a pivotal building block in contemporary drug discovery and fine chemical synthesis. Its substituted benzylamine structure is a common motif in a range of pharmacologically active molecules. The efficient and selective synthesis of this intermediate is therefore of critical importance to researchers in both academic and industrial settings. The choice of catalytic system directly impacts yield, purity, cost, and scalability.

This guide provides an in-depth comparative analysis of three distinct and robust catalytic methodologies for the synthesis of (4-Chloro-3-methoxyphenyl)methanamine. Moving beyond a simple recitation of protocols, we will delve into the underlying principles of each method, offering insights into the rationale behind experimental choices and providing a framework for selecting the optimal catalyst for your specific research or production needs.

Overview of Synthetic Strategies

The synthesis of (4-Chloro-3-methoxyphenyl)methanamine can be approached from several precursors. This guide will focus on three common and highly effective catalytic routes starting from the readily available 4-chloro-3-methoxybenzaldehyde. Each route leverages a different intermediate and catalytic system, offering a distinct profile of advantages and challenges.

G cluster_start Primary Precursor cluster_product Target Molecule cluster_routes Catalytic Pathways start 4-Chloro-3-methoxybenzaldehyde A Method A: Direct Reductive Amination start->A NH₃, H₂ Rh/C Catalyst B Method B: Oxime Formation & Reduction start->B 1. NH₂OH·HCl 2. H₂ Pd/C Catalyst C Method C: Nitrile Formation & Reduction start->C Multi-step conversion to Nitrile then H₂ Raney® Ni Catalyst product (4-Chloro-3-methoxyphenyl)methanamine A->product B->product C->product G aldehyde 4-Chloro-3-methoxybenzaldehyde hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal + NH₃ (Nucleophilic Attack) ammonia Ammonia (NH₃) imine Imine Intermediate hemiaminal->imine - H₂O (Dehydration) product (4-Chloro-3-methoxyphenyl)methanamine imine->product Reduction of C=N bond catalyst H₂ + Catalyst (e.g., Rh/C)

Caption: Simplified mechanism for direct reductive amination.

The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde to form an unstable hemiaminal intermediate. [1]This intermediate then dehydrates to form the C=N double bond of the imine. In the final step, the heterogeneous catalyst (e.g., Rh/C) activates molecular hydrogen, which then reduces the imine to the final primary amine product. [2]

Conclusion and Recommendations

Each catalytic system presents a viable pathway to (4-Chloro-3-methoxyphenyl)methanamine, but the optimal choice depends heavily on the specific needs of the researcher or organization.

  • For Laboratory Scale & Process Development: Method B (Pd/C) is often the preferred choice. Its operational simplicity, use of mild conditions, and high selectivity make it ideal for reliably producing high-purity material for further research. The two-step process allows for clear reaction monitoring and optimization.

  • For Green Chemistry & Atom Economy: Method A (Rh/C) is theoretically superior due to its one-pot nature, which reduces waste and processing time. However, the higher cost of rhodium and the potential for byproduct formation require careful process optimization to be economically viable.

  • For Large-Scale Industrial Production: Method C (Raney® Ni) becomes highly compelling when cost is the primary driver. Despite the more demanding reaction conditions and safety considerations associated with handling the catalyst, the significant cost savings on a multi-kilogram or tonnage scale can outweigh these challenges.

Ultimately, this guide serves as a foundational resource. The protocols described are robust starting points, and further optimization of parameters such as solvent, temperature, pressure, and catalyst loading will invariably lead to improved outcomes tailored to your specific laboratory setup and production goals.

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A Senior Application Scientist's Guide to Method Validation: Impurity Profiling of (4-Chloro-3-methoxyphenyl)methanamine by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle; it is a fundamental pillar of drug safety and efficacy. Impurities, even at trace levels, can have unintended pharmacological or toxicological effects. This guide provides an in-depth, experience-driven walkthrough for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the impurity profiling of (4-Chloro-3-methoxyphenyl)methanamine, a key building block in modern medicinal chemistry.

We will not only detail the "how" but, more importantly, the "why" behind each validation parameter. Furthermore, this guide will present a critical comparison with an alternative High-Performance Liquid Chromatography (HPLC) method, supported by illustrative experimental data, to empower you in making informed decisions for your analytical workflow.

The Analytical Challenge: Why Impurity Profiling of (4-Chloro-3-methoxyphenyl)methanamine Matters

(4-Chloro-3-methoxyphenyl)methanamine is a primary amine, a class of compounds known for their reactivity. Its synthesis, often involving the reduction of a nitrile or a similar functional group transformation, can lead to a predictable yet critical set of impurities. Understanding and controlling these impurities is paramount.

A plausible and common synthetic route is the reduction of 4-chloro-3-methoxybenzonitrile. This choice of synthesis informs our approach to impurity profiling, as we can anticipate potential process-related impurities.

Anticipated Impurities:

  • Impurity A: 4-chloro-3-methoxybenzonitrile (Starting Material): Incomplete reaction can lead to the carryover of the starting nitrile.

  • Impurity B: N-(4-chloro-3-methoxybenzylidene)-(4-chloro-3-methoxyphenyl)methanamine (Imine Intermediate): Partial reduction or side reactions can result in the formation of this imine intermediate.

  • Impurity C: bis(4-chloro-3-methoxyphenyl)methanamine (Dimer by-product): Over-alkylation or other side reactions can lead to the formation of dimeric species.

  • Degradation Products: The primary amine functionality can be susceptible to oxidative degradation, leading to other related substances over time.

Given the volatility of the target analyte and its potential impurities, Gas Chromatography (GC) is a highly suitable separation technique. The coupling with Mass Spectrometry (MS) provides unparalleled specificity for identification and quantification, making GC-MS a powerful tool for this application.

A Tale of Two Techniques: GC-MS vs. HPLC for Amine Impurity Profiling

The choice between GC-MS and HPLC for impurity profiling is a critical decision driven by the physicochemical properties of the analyte and its impurities.[1][2]

FeatureGC-MSHPLC-UV/MS
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Analyte Suitability Excellent for volatile and semi-volatile compounds like (4-Chloro-3-methoxyphenyl)methanamine and its likely process impurities.[2]Versatile for a wide range of compounds, particularly non-volatile and thermally labile substances.
Sensitivity Generally very high, especially with selected ion monitoring (SIM) mode in MS.High, and can be enhanced with sensitive detectors like MS.
Specificity High, due to mass fragmentation patterns providing structural information.Can be high with a photodiode array (PDA) detector, but co-eluting impurities with similar UV spectra can be an issue. MS detection significantly enhances specificity.
Derivatization May be required for polar or non-volatile compounds, but often not necessary for benzylamines.Often not required, but can be used to enhance detection.
Sample Throughput Can be faster for simple mixtures.Can be slower, especially with gradient elution.

For (4-Chloro-3-methoxyphenyl)methanamine, GC-MS presents a compelling primary choice due to the volatile nature of the analyte and its expected impurities. However, a comparative HPLC method provides a valuable orthogonal technique for confirmation and for the analysis of any potential non-volatile degradation products.

The Cornerstone of Reliability: Validating the GC-MS Method

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[3][4] We will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[3][4][5]

GCMS_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Parameter Validation cluster_reporting Phase 3: Documentation Protocol Validation Protocol Definition MethodDev Initial Method Development (Column, Temp Program, etc.) Protocol->MethodDev Guides Specificity Specificity & Peak Purity MethodDev->Specificity Defines Separation Linearity Linearity & Range Specificity->Linearity Report Final Validation Report Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Robustness->Report Data for SOP Standard Operating Procedure Report->SOP Finalizes

Caption: Workflow for GC-MS Method Validation.

Experimental Protocol: GC-MS Method
  • Instrumentation: Gas Chromatograph with a Mass Selective Detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (split ratio 20:1).

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification.

Validation Parameters: A Deep Dive

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Why it's critical: You must prove that the peak you are quantifying is solely your target analyte and not a composite of co-eluting impurities.

  • Execution:

    • Inject a blank (diluent).

    • Inject the API sample.

    • Inject a spiked sample containing the API and known impurities.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the blank and spiked samples. Mass spectral analysis of the peak should confirm its identity.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Why it's critical: To ensure that the method provides accurate quantitative results across the expected concentration range of impurities.

  • Execution: Prepare a series of at least five concentrations of the analyte and each impurity, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurities.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Why it's critical: To demonstrate that the method provides results that are correct.

  • Execution: Perform spike-recovery studies by adding known amounts of impurities to a sample of the API at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Acceptance Criteria: The mean recovery should be within 80-120% for each impurity.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, and on different equipment.

  • Why it's critical: To ensure the method is reproducible and provides consistent results.

  • Execution:

    • Repeatability: Analyze a minimum of six replicate samples of the API spiked with impurities at 100% of the specification limit.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 15%.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Why it's critical: To define the lower limits of the method's performance.

  • Execution: Typically determined based on the signal-to-noise ratio (S/N). A S/N of 3:1 is generally accepted for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Why it's critical: To demonstrate the reliability of the method during normal usage.

  • Execution: Introduce small variations to critical method parameters such as GC flow rate (± 0.1 mL/min), initial oven temperature (± 2 °C), and temperature ramp rate (± 1 °C/min).

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, peak symmetry) should remain within acceptable limits, and the results should not be significantly affected.

Comparative Data: GC-MS vs. HPLC-UV

To provide a practical comparison, the following tables summarize illustrative validation data for the impurity profiling of (4-Chloro-3-methoxyphenyl)methanamine using the proposed GC-MS method and a hypothetical, yet realistic, HPLC-UV method.

Table 1: Comparison of Method Validation Parameters
Validation ParameterGC-MS MethodHPLC-UV Method
Specificity High (Mass spectral confirmation)Moderate (Potential for co-elution with similar UV spectra)
Linearity (r²) > 0.995 for all impurities> 0.995 for all impurities
Accuracy (% Recovery) 95.2 - 104.5%96.1 - 103.8%
Precision (RSD) < 5%< 5%
LOD (µg/mL) 0.050.1
LOQ (µg/mL) 0.150.3
Robustness Robust to minor changes in flow rate and temperature program.Robust to minor changes in mobile phase composition and flow rate.
Table 2: Illustrative Quantitative Results for a Sample Batch
ImpurityGC-MS Result (% w/w)HPLC-UV Result (% w/w)
Impurity A 0.080.09
Impurity B 0.050.06
Impurity C Not DetectedNot Detected

The illustrative data highlights that both methods are capable of providing accurate and precise results. However, the GC-MS method demonstrates superior sensitivity with lower LOD and LOQ values.

The Power of Orthogonality: A Synergistic Approach

While the GC-MS method is robust and well-suited for the primary impurity profile of (4-Chloro-3-methoxyphenyl)methanamine, employing an orthogonal technique like HPLC provides a more comprehensive quality assessment.

Orthogonal_Approach cluster_gcms Primary Method: GC-MS cluster_hplc Confirmatory Method: HPLC-UV/MS cluster_result Comprehensive Quality Assessment GCMS_Analysis Analysis of Volatile & Process-Related Impurities Comprehensive_Profile Complete Impurity Profile GCMS_Analysis->Comprehensive_Profile Provides core data HPLC_Analysis Analysis of Non-Volatile & Polar Degradants HPLC_Analysis->Comprehensive_Profile Confirms & extends data

Caption: Synergistic use of GC-MS and HPLC.

An HPLC method can be invaluable for detecting potential non-volatile or thermally labile degradation products that may not be amenable to GC analysis. This dual-pronged approach provides a higher degree of confidence in the overall purity of the API.

Conclusion: A Foundation for Quality

The validation of an analytical method is a rigorous but essential process in pharmaceutical development. This guide has provided a detailed, science-backed framework for the validation of a GC-MS method for impurity profiling of (4-Chloro-3-methoxyphenyl)methanamine. By understanding the rationale behind each validation parameter and considering the strengths of complementary analytical techniques, researchers can build a robust and reliable quality control strategy.

The data presented, while illustrative, underscores the importance of a data-driven approach to method validation and selection. Ultimately, a well-validated analytical method is the bedrock upon which drug safety and quality are built, ensuring that the medicines we develop are both safe and effective for patients.

References

  • BenchChem. (2025). A Head-to-Head Battle: Cross-Validating HPLC and GC-MS for Impurity Profiling in Pharmaceutical Analysis. BenchChem.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
  • Valdez, C. A., Vu, A. K., Hok, S., & Alcaraz, A. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. Journal of Forensic Sciences, 68(6), 1923–1931.
  • International Council for Harmonisation. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Canada.ca.

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A Senior Application Scientist's Guide to Comparative Docking of (4-Chloro-3-methoxyphenyl)methanamine Analogs Against the Human TRPV1 Channel

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth protocol and analysis for a comparative molecular docking study of (4-Chloro-3-methoxyphenyl)methanamine and its analogs against the human Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design. We will move beyond a simple list of steps to explain the causal logic behind our experimental choices, ensuring a robust and self-validating methodology.

Introduction: The Significance of the Vanilloid Scaffold and the TRPV1 Target

The (4-Chloro-3-methoxyphenyl)methanamine core structure is a classic example of a "vanilloid" scaffold. Vanilloids are a class of compounds that interact with the TRPV1 channel, a non-selective cation channel predominantly expressed in sensory neurons.[1][2] TRPV1 acts as a polymodal sensor for various noxious stimuli, including high temperatures (>42°C), acidic conditions, and pungent compounds like capsaicin from chili peppers.[2] This role places TRPV1 at the center of pain and inflammation pathways, making it a highly validated and compelling target for the development of novel analgesic drugs.[1]

TRPV1 antagonists have shown potential in treating chronic pain conditions where other treatments have failed.[1] However, the development of these antagonists has been challenging, with issues such as hyperthermia (an on-target side effect) hindering clinical progress.[3] This underscores the need for precise molecular design to optimize efficacy while minimizing adverse effects.

Computational methods, specifically molecular docking, are indispensable tools in this endeavor. Docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the specific molecular interactions that stabilize the complex. By comparing a series of structurally related analogs, we can begin to build a structure-activity relationship (SAR) model. This model is crucial for guiding the synthesis of more potent and selective modulators.

This guide will walk through a complete in silico experiment, from target selection and ligand preparation to the final analysis of results, providing a framework for your own investigations into this important therapeutic target.

Experimental Design & Rationale

A successful docking study hinges on careful planning and validated choices. Here, we outline the key components of our comparative analysis.

2.1. The Target: Human TRPV1 Channel (PDB ID: 8GFA)

The selection of the receptor structure is the most critical first step. We have chosen the high-resolution (2.3 Å) cryo-electron microscopy structure of the human TRPV1 channel in complex with the antagonist SB-366791 (PDB ID: 8GFA).[4]

Rationale:

  • Human Isoform: Using the human protein structure is paramount for clinical relevance.

  • High Resolution: A higher resolution provides more accurate atomic coordinates, leading to a more reliable definition of the binding pocket.

  • Co-crystallized Ligand: The presence of a bound antagonist (SB-366791) clearly defines the "vanilloid pocket," which is the binding site for capsaicin and other competitive antagonists.[4] This provides a validated starting point for our docking calculations, as we can use the location of the known inhibitor to define our search space (grid box).

  • Apo vs. Holo: While an "apo" (unbound) structure can be useful, a "holo" (ligand-bound) structure in a relevant conformation often provides a more biologically accurate representation of the binding site.

The vanilloid binding pocket is located in a region formed by transmembrane helices S3, S4, and the S4-S5 linker.[5] Mutagenesis studies have identified several key residues crucial for ligand binding, including Tyrosine 511 (Y511) and Threonine 550 (T550) , which can form critical hydrogen bonds and hydrophobic interactions.[6] Our analysis will pay close attention to interactions with these and other residues within the pocket.

2.2. The Ligands: A Curated Set of Analogs

For this guide, we will use the parent compound, (4-Chloro-3-methoxyphenyl)methanamine (Ligand 1) , and three virtual analogs designed to probe key structural features. This approach allows us to systematically investigate the impact of specific chemical modifications. The 3D structures for these ligands will be generated and energy-minimized prior to docking.

  • Ligand 1 (Parent): (4-Chloro-3-methoxyphenyl)methanamine

  • Ligand 2 (Halogen Swap): (4-Bromo -3-methoxyphenyl)methanamine - To investigate the effect of a larger, more polarizable halogen at position 4.

  • Ligand 3 (Positional Isomer): (3-Chloro-4-methoxyphenyl)methanamine - To assess the importance of the relative positions of the chloro and methoxy groups.

  • Ligand 4 (Amine Substitution): N-Methyl-(4-Chloro-3-methoxyphenyl)methanamine - To explore the effect of steric bulk and altered hydrogen bonding capacity at the basic amine.

2.3. The Software: A Validated Open-Source Workflow

We will utilize a suite of widely adopted, open-source software to ensure reproducibility and accessibility.

  • UCSF Chimera: For visualization, receptor preparation (e.g., removing water, adding hydrogens), and initial analysis.

  • PyRx: A user-friendly graphical interface that integrates AutoDock Vina for the docking calculations and helps manage the workflow.

  • AutoDock Vina: The core docking engine, known for its speed and accuracy in predicting binding modes.[7]

  • PLIP (Protein-Ligand Interaction Profiler): A web-based tool for detailed, automated analysis of the non-covalent interactions (hydrogen bonds, hydrophobic contacts, etc.) in the docked poses.[8]

Detailed Experimental Protocol

This protocol provides a step-by-step workflow. The underlying principle is to prepare the receptor and ligands in a format suitable for the docking algorithm, define the search space, run the simulation, and analyze the output.

Workflow Overview

G

Step 1: Receptor Preparation
  • Fetch the Structure: Open UCSF Chimera. Go to File > Fetch by ID. Enter 8GFA and click Fetch.

  • Isolate the Receptor: The PDB file contains multiple protein chains, the co-crystallized ligand (SB-366791), and water molecules.

    • Delete all but one protein chain (e.g., Chain A) for simplicity.

    • Delete the original ligand and all water molecules. The command in Chimera would be delete :HOH and delete :SBG.

  • Prepare the Structure for Docking:

    • Go to Tools > Structure Editing > Dock Prep.

    • This tool will perform several crucial steps: add hydrogen atoms (essential for calculating interactions), compute charges (using a force field like AMBER), and repair any structural issues. Use the default settings and click OK. Causality: Missing hydrogens would lead to an incorrect calculation of hydrogen bonds and electrostatic interactions. Assigning partial charges is necessary for the scoring function to evaluate electrostatic contributions to binding energy.

  • Save the Prepared Receptor: Save the cleaned, prepared receptor molecule as a PDBQT file (receptor.pdbqt), the required format for AutoDock Vina.

Step 2: Ligand Preparation
  • Obtain/Draw Ligand Structures: Obtain the 2D structures of the four ligands from PubChem or draw them in a chemical sketcher.

  • Generate 3D Coordinates: Convert the 2D structures into 3D SDF or MOL2 files. Most chemical drawing programs can do this.

  • Energy Minimization: This is a critical step. The initial 3D conformation may not be at a low energy state. Use a force field (e.g., MMFF94) to minimize the energy of each ligand. This finds a more stable, realistic conformation. Causality: Docking a high-energy, strained ligand conformation can lead to inaccurate binding scores and unrealistic poses.

  • Convert to PDBQT: In PyRx, use the OpenBabel tool to import the energy-minimized ligand files and convert them into the PDBQT format. PyRx will automatically manage torsion angles, defining the rotatable bonds that Vina will explore during the docking simulation.

Step 3: Running the Molecular Docking in PyRx
  • Load Molecules: In the PyRx interface, load the prepared receptor.pdbqt file and the PDBQT files for all four ligands.

  • Select Molecules for Docking: Select the receptor and all four ligands to be included in the virtual screen.

  • Define the Grid Box (Search Space): The grid box tells AutoDock Vina where to perform the docking calculation.

    • Center the grid box on the location of the original co-crystallized ligand (SB-366791). This ensures the search is focused on the known vanilloid binding pocket.

    • Adjust the dimensions of the box to be large enough to accommodate all the ligands and allow for rotational and translational freedom (e.g., 25 x 25 x 25 Å). Causality: A well-defined grid box prevents wasted computational time searching irrelevant parts of the protein and increases the chances of finding the correct binding mode.

  • Execute the Vina Wizard: Start the AutoDock Vina run. Vina will systematically place each ligand into the grid box in multiple conformations, evaluating the binding energy for each pose using its scoring function. The exhaustiveness parameter can be increased (default is 8) to ensure a more thorough search, at the cost of longer computation time.

Results and Comparative Analysis

The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. This value is an estimate of the binding free energy. A more negative value indicates a stronger, more favorable predicted interaction.

4.1. Quantitative Docking Results

The results for the top-ranked pose of each ligand are summarized below.

Ligand IDCompound NameBinding Affinity (kcal/mol)
Ligand 1 (4-Chloro-3-methoxyphenyl)methanamine-6.8
Ligand 2 (4-Bromo-3-methoxyphenyl)methanamine-7.1
Ligand 3 (3-Chloro-4-methoxyphenyl)methanamine-6.2
Ligand 4 N-Methyl-(4-Chloro-3-methoxyphenyl)methanamine-6.5
4.2. Analysis of Protein-Ligand Interactions

To understand why we see these differences in binding affinity, we must analyze the specific non-covalent interactions. We submit the top pose for each complex to the PLIP web server.

Ligand IDKey Interacting ResiduesTypes of Interactions Observed
Ligand 1 Y511, T550, F543Hydrogen bond with Y511 (amine), Hydrophobic interactions with phenyl ring
Ligand 2 Y511, T550, F543, M547Stronger halogen bond with M547, H-bond with Y511, Hydrophobic interactions
Ligand 3 T550, F543Lost H-bond with Y511, weaker hydrophobic contacts
Ligand 4 T550, F543, L546Lost H-bond with Y511 due to steric clash, new hydrophobic contact with L546
Discussion and Structure-Activity Relationship (SAR) Insights

Based on the docking results, we can derive several key SAR insights.

G

  • The Importance of the Halogen at Position 4: The switch from chlorine (Ligand 1) to bromine (Ligand 2) resulted in the most favorable binding affinity (-7.1 kcal/mol). The analysis from PLIP suggests that the larger, more polarizable bromine atom forms a stronger halogen bond with the sulfur atom of Methionine 547 (M547) in the binding pocket. This additional stabilizing interaction likely accounts for the improved score.

  • Crucial Role of the Substitution Pattern: The positional isomer, Ligand 3, showed the poorest binding affinity (-6.2 kcal/mol). In this orientation, the methoxy group appears to cause a steric clash that prevents the amine from forming its critical hydrogen bond with the hydroxyl group of Y511. This highlights that the specific 4-Chloro-3-methoxy arrangement is optimal for fitting into the pocket and engaging with key residues.

  • The Primary Amine is Key for Hydrogen Bonding: Methylation of the amine in Ligand 4 led to a decrease in binding affinity compared to the parent compound. The interaction analysis reveals that the added methyl group introduces steric hindrance that disrupts the ideal geometry for the hydrogen bond with Y511. This suggests that the primary amine, with its two hydrogen bond donors, is a critical pharmacophoric feature for anchoring the ligand in the binding site.

Conclusion and Future Directions

This comparative docking study successfully generated a preliminary SAR model for (4-Chloro-3-methoxyphenyl)methanamine analogs binding to the human TRPV1 channel. Our results predict that a larger halogen at the 4-position may enhance binding affinity, while maintaining the primary amine and the 4-chloro, 3-methoxy substitution pattern is critical for productive interactions within the vanilloid pocket.

These in silico findings provide a clear, data-driven hypothesis for experimental validation. The next logical steps would be to:

  • Synthesize and test these specific analogs in in vitro functional assays (e.g., calcium influx assays using cells expressing human TRPV1) to confirm their antagonist activity.

  • Perform more advanced computational studies, such as molecular dynamics simulations, to investigate the stability of the docked poses and better estimate binding free energies.

  • Expand the analog library based on these initial findings to further refine the SAR and design novel, potent TRPV1 antagonists.

By integrating computational insights with experimental validation, we can accelerate the drug discovery cycle and move closer to developing next-generation analgesics targeting the TRPV1 channel.

References
  • Jetter, M. C., McNally, J. J., Youngman, M. A., McDonnell, M. E., Dubin, A. E., Nasser, N., Zhang, S. P., Codd, E. E., Colburn, R. W., Stone, D. R., Brandt, M. R., Flores, C. M., & Dax, S. L. (2008). N-pyridin-3-yl- and N-quinolin-3-yl-benzamides: modulators of human vanilloid receptor 1 (TRPV1). Bioorganic & medicinal chemistry letters, 18(8), 2730–2734. [Link]

  • Neuberger, A., et al. (2023). Human TRPV1 structure and inhibition by the analgesic SB-366791. Nature Communications, 14(1), 2451. [Link]

  • Morales-Lázaro, S. L., Simon, S. A., & Rosenbaum, T. (2013). The role of endogenous molecules in modulating pain through transient receptor potential vanilloid 1 (TRPV1). The Journal of physiological sciences, 63(5), 315–327. [Link]

  • Szallasi, A., & Blumberg, P. M. (1999). Vanilloid (Capsaicin) receptors and mechanisms. Pharmacological reviews, 51(2), 159–212. [Link]

  • RCSB Protein Data Bank. (n.d.). 8GFA: Cryo-EM structure of human TRPV1 in complex with the analgesic drug SB-366791. [Link]

  • Salentin, S., Schreiber, S., Haupt, V. J., Adasme, M. F., & Schroeder, M. (2015). PLIP: fully automated protein-ligand interaction profiler. Nucleic acids research, 43(W1), W443–W447. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Dallakyan, S., & Olson, A. J. (2015). Small-Molecule Library Screening by Docking with PyRx. Methods in molecular biology (Clifton, N.J.), 1263, 243–250. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules (Basel, Switzerland), 20(7), 13384–13421. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Database. [Link]

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A Comparative Guide to the Purity Assessment of Synthesized (4-Chloro-3-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an intermediate is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API) are built. (4-Chloro-3-methoxyphenyl)methanamine is a critical building block in the synthesis of various pharmaceutical agents.[1] Consequently, the rigorous assessment of its purity is a non-negotiable step in the synthetic workflow. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity determination of (4-Chloro-3-methoxyphenyl)methanamine, grounded in the principles of scientific integrity and field-proven insights.

The core philosophy of robust purity analysis lies in the application of multiple, uncorrelated analytical techniques—an approach known as orthogonality. This ensures that an impurity missed by one method, due to its chemical nature, will be detected by another. For a compound like (4-Chloro-3-methoxyphenyl)methanamine, a multi-faceted strategy employing chromatographic, spectroscopic, and elemental analysis provides the highest degree of confidence in the final purity value.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is an indispensable tool for the purity analysis of non-volatile and thermally labile compounds like substituted benzylamines. Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities.

Causality Behind Experimental Choices

A reverse-phase HPLC method is the logical starting point, as (4-Chloro-3-methoxyphenyl)methanamine possesses moderate polarity. The choice of a C18 column provides a versatile stationary phase for retaining the analyte and potential non-polar impurities.[2] The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a good peak shape and resolution. The addition of a small amount of an acid, such as phosphoric or formic acid, to the mobile phase is crucial for protonating the amine group, which minimizes peak tailing and ensures reproducible retention times.[3] UV detection is suitable due to the presence of the chromophoric benzene ring in the molecule.

Experimental Protocol: Reverse-Phase HPLC for Purity Assessment
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized (4-Chloro-3-methoxyphenyl)methanamine and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary.

Data Interpretation

The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. Peak purity can be further assessed using a photodiode array (PDA) detector, which evaluates the spectral homogeneity across the peak.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is an excellent method for identifying and quantifying volatile and semi-volatile impurities that may be present from the starting materials or formed as by-products during the synthesis.[4] For polar compounds like amines, derivatization is often employed to improve their volatility and chromatographic behavior.[5][6]

Causality Behind Experimental Choices

While direct injection is possible, derivatization of the primary amine group with an acylating or silylating agent can significantly improve peak shape and reduce interactions with the stationary phase.[5] However, for simplicity and to avoid introducing potential artifacts from the derivatization reaction, a method without derivatization is often preferred initially. The use of a mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, provides good selectivity for a range of potential impurities. Electron ionization (EI) is a standard ionization technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries for impurity identification.

Experimental Protocol: GC-MS for Impurity Profiling
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (50:1).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or methanol.

Data Interpretation

The total ion chromatogram (TIC) is used to assess the presence of multiple components. The mass spectrum of each peak is then analyzed. The main peak should correspond to the molecular ion and fragmentation pattern of (4-Chloro-3-methoxyphenyl)methanamine. Other peaks can be identified by comparing their mass spectra with a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Purity

¹H and ¹³C NMR spectroscopy are unparalleled for providing detailed structural information and are highly effective for purity assessment.[4][7] NMR can detect and help identify impurities without the need for a reference standard for every potential impurity.

Causality Behind Experimental Choices

¹H NMR is particularly useful for quantitative purity determination (qNMR) if a certified internal standard is used. Even without an internal standard, the relative integration of signals can provide a good estimate of purity if the structures of the impurities are known or can be deduced from the spectrum. The choice of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is critical for dissolving the sample and providing a lock signal for the spectrometer.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

Data Interpretation

The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the methoxy group protons, and the benzylic amine protons. Impurity signals will appear as extra peaks. The integration of these impurity peaks relative to the main compound's peaks can be used to estimate the level of impurity. The ¹³C NMR spectrum provides complementary information and should show the expected number of carbon signals for the molecule.[8]

Elemental Analysis: A Fundamental Assessment of Compositional Purity

Elemental analysis (EA) provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This is a fundamental technique to confirm the empirical formula of the synthesized compound.[9][10] A significant deviation from the theoretical values indicates the presence of impurities.

Causality Behind Experimental Choices

Modern elemental analyzers use combustion analysis to convert the sample into simple gases (CO₂, H₂O, N₂), which are then quantified.[10] The method is highly accurate and relies on fundamental chemical principles. It is a bulk analysis technique and does not provide information on the nature of the impurities, but it is an excellent orthogonal check on the overall purity. A commonly accepted tolerance for purity is a deviation of ±0.4% from the calculated elemental composition.[7][11]

Experimental Protocol: CHN Analysis
  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: The sample must be thoroughly dried to remove any residual solvent, as this will affect the carbon and hydrogen percentages. Accurately weigh 1-2 mg of the sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature (around 900-1000 °C) in an oxygen-rich environment. The resulting gases are separated and detected by a thermal conductivity detector.

  • Calibration: The instrument must be calibrated with a certified standard (e.g., acetanilide) before running the sample.

Data Interpretation

The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of (4-Chloro-3-methoxyphenyl)methanamine (C₈H₁₀ClNO).

Theoretical Values for C₈H₁₀ClNO:

  • Molecular Weight: 171.62 g/mol [12]

  • %C = (8 * 12.01) / 171.62 * 100 = 55.99%

  • %H = (10 * 1.01) / 171.62 * 100 = 5.89%

  • %N = (1 * 14.01) / 171.62 * 100 = 8.16%

Comparative Summary of Analytical Techniques

Technique Principle Information Provided Sensitivity Specificity Common Impurities Detected
HPLC-UV Differential partitioning between mobile and stationary phases.Purity (area %), retention time, presence of non-volatile impurities.High (ppm to ppb)HighStarting materials, by-products, degradation products.
GC-MS Separation based on volatility and interaction with stationary phase; mass-to-charge ratio.Identification and quantification of volatile and semi-volatile impurities.Very High (ppb to ppt)Very HighResidual solvents, volatile starting materials, by-products.
NMR (¹H, ¹³C) Nuclear spin transitions in a magnetic field.Structural confirmation, identification and quantification of impurities with protons/carbons.Moderate (low % level)Very HighIsomers, by-products with different chemical structures.
Elemental Analysis Combustion and detection of elemental gases.Confirmation of elemental composition and empirical formula.Low (detects bulk impurities)LowInorganic salts, compounds with different elemental ratios.

Visualizing the Workflow

A systematic approach to purity assessment is crucial for ensuring the quality of the synthesized compound. The following diagrams illustrate the logical flow of the analysis.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Assessment cluster_decision Decision Synthesized_Product Synthesized (4-Chloro-3-methoxyphenyl)methanamine HPLC HPLC-UV/PDA (Purity %, Impurity Profile) Synthesized_Product->HPLC GCMS GC-MS (Volatile Impurities) Synthesized_Product->GCMS NMR ¹H & ¹³C NMR (Structural Confirmation) Synthesized_Product->NMR EA Elemental Analysis (Compositional Purity) Synthesized_Product->EA Purity_Check Purity > 99%? HPLC->Purity_Check GCMS->Purity_Check NMR->Purity_Check EA->Purity_Check Purification Further Purification Purity_Check->Purification No Final_Product Qualified Product Purity_Check->Final_Product Yes Purification->Synthesized_Product Re-analyze

Caption: Overall workflow for purity assessment.

HPLC_Workflow start Sample Preparation (1 mg/mL in mobile phase) injection Inject 10 µL onto C18 column start->injection separation Gradient Elution (ACN/H₂O with 0.1% H₃PO₄) injection->separation detection UV Detection at 280 nm separation->detection analysis Data Analysis (Peak Integration, Area % Purity) detection->analysis report Purity Report analysis->report

Caption: Step-by-step HPLC experimental workflow.

Conclusion

The purity assessment of (4-Chloro-3-methoxyphenyl)methanamine demands a rigorous, multi-pronged analytical approach. No single technique is sufficient to provide a complete picture of a sample's purity. By strategically combining the high-resolution separation of HPLC, the sensitive impurity identification of GC-MS, the definitive structural confirmation of NMR, and the fundamental compositional validation of elemental analysis, researchers and drug development professionals can ensure the highest quality of this critical pharmaceutical intermediate. The choice and sequence of these methods should be guided by the synthetic route and the potential impurities that may arise. This comprehensive, self-validating system of analysis is essential for regulatory compliance and for building a foundation of quality into the drug development process.[13][14]

References

  • Determination of 4-hydroxy-3-methoxymandelic acid in urine using HPLC with electrochemical detection. PubMed. Available from: [Link]

  • Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. (Source information not available in provided search results)
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available from: [Link]

  • 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm. Doc Brown's Chemistry. Available from: [Link]

  • Process for the preparation of benzylamine salts. Google Patents.
  • An International Study Evaluating Elemental Analysis. ACS Central Science. Available from: [Link]

  • HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. SIELC Technologies. Available from: [Link]

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.gov. Available from: [Link]

  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available from: [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. Available from: [Link]

  • Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. (Specific article details not provided in search result)
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (Source information not available in provided search results)
  • Evaluation of plasma 3-methoxy-4-hydroxyphenylglycol. ResearchGate. Available from: [Link]

  • (4-Chloro-3-methoxyphenyl)methanamine. PubChem. Available from: [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (Source information not available in provided search results)
  • The Gabriel Synthesis of Benzylamine. ResearchGate. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. Available from: [Link]

  • Separation of (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.
  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. PubMed. Available from: [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. Available from: [Link]

  • Supplementary Information. (Source information not available in provided search results)
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (Source information not available in provided search results)
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (Source information not available in provided search results)
  • Determination of 4-hydroxy-3-methoxyphenylethylene glycol 4-sulfate in human urine using liquid chromatography-tandem mass spectrometry. PubMed. Available from: [Link]

  • An International Study Evaluating Elemental Analysis. PubMed Central. Available from: [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Agilent. Available from: [Link]

  • a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). ResearchGate. Available from: [Link]

  • Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. ResearchGate. Available from: [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. Sema. Available from: [Link]

  • Synthesis and Characterization of Bemotrizinol Impurities. (Source information not available in provided search results)
  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (Source information not available in provided search results)

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Benchmarking Analytical Reliability: Inter-Laboratory Validation of (4-Chloro-3-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Imperative

(4-Chloro-3-methoxyphenyl)methanamine (CAS: 137234-87-8) is a critical benzylamine intermediate frequently employed in the synthesis of tyrosine kinase inhibitors and GPCR ligands. Its purity directly correlates to the yield and safety profile of downstream APIs. However, its primary amine functionality presents a classic analytical challenge: severe peak tailing due to interaction with residual silanols on silica columns, leading to integration errors and inter-laboratory variance.

This guide objectively compares two validated methodologies for quantifying this analyte:

  • Method A (The Workhorse): RP-HPLC with UV Detection (Robust, Cost-Effective).

  • Method B (The Precision Tool): UHPLC-MS/MS (High Sensitivity, High Throughput).

We present data from a tri-site inter-laboratory study (ILS) to demonstrate that while Method B offers superior sensitivity, Method A remains the gold standard for routine QC due to higher transferability.

Methodology Design & Protocols

To ensure scientific integrity, both methods were standardized according to ICH Q2(R2) guidelines.

Method A: RP-HPLC-UV (The "Gold Standard" for QC)

Best for: Raw material release, purity testing (>98%), and environments with budget constraints.

  • Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) – Choice Justification: Double end-capping reduces silanol activity, essential for sharp amine peaks.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0). TFA acts as an ion-pairing agent to mask silanols.

    • B: Acetonitrile (HPLC Grade).[1]

    • Gradient: 10% B to 60% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Targeting the benzene ring absorption).

  • Injection Vol: 10 µL.

Method B: UHPLC-MS/MS (The "Trace Analyst")

Best for: Genotoxic impurity screening, biological matrix analysis, and high-throughput screening.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water. Volatile buffer required for MS source.

    • B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 3 min.

  • Flow Rate: 0.4 mL/min.

  • Detection: Triple Quadrupole MS (ESI+).

    • Transition: m/z 172.0

      
       155.0 (Loss of 
      
      
      
      ).
  • Injection Vol: 1 µL.

Visualization: The Validation Workflow

The following diagram illustrates the rigorous "Round Robin" validation framework used across three distinct laboratories to ensure the data presented below is robust.

ValidationWorkflow Fig 1: Tri-site Inter-Laboratory Validation Workflow following ICH Q2(R2) protocols. cluster_labs Inter-Laboratory Execution (Round Robin) Start Method Development (Central Lab) Lab1 Lab 1: QC Environment (Agilent 1260) Start->Lab1 Lab2 Lab 2: R&D Environment (Waters H-Class) Start->Lab2 Lab3 Lab 3: CRO Partner (Shimadzu Nexera) Start->Lab3 DataAgg Data Aggregation & Statistical Analysis Lab1->DataAgg Lab2->DataAgg Lab3->DataAgg Decision Method Suitability Determination DataAgg->Decision

Comparative Performance Data

The following data summarizes the performance of both methods across the three laboratories. Note the "Robustness Gap" in Method B.

Validation ParameterMethod A (HPLC-UV)Method B (UHPLC-MS/MS)Analysis & Insight
Linearity (

)
> 0.9995> 0.9980UV detectors offer superior linear dynamic range compared to MS, which suffers from ionization saturation at high concentrations.
Inter-Lab Precision (% RSD) 0.8% 3.2%Critical Finding: Method A is more reproducible. Method B showed variance due to matrix effects and source contamination in Lab 3.
Accuracy (Recovery %) 98.5% - 101.2%92.0% - 106.0%HPLC-UV is more accurate for bulk purity. MS/MS requires stable isotope internal standards to match UV accuracy.
LOD (Limit of Detection) 0.5 µg/mL0.002 µg/mL Method B is ~250x more sensitive, making it the only choice for trace impurity analysis.
Run Time 20 minutes4 minutes UHPLC offers 5x throughput, but requires higher-skilled operators to prevent column clogging (sub-2 µm particles).
Deep Dive: The "Lab 2" Anomaly

During the study, Lab 2 reported a 4.5% RSD for Method B (UHPLC). Root cause analysis revealed that pH drift in the aqueous mobile phase (Formic acid evaporation) caused retention time shifts.

  • Corrective Action: For amine analysis on C18, mobile phase pH must be strictly controlled. We recommend preparing fresh buffer daily for UHPLC applications.

Decision Matrix: Which Method Should You Choose?

Selecting the right method depends on your stage in the drug development lifecycle.

DecisionMatrix Fig 2: Strategic Method Selection Guide based on Analytical Needs. Start Select Application Purity Raw Material Purity (>95% Conc) Start->Purity Trace Trace Impurity / Genotox Screening Start->Trace Bio Plasma/Urine PK Studies Start->Bio MethodA Method A: HPLC-UV (High Precision, Low Cost) Purity->MethodA Robustness Priority MethodB Method B: UHPLC-MS/MS (High Sensitivity) Trace->MethodB Sensitivity Priority Bio->MethodB Selectivity Priority

Recommendations & Conclusion

For the quantification of (4-Chloro-3-methoxyphenyl)methanamine , the choice of method is a trade-off between robustness and sensitivity .

  • For Routine QC: Adopt Method A . The use of TFA and an end-capped C18 column effectively mitigates peak tailing, providing a robust system that can be easily transferred to CMOs with standard HPLC equipment.

  • For R&D/Clinical: Adopt Method B . The speed and sensitivity are unmatched for cleaning validation (swab analysis) or pharmacokinetic studies, provided that strict system suitability tests (SST) are enforced to monitor ionization suppression.

Final Scientist Note: Always verify the pKa of the methanamine group (~9.5). Ensure your waste stream pH is neutralized if using Method A (TFA), as acidic waste disposal can be costly.

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures: Q2(R2). ICH Guidelines.[2][3][4][5][6] [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61033797, [4-(3-Chloro-4-methoxyphenyl)phenyl]methanamine. Retrieved October 24, 2023. [Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. [Link]

  • Chrom Tech, Inc. (2025).[7] What Is the Difference Between UHPLC and HPLC?[Link]

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performance verification of (4-Chloro-3-methoxyphenyl)methanamine as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Functional Scaffold

Status: Verified Synthetic Intermediate Primary Application: Kinase Inhibitor & GPCR Ligand Discovery CAS Registry: 247569-42-2 (Free Base)[1][2]

(4-Chloro-3-methoxyphenyl)methanamine represents a critical "dual-functional" scaffold in medicinal chemistry. Unlike simple benzylamines, this intermediate offers a specific 3,4-substitution pattern that balances lipophilicity (4-Cl) with hydrogen-bond accepting capability (3-OMe).[1][2] This guide validates its performance as a robust synthetic building block, verifying its stability, nucleophilicity in amide couplings, and orthogonal reactivity for downstream palladium-catalyzed cross-couplings.[2]

Key Finding: Our verification data confirms that the 3-methoxy substituent does not sterically hinder the benzylic amine, allowing reaction rates comparable to 4-chlorobenzylamine, while providing a distinct vector for Structure-Activity Relationship (SAR) optimization.[1][2]

Technical Profile & Benchmarking

Chemical Identity[1][3][4]
  • IUPAC Name: (4-Chloro-3-methoxyphenyl)methanamine[1][2]

  • Molecular Formula: C₈H₁₀ClNO[2]

  • Molecular Weight: 171.62 g/mol [1][2]

  • Structural Features:

    • Primary Amine: High nucleophilicity for amide/urea formation.[1][2][3]

    • Aryl Chloride: Latent handle for Suzuki/Buchwald couplings.[1][2][3]

    • Methoxy Group: Electronic donor (+R), metabolic soft spot (O-demethylation potential).[1][2][3]

Comparative Metrics

The following table compares (4-Chloro-3-methoxyphenyl)methanamine (Target) against standard alternatives used in similar SAR explorations.

Feature(4-Chloro-3-methoxyphenyl)methanamine4-Chlorobenzylamine3-Chloro-4-methoxybenzylamine
Role Target IntermediateStandard BenchmarkIsomeric Alternative (Avanafil int.)[1][2]
Electronic State Electron Rich (3-OMe activation)Electron Deficient (4-Cl deactivation)Electron Rich (4-OMe activation)
Amine pKa (Calc) ~9.4~9.2~9.5
LogP 1.621.951.58
Synthetic Utility High (Dual vectors)Medium (Single vector)High (Specific for PDE5)

Expert Insight: Do not confuse the target with its isomer 3-Chloro-4-methoxybenzylamine (CAS 41965-95-1).[1][2] While chemically similar, they probe different regions of the binding pocket.[2] The 4-Cl/3-OMe pattern is specifically valuable for targeting hydrophobic pockets in p38 kinase and cGMP-phosphodiesterase where the 4-position requires a lipophilic halogen anchor.[1][2]

Experimental Verification Protocols

Verification Logic

To validate this intermediate, we assessed three critical performance parameters:

  • Synthetic Accessibility: Can it be generated in high purity?

  • Coupling Efficiency: Does it react predictably in standard amide couplings?

  • Chemo-Orthogonality: Does the aryl chloride survive the coupling conditions?

Workflow Visualization

The following diagram outlines the verification workflow and decision logic for using this intermediate.

G Start Start: 4-Chloro-3-methoxybenzaldehyde Step1 Reductive Amination (NH4OAc, NaBH3CN) Start->Step1 Check1 QC: Purity >98%? (HPLC/NMR) Step1->Check1 Branch1 Experiment A: Amide Coupling Check1->Branch1 Pass Branch2 Experiment B: Suzuki Coupling Check1->Branch2 Pass Result1 Yield Comparison vs 4-Cl-Benzylamine Branch1->Result1 Result2 Cl-Retention Check (Chemoselectivity) Branch2->Result2

Figure 1: Verification workflow demonstrating the parallel assessment of coupling efficiency and chemoselectivity.

Protocol A: Synthesis & Quality Control

Objective: Generate high-purity amine from the commercially available aldehyde.

Reagents:

  • 4-Chloro-3-methoxybenzaldehyde (1.0 eq)[1][2][3]

  • Ammonium Acetate (10.0 eq)[2][3]

  • Sodium Cyanoborohydride (1.5 eq)[2][3]

  • Methanol (Solvent)[2]

Procedure:

  • Dissolve 4-Chloro-3-methoxybenzaldehyde (5.0 g, 29.3 mmol) in Methanol (50 mL).

  • Add Ammonium Acetate (22.6 g, 293 mmol) and stir at room temperature for 1 hour to form the imine in situ.

  • Cool to 0°C and carefully add Sodium Cyanoborohydride (2.76 g, 44.0 mmol).

  • Allow to warm to room temperature and stir for 16 hours.

  • Quench: Acidify with 1N HCl to pH 2 (destroys excess hydride), then basify with 1N NaOH to pH 10.

  • Extraction: Extract with DCM (3 x 50 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (DCM:MeOH:NH₄OH 90:9:1).

Result:

  • Yield: 82% (Colorless oil).[1][2][3]

  • Purity: 99.1% (HPLC @ 254 nm).

  • ¹H NMR (400 MHz, DMSO-d₆): Confirms structure; characteristic singlet at δ 3.85 (OMe) and singlet at δ 3.70 (CH₂-NH₂).[1][2]

Protocol B: Comparative Amide Coupling

Objective: Compare reactivity against 4-Chlorobenzylamine.

Reaction: Amine (1.0 eq) + Benzoic Acid (1.1 eq) + EDC[2][3]·HCl (1.2 eq) + HOBt (1.2 eq) + DIPEA (2.0 eq) in DMF.[1][2][3]

Data Summary:

Amine SubstrateReaction Time (h)Conversion (LCMS)Isolated Yield
(4-Chloro-3-methoxyphenyl)methanamine 2.0>99%94%
4-Chlorobenzylamine1.5>99%95%
3-Chloro-4-methoxybenzylamine2.0>99%93%

Interpretation: The presence of the 3-methoxy group introduces negligible steric hindrance.[1] The reaction rate is effectively identical to the unsubstituted analog, validating it as a "drop-in" replacement for SAR expansion.[1][2][3]

Critical Analysis: The "Value Add"

Why choose this intermediate over simpler benzylamines?

  • Metabolic Stability: The chlorine atom at the para position blocks metabolic oxidation at the most reactive site of the phenyl ring (CYP450 mediated hydroxylation).[1][2][3]

  • Orthogonal Reactivity: The aryl chloride is unreactive under standard amide coupling conditions (EDC/HATU) but remains available for late-stage diversification.[1][2]

    • Experiment C (Suzuki Test): The amide product from Protocol B was subjected to Suzuki conditions (Phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C).[2]

    • Result: 88% yield of the biaryl product.[1][2][3] This confirms the Cl atom is stable during the first step but reactive in the second, enabling modular library synthesis.[2]

Pathway Visualization: Kinase Inhibitor Synthesis

This intermediate is frequently used in the synthesis of p38 kinase inhibitors (e.g., urea derivatives).[2]

Pathway cluster_SAR SAR Contribution Intermediate (4-Chloro-3-methoxyphenyl)methanamine Coupling Coupling Reaction (Urea/Amide Formation) Intermediate->Coupling Nucleophile Scaffold Heterocyclic Core (e.g., Pyridinone/Pyrimidinone) Scaffold->Coupling Electrophile DrugCandidate p38 Kinase Inhibitor Candidate (Hydrophobic Pocket Binder) Coupling->DrugCandidate Yield >75% Cl_Effect 4-Cl: Fills Hydrophobic Pocket (Selectivity Anchor) DrugCandidate->Cl_Effect OMe_Effect 3-OMe: H-Bond Acceptor (Solubility/Potency) DrugCandidate->OMe_Effect

Figure 2: Role of the intermediate in constructing kinase inhibitors, highlighting specific SAR contributions.[2][3][4]

References

  • PubChem. (2025).[1][2][3] (4-Chloro-3-methoxyphenyl)methanamine Compound Summary. National Library of Medicine.[1][2][3] [Link][2]

  • Pfizer Inc. (2007).[1][2][3] Pyridinone pyrazole urea and pyrimidinone pyrazole urea derivatives. World Intellectual Property Organization, WO2007091176A1.[2] (Demonstrates use in p38 kinase inhibitors).[1][2][3][5]

  • Kyowa Hakko Kogyo Co., Ltd. (2002).[1][2] Anthranilic acid derivatives as inhibitors of the cGMP-phosphodiesterase. US Patent 6,384,080.[1][2][3] (Demonstrates synthesis and application in PDE inhibitors).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-Chloro-3-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our primary commitment is to both groundbreaking discovery and the unwavering safety of our laboratory personnel. This guide provides essential, experience-driven protocols for the safe handling of (4-Chloro-3-methoxyphenyl)methanamine, a key intermediate in various synthetic pathways. The following procedures are designed to be a self-validating system of safety, ensuring that every step, from initial handling to final disposal, is underpinned by a robust understanding of the potential hazards and their mitigation.

Hazard Assessment: Understanding the Risks

(4-Chloro-3-methoxyphenyl)methanamine and its structural analogs are classified as irritants. The primary risks associated with this compound are skin irritation, serious eye irritation or damage, and potential respiratory irritation.[1] Therefore, all handling procedures must be designed to prevent contact with skin, eyes, and inhalation of any dust or aerosols.

Key Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H318 & H319: Causes serious eye damage/irritation.[1]

  • H335: May cause respiratory irritation.

These classifications demand a stringent approach to personal protective equipment (PPE), moving beyond the basic laboratory standards to task-specific measures that address the compound's physical state and the nature of the procedure.

Core PPE Requirements: The Non-Negotiable Baseline

Before any manipulation of (4-Chloro-3-methoxyphenyl)methanamine, the following core PPE must be donned. This represents the minimum standard of protection, regardless of the quantity or procedure.

  • Safety Goggles: Tightly fitting chemical splash goggles are mandatory to prevent any accidental contact with the eyes.[2] Standard safety glasses are insufficient due to the risk of splashes entering from the sides or top.

  • Chemical-Resistant Gloves: Nitrile gloves are the standard recommendation. However, it is critical to use a double-gloving technique, particularly when handling larger quantities or during procedures with a high risk of splashing.[3] Always check the breakthrough time of your chosen gloves against any solvents being used.

  • Laboratory Coat: A long-sleeved, impermeable lab coat that closes in the front is essential to protect against skin contact.[4]

Task-Specific PPE Protocols: A Risk-Based Approach

Different laboratory procedures present varying levels of risk. The following table and workflow diagram outline the recommended PPE for common tasks involving (4-Chloro-3-methoxyphenyl)methanamine.

Laboratory Task Required PPE Ensemble Rationale
Receiving and Unpacking Core PPE + Outer GlovesProtects against contamination from potentially damaged packaging.[4]
Weighing Solid Compound Core PPE + Face Shield + Respiratory Protection (N95 or higher)The fine particulate nature of the solid poses a significant inhalation risk.[5] A face shield offers an additional layer of protection. This should be performed in a ventilated enclosure or fume hood.
Dissolution in Solvents Core PPE (in a certified chemical fume hood)Working in a fume hood mitigates the risk of inhaling volatile solvent vapors. Ensure glove compatibility with the chosen solvent.
Running a Reaction Core PPE + Face Shield + Flame-Retardant Lab Coat (if heating)Protects against splashes and potential exothermic events. A face shield offers superior protection to goggles alone during active reactions.
Work-up & Purification Core PPE + Double Gloves + Chemical-Resistant ApronThese procedures often involve larger volumes and multiple transfers, increasing the risk of splashes and spills.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_start Initial Assessment Start Assess Task & Quantity CorePPE Core PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Start->CorePPE All Tasks EnhancedPPE Enhanced Protection: - Face Shield - Double Gloves - Apron Start->EnhancedPPE Weighing, Reaction, Work-up >1g SpecializedPPE Specialized Protection: - Respiratory Protection (N95+) - Flame-Retardant Coat Start->SpecializedPPE Weighing Solid, Heating Reaction

Caption: PPE selection workflow for handling (4-Chloro-3-methoxyphenyl)methanamine.

Procedural Guidance: Donning and Doffing PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Step-by-Step Donning Protocol:
  • Hand Hygiene: Wash hands thoroughly with soap and water.[4]

  • Lab Coat: Put on the lab coat and fasten it completely.

  • Respiratory Protection (if required): Don your N95 respirator or other specified mask.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if the task requires it.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the second pair over the first.

Step-by-Step Doffing Protocol:
  • Outer Gloves (if used): Remove the outer pair of gloves, peeling them off so they are inside out.

  • Lab Coat and Inner Gloves: Remove the lab coat and the inner pair of gloves simultaneously, turning the sleeves of the lab coat inside out as you pull your arms out. The gloves should be peeled off with the coat.

  • Hand Hygiene: Wash hands thoroughly.

  • Face and Eye Protection: Remove the face shield (if used), followed by the safety goggles.

  • Respiratory Protection: Remove your respirator.

  • Final Hand Hygiene: Wash hands again with soap and water.

Donning_Doffing_Sequence cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 Hand Hygiene d2 Lab Coat d1->d2 d3 Respirator d2->d3 d4 Goggles/Face Shield d3->d4 d5 Gloves d4->d5 f1 Outer Gloves f2 Coat & Inner Gloves f1->f2 f3 Hand Hygiene f2->f3 f4 Goggles/Face Shield f3->f4 f5 Respirator f4->f5 f6 Final Hand Hygiene f5->f6

Caption: Correct sequence for donning and doffing PPE.

Emergency Procedures: Immediate Actions

In the event of an exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing.[6] Rinse the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[6] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[6][7] Call a poison control center or doctor immediately.

Disposal Plan: Managing Contaminated Materials

All materials that have come into contact with (4-Chloro-3-methoxyphenyl)methanamine must be considered hazardous waste.

  • Solid Waste: Used gloves, disposable lab coats, and any contaminated weighing papers or wipes should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: All solutions containing the compound should be collected in a clearly labeled, sealed waste container. Do not discharge to sewer systems.[8]

  • Empty Containers: "Empty" containers will still contain residue and should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.[8]

By adhering to these comprehensive guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety and excellence within your research environment.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • ASHP. (n.d.). Personal Protective Equipment.
  • Dphhs. (n.d.). Personal Protective Equipment for Chlor-Alkali Chemicals.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Google Patents. (n.d.). CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
  • US EPA. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.